molecular formula C15H11NS B1679109 PD146176 CAS No. 4079-26-9

PD146176

Cat. No.: B1679109
CAS No.: 4079-26-9
M. Wt: 237.32 g/mol
InChI Key: ZGOOPZVQMLHPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-146176 is an organic heterotetracyclic compound that is 1H-indole which is ortho-fused to a 2H-1-benzothiopyran group at positions 2-3. It is an inhibitor of 15-lipoxygenase that limits atherosclerotic lesion development in rabbits. It has a role as a ferroptosis inhibitor, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor and an antiatherogenic agent. It is an organic heterotetracyclic compound, an organosulfur heterocyclic compound and an organonitrogen heterocyclic compound.

Properties

IUPAC Name

6,11-dihydrothiochromeno[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NS/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOOPZVQMLHPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961205
Record name 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4079-26-9
Record name PD 146176
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,3-b]indole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-146176
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K2QDA6F3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PD146176: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD146176 has emerged as a significant pharmacological tool in the study of lipid signaling pathways, specifically as a potent and selective inhibitor of 15-lipoxygenase (15-LOX). This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, inhibitory activity, and selectivity. Furthermore, it details its established biological effects and provides comprehensive experimental protocols for its application in research settings. This document aims to serve as a core resource for professionals in drug development and scientific research exploring the therapeutic potential of targeting the 15-LOX pathway.

Introduction to this compound

This compound, with the chemical name 6,11-Dihydrobenzothiopyrano[4,3-b]indole, is a well-characterized small molecule inhibitor of 15-lipoxygenase.[1] It has been instrumental in elucidating the role of 15-LOX in various physiological and pathological processes. Unlike some inhibitors, this compound lacks non-specific antioxidant properties, making it a valuable tool for specific pathway analysis.[1][2] Its utility has been demonstrated in preclinical models of atherosclerosis and neurodegenerative diseases.[3][4]

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of this compound is crucial for its effective use in experimental settings.

PropertyValueReference
Chemical Name 6,11-Dihydrobenzothiopyrano[4,3-b]indole[1]
Synonyms NSC 168807[3][5]
Molecular Formula C₁₅H₁₁NS[6]
Molecular Weight 237.32 g/mol [6]
CAS Number 4079-26-9
Purity ≥98%[1]
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol.[1]
Storage Store at +4°C[1]

Mechanism of Action and Specificity

This compound functions as a specific, non-competitive inhibitor of 15-lipoxygenase.[1] Its inhibitory action prevents the conversion of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, into their corresponding hydroperoxy derivatives.

Inhibitory Activity

The potency of this compound against 15-LOX has been quantified in various systems.

ParameterValueSystemReference
IC₅₀ 0.54 μMRabbit Reticulocyte 15-LOX[1][3]
Kᵢ 197 nMRabbit Reticulocyte 15-LOX[1][3][5]
IC₅₀ 0.81 μMHuman 15-LO in transfected IC21 cells[3]
IC₅₀ 0.5-0.8 µMIn cells or isolated enzyme[4]
IC₅₀ 3.81 μMr-12/15-LOX[7]
IC₅₀ 810 nMRabbit Reticulocyte 12/15-LOX[8]
Selectivity Profile

A key advantage of this compound is its high selectivity for 15-LOX over other related enzymes, which is critical for targeted research.

EnzymeEffectReference
5-Lipoxygenase (5-LOX) No demonstrable effect[1]
12-Lipoxygenase (12-LOX) No demonstrable effect[1]
Cyclooxygenase-1 (COX-1) No demonstrable effect[1]
Cyclooxygenase-2 (COX-2) No demonstrable effect[1]

However, it is important to note that one study suggested this compound may not function as a 15-LOX inhibitor in EA.hy926 endothelial cells and might inhibit CYP epoxygenase instead.[9]

Biological Effects and Therapeutic Potential

The inhibition of 15-LOX by this compound has been linked to several significant biological outcomes, highlighting its potential as a therapeutic agent.

  • Atherosclerosis: this compound has been shown to prevent atherogenesis by regulating monocyte-macrophage enrichment in vivo.[1] In rabbit models, it limits the progression of hypercholesterolemia-induced atherosclerosis.[2][4]

  • Neurodegenerative Diseases: In a triple transgenic mouse model of Alzheimer's disease, this compound was found to reverse cognitive impairment, brain amyloidosis, and tau pathology, potentially by stimulating autophagy.[3]

  • Inflammation: The 15-LOX pathway is involved in both pro- and anti-inflammatory processes.[10][11][12] Its products can modulate the expression of inflammatory cytokines.[10][12]

  • Endothelial Cell Function: this compound has been observed to affect human endothelial cell function, although the precise mechanism may be cell-type dependent.[9]

Signaling Pathways

This compound exerts its effects by modulating the 15-lipoxygenase signaling pathway. This pathway is a critical branch of the arachidonic acid cascade.

15-Lipoxygenase_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA₂ PLA2 Phospholipase A₂ (PLA₂) HpETE15 15(S)-Hydroperoxyeicosatetraenoic Acid (15-HpETE) Arachidonic_Acid->HpETE15 15-LOX LOX15 15-Lipoxygenase (15-LOX) HETE15 15(S)-Hydroxyeicosatetraenoic Acid (15-HETE) HpETE15->HETE15 Peroxidases Biological_Effects Biological Effects (e.g., Inflammation, Cell Proliferation) HETE15->Biological_Effects This compound This compound This compound->LOX15 Inhibition

Caption: The 15-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are provided as a guide for researchers utilizing this compound.

In Vitro 15-Lipoxygenase Enzyme Activity Assay (Spectrophotometric)

This protocol measures the inhibition of 15-LOX activity by monitoring the formation of conjugated dienes.[13][14]

Materials:

  • Purified 15-lipoxygenase (from soybean or recombinant mammalian)

  • This compound

  • Arachidonic acid or Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • DMSO

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a quartz cuvette, add borate buffer and the desired concentration of this compound (or DMSO for control).

  • Add the purified 15-LOX enzyme to the cuvette and incubate for 5 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate (e.g., linoleic acid to a final concentration of 125 µM).

  • Immediately monitor the increase in absorbance at 234 nm for 5 minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance curve.

  • Determine the percent inhibition by comparing the rates of this compound-treated samples to the DMSO control.

  • Calculate the IC₅₀ value by plotting percent inhibition against a range of this compound concentrations.

Enzyme_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, this compound) Incubate Incubate Enzyme with this compound (or DMSO control) Start->Incubate Add_Substrate Initiate Reaction (Add Substrate) Incubate->Add_Substrate Measure Spectrophotometric Measurement (Absorbance at 234 nm) Add_Substrate->Measure Analyze Data Analysis (Calculate Inhibition and IC₅₀) Measure->Analyze

Caption: Workflow for a 15-LOX enzyme activity assay.

Cell-Based 15-Lipoxygenase Activity Assay

This protocol assesses the inhibitory effect of this compound on 15-LOX activity within a cellular context.[3][7][13]

Materials:

  • Cell line expressing 15-LOX (e.g., human 15-LO transfected IC21 cells, RAW 264.7 macrophages)

  • This compound

  • Arachidonic acid

  • Cell culture medium and supplements

  • LPS and IFNγ (for macrophage stimulation, if applicable)

  • BODIPY 581/591 C11 (for lipid peroxidation detection)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture the cells to the desired confluency.

  • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).

  • Stimulate the cells to induce 15-LOX activity. This can be achieved by adding arachidonic acid or, in the case of macrophages, with LPS and IFNγ.

  • After the stimulation period, wash the cells.

  • Stain the cells with BODIPY 581/591 C11 to detect lipid hydroperoxides.

  • Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope to quantify lipid peroxidation.

  • Compare the fluorescence levels in this compound-treated cells to control cells to determine the extent of inhibition.

In Vivo Studies in Rabbit Model of Atherosclerosis

This protocol is a summary of the methodology used in published studies to evaluate the effect of this compound on atherosclerosis.[4]

Animal Model:

  • New Zealand White rabbits

Procedure:

  • Induce atherosclerosis through a combination of endothelial denudation of the iliac-femoral artery and a high-cholesterol diet (e.g., 0.25% cholesterol, 3% peanut oil, 3% coconut oil).

  • Administer this compound orally at a specified dose (e.g., 175 mg/kg) twice daily for the duration of the study (e.g., 12 weeks).

  • Monitor plasma total and lipoprotein cholesterol levels.

  • At the end of the study, euthanize the animals and harvest the iliac-femoral arteries and thoracic aorta.

  • Perform histological analysis to assess lesion area, monocyte-macrophage content, and cholesteryl ester content.

Conclusion

This compound is a potent, selective, and well-characterized inhibitor of 15-lipoxygenase. Its specificity and demonstrated efficacy in preclinical models make it an invaluable tool for investigating the role of the 15-LOX pathway in health and disease. This guide provides a comprehensive resource for researchers to effectively utilize this compound in their studies and to further explore its therapeutic potential in areas such as cardiovascular disease, neuroinflammation, and other inflammatory disorders. Careful consideration of the experimental context, including cell type and model system, is essential for the accurate interpretation of results.

References

The Role of PD146176 in Alzheimer's Disease Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a 12/15-Lipoxygenase Inhibitor's Therapeutic Potential

This technical guide provides a comprehensive overview of the preclinical evidence supporting the investigation of PD146176, a potent inhibitor of 12/15-lipoxygenase (12/15-LOX), as a potential therapeutic agent for Alzheimer's disease (AD). For researchers, scientists, and drug development professionals, this document outlines the mechanism of action, summarizes key quantitative findings, provides detailed experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.

Introduction: Targeting a Novel Pathway in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1][2] While the amyloid cascade hypothesis has long dominated therapeutic development, recent research has highlighted the critical role of neuroinflammation and oxidative stress in the pathogenesis of AD.[1][3] The 12/15-lipoxygenase (12/15-LOX) enzyme has emerged as a key player in these processes, with its expression and activity found to be significantly elevated in the brains of AD patients and individuals with mild cognitive impairment.[3][4][5]

This compound is a selective inhibitor of 15-lipoxygenase (15-LO), which effectively targets the 12/15-LOX pathway.[3][[“]][7] Preclinical studies have demonstrated its potential to mitigate the core pathologies of AD and improve cognitive function in animal models, suggesting that pharmacological inhibition of 12/15-LOX with compounds like this compound could represent a promising, multi-faceted therapeutic strategy for this devastating disease.[7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound and the role of 12/15-LOX in Alzheimer's disease models.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeInhibitory Constant (Ki)IC50Source
Rabbit Reticulocyte 15-LO197 nM0.54 µM[3]
Human 15-LO (in intact IC21 cells)-0.81 µM[3]

Table 2: Effects of this compound in a Triple-Transgenic (3xTg) Mouse Model of Alzheimer's Disease

ParameterTreatment GroupOutcomeSource
Cognitive Function (Memory Deficits)This compoundSignificant improvement[8][9]
Brain Amyloid-beta (Aβ) LevelsThis compoundSignificant reduction[8][9]
Brain Aβ DepositionThis compoundSignificant reduction[8][9]
Tau PhosphorylationThis compoundSignificant reduction[8][9]
Insoluble Tau FractionThis compoundSignificant reduction[8]
Synaptic IntegrityThis compoundIncreased[7]
AutophagyThis compoundStimulated[3][[“]]

Mechanism of Action of this compound in Alzheimer's Disease

This compound exerts its neuroprotective effects by inhibiting the 12/15-lipoxygenase enzyme, which is upstream of several pathological cascades in Alzheimer's disease. The proposed mechanisms of action are threefold:

  • Reduction of Amyloid-beta Production: 12/15-LOX has been shown to upregulate the expression and activity of β-secretase (BACE1), the primary enzyme responsible for the amyloidogenic processing of the amyloid precursor protein (APP).[7][8] By inhibiting 12/15-LOX, this compound reduces BACE1 levels, thereby decreasing the production of Aβ peptides.[7][8]

  • Attenuation of Tau Hyperphosphorylation: The 12/15-LOX pathway is implicated in the hyperphosphorylation of tau protein through the activation of cyclin-dependent kinase 5 (cdk5) and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK).[4][7][8] Pharmacological blockade of 12/15-LOX with this compound leads to a significant reduction in the phosphorylation state of tau.[8][9] In vitro studies have shown that the effect of 12/15-LOX on tau is independent of its effects on Aβ.[8]

  • Stimulation of Autophagy: this compound has been found to reverse cognitive impairment, brain amyloidosis, and tau pathology by stimulating autophagy in aged triple-transgenic mice.[3][[“]] Autophagy is a cellular process responsible for the clearance of aggregated proteins, and its enhancement is a promising therapeutic strategy for neurodegenerative diseases.

PD146176_Mechanism_of_Action cluster_upstream Upstream Events cluster_downstream Downstream Pathological Pathways cluster_outcomes Pathological Outcomes This compound This compound LOX12_15 12/15-Lipoxygenase This compound->LOX12_15 Inhibits Autophagy Autophagy This compound->Autophagy Stimulates BACE1 β-secretase (BACE1) LOX12_15->BACE1 Activates cdk5_JNK cdk5 & SAPK/JNK Activation LOX12_15->cdk5_JNK Activates LOX12_15->Autophagy Inhibits APP Amyloid Precursor Protein (APP) BACE1->APP Cleaves Abeta Amyloid-beta (Aβ) Production APP->Abeta Plaques Aβ Plaques Abeta->Plaques Tau Tau Protein cdk5_JNK->Tau Phosphorylates pTau Tau Hyperphosphorylation Tau->pTau Tangles Neurofibrillary Tangles pTau->Tangles Protein_Clearance Aggregated Protein Clearance Autophagy->Protein_Clearance Cognitive_Decline Cognitive Decline Plaques->Cognitive_Decline Tangles->Cognitive_Decline Protein_Clearance->Plaques Reduces Protein_Clearance->Tangles Reduces

Caption: this compound mechanism of action in Alzheimer's disease.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and 12/15-lipoxygenase inhibitors in Alzheimer's disease research.

In Vivo Efficacy Studies in Triple-Transgenic (3xTg-AD) Mice

Objective: To assess the therapeutic efficacy of this compound on cognitive function and AD-like pathology in a relevant animal model.

Experimental Workflow:

Experimental_Workflow start Start: Aged 3xTg-AD Mice treatment Chronic Treatment: This compound vs. Vehicle start->treatment behavioral Behavioral Testing: Morris Water Maze treatment->behavioral euthanasia Euthanasia and Brain Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis: ELISA, Western Blot euthanasia->biochemical histological Histological Analysis: Immunohistochemistry euthanasia->histological end End: Data Analysis and Interpretation biochemical->end histological->end

Caption: General experimental workflow for in vivo studies.

Materials:

  • Aged (e.g., 12-15 months old) triple-transgenic (3xTg-AD) mice.

  • This compound.

  • Vehicle control (e.g., DMSO, corn oil).[10]

  • Morris water maze apparatus.[11][12][13]

  • Reagents for ELISA, Western blotting, and immunohistochemistry.

Procedure:

  • Animal Dosing: 3xTg-AD mice are randomly assigned to a treatment group (this compound) or a vehicle control group. This compound is administered chronically (e.g., daily for 12 weeks) via an appropriate route (e.g., oral gavage).[3]

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water over several days. Escape latency (time to find the platform) is recorded.[11]

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[11]

  • Tissue Collection and Preparation: Following behavioral testing, mice are euthanized, and brains are collected. One hemisphere is snap-frozen for biochemical analysis, and the other is fixed in paraformaldehyde for histological analysis.[8][14]

  • Biochemical Analysis:

    • Aβ ELISA: Brain homogenates are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 using specific ELISA kits.[15]

    • Western Blotting: Protein extracts are separated by SDS-PAGE and transferred to a membrane. Membranes are probed with antibodies against total and phosphorylated tau, synaptic proteins (e.g., synaptophysin, PSD-95), and autophagy markers (e.g., LC3-II/I ratio).[4][16]

  • Histological Analysis (Immunohistochemistry):

    • Fixed brain tissue is sectioned and stained with antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8) to visualize and quantify plaque burden and neurofibrillary tangles.[8][17]

    • Thioflavin S staining can be used to specifically detect fibrillar Aβ deposits.[8]

In Vitro 15-Lipoxygenase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting 15-lipoxygenase activity.

Materials:

  • Recombinant rabbit reticulocyte 15-lipoxygenase.

  • This compound.

  • Arachidonic acid (substrate).

  • Spectrophotometer.

Procedure:

  • Enzyme Reaction: The assay is performed in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Incubation: Recombinant 15-LO is pre-incubated with varying concentrations of this compound.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

  • Activity Measurement: The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at 234 nm.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve. The Ki value can be determined using Michaelis-Menten kinetics.

Conclusion and Future Directions

The preclinical data strongly suggest that the 12/15-lipoxygenase pathway is a valid and promising therapeutic target for Alzheimer's disease. The inhibitor this compound has demonstrated the ability to concurrently address the hallmark pathologies of Aβ and tau, as well as improve cognitive function in a rigorous animal model of the disease. Its multimodal mechanism of action, encompassing the reduction of amyloidogenesis and tau hyperphosphorylation, and the stimulation of autophagy, makes it an attractive candidate for further development.

Future research should focus on the development of next-generation 12/15-LOX inhibitors with improved selectivity and pharmacokinetic properties.[18] Further elucidation of the downstream signaling pathways and the precise role of 12/15-LOX in neuroinflammation will be crucial. Ultimately, clinical trials will be necessary to determine the safety and efficacy of this therapeutic approach in human patients with Alzheimer's disease. The information presented in this guide provides a solid foundation for the continued investigation and development of 12/15-lipoxygenase inhibitors as a novel class of disease-modifying therapies for Alzheimer's disease.

References

The Role of PD146176 in Mitigating Atherosclerosis Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. A key enzyme implicated in the pathogenesis of atherosclerosis is 15-lipoxygenase (15-LOX), which contributes to the oxidation of low-density lipoproteins (LDL) and the subsequent inflammatory cascade. This technical guide provides a comprehensive overview of PD146176, a potent and specific inhibitor of 15-LOX, and its effects on the progression of atherosclerosis. We will delve into its mechanism of action, present quantitative data from pivotal studies, detail experimental protocols for its evaluation, and visualize the complex signaling pathways involved.

Introduction to this compound and its Target: 15-Lipoxygenase

This compound is a selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX) with a reported IC50 value in the range of 0.5-0.8 µM for the enzyme in rabbit reticulocytes.[1][2] It has demonstrated significant potential in preclinical studies for limiting the development and progression of atherosclerotic lesions.[2] The primary target of this compound, 15-LOX, is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, leading to the formation of bioactive lipid hydroperoxides.[3] In the context of atherosclerosis, 15-LOX is believed to play a crucial role in the oxidation of LDL cholesterol, a critical initiating event in plaque formation.[3] This oxidized LDL (oxLDL) is then readily taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic lesions.[4]

Quantitative Effects of this compound on Atherosclerosis Progression

Preclinical studies, primarily in rabbit models of hypercholesterolemia-induced atherosclerosis, have provided significant quantitative data on the efficacy of this compound. These findings are summarized in the tables below.

ParameterControl GroupThis compound-Treated GroupPercentage ReductionStudy TypeCitation
Iliac-Femoral Monocyte-Macrophage Area --71%Progression[2]
Iliac-Femoral Cholesteryl Ester (CE) Content --63%Progression[2]
Iliac-Femoral Cross-Sectional Lesion Area No significant changeNo significant change-Progression[2]
ParameterControl GroupThis compound-Treated GroupPercentage ReductionStudy TypeCitation
Iliac-Femoral Lesion Size --34%Regression[2]
Iliac-Femoral Macrophage Content --34%Regression[2]
Iliac-Femoral Cholesteryl Ester (CE) Content --19%Regression[2]
Thoracic Aortic Lesion Extent --41%Regression[2]

Core Signaling Pathways Modulated by this compound

The anti-atherosclerotic effects of this compound are primarily attributed to its inhibition of 15-LOX, which in turn modulates several downstream signaling pathways involved in inflammation, lipid uptake, and cell proliferation.

Inhibition of LDL Oxidation and Foam Cell Formation

By inhibiting 15-LOX, this compound reduces the oxidation of LDL particles. This is a critical step, as oxLDL is a key driver of foam cell formation. The signaling cascade leading to foam cell formation and its interruption by this compound is depicted below.

LDL LDL LOX15 15-LOX LDL->LOX15 Oxidation oxLDL Oxidized LDL (oxLDL) LOX15->oxLDL This compound This compound This compound->LOX15 Inhibits SR Scavenger Receptors (e.g., CD36, SR-A) oxLDL->SR Uptake by Macrophages Macrophage Macrophage FoamCell Foam Cell Formation SR->FoamCell Atherosclerosis Atherosclerosis Progression FoamCell->Atherosclerosis

Caption: this compound inhibits 15-LOX-mediated LDL oxidation, a key step in foam cell formation.

Attenuation of Endothelial Cell Activation and Monocyte Migration

15-LOX products can activate endothelial cells, leading to the expression of adhesion molecules and the recruitment of monocytes to the arterial wall. This compound, by blocking 15-LOX, can mitigate this inflammatory response.

LOX15_products 15-LOX Products (e.g., 15-HETE) EC Endothelial Cells LOX15_products->EC This compound This compound This compound->LOX15_products Reduces production NFkB NF-κB Activation EC->NFkB AdhesionMolecules Adhesion Molecule Expression (ICAM-1, VCAM-1) NFkB->AdhesionMolecules Migration Monocyte Migration and Adhesion AdhesionMolecules->Migration Monocyte Monocyte Monocyte->AdhesionMolecules Binds to Atherosclerosis Atherosclerosis Progression Migration->Atherosclerosis

Caption: this compound reduces endothelial activation and subsequent monocyte migration.

Modulation of Vascular Smooth Muscle Cell Proliferation and Migration

The proliferation and migration of vascular smooth muscle cells (VSMCs) contribute to the thickening of the arterial wall and plaque stability. 15-LOX metabolites have been shown to influence these processes.

LOX15_products 15-LOX Products VSMC Vascular Smooth Muscle Cells (VSMCs) LOX15_products->VSMC This compound This compound This compound->LOX15_products Reduces production MAPK MAPK Pathway (e.g., p38) VSMC->MAPK Proliferation VSMC Proliferation MAPK->Proliferation Migration VSMC Migration MAPK->Migration Plaque Plaque Formation & Instability Proliferation->Plaque Migration->Plaque

Caption: this compound modulates VSMC proliferation and migration by inhibiting 15-LOX.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vivo and in vitro experiments used to evaluate the efficacy of this compound in the context of atherosclerosis.

In Vivo Rabbit Model of Atherosclerosis

This protocol outlines the induction of atherosclerosis in rabbits and subsequent treatment with this compound.

cluster_0 In Vivo Experimental Workflow Animal New Zealand White Rabbits Denudation Endothelial Denudation of Iliac-Femoral Artery Animal->Denudation Diet High Cholesterol Diet (e.g., 0.25-0.5% Cholesterol, 3% Peanut Oil, 3% Coconut Oil) Denudation->Diet Treatment This compound Administration (e.g., 175 mg/kg, daily) Diet->Treatment Control Vehicle Control Diet->Control Duration Treatment Duration (e.g., 8-12 weeks) Treatment->Duration Control->Duration Sacrifice Euthanasia and Tissue Collection Duration->Sacrifice Analysis Atherosclerotic Lesion Analysis: - Gross examination (Sudan IV staining) - Histology (H&E, Oil Red O) - Immunohistochemistry (macrophages) - Cholesteryl Ester Quantification Sacrifice->Analysis

Caption: Workflow for the in vivo evaluation of this compound in a rabbit atherosclerosis model.

Methodology:

  • Animal Model: Male New Zealand White rabbits are commonly used due to their susceptibility to diet-induced hypercholesterolemia and atherosclerosis.[5]

  • Atherosclerosis Induction:

    • A high-cholesterol diet is administered. A typical diet consists of standard rabbit chow supplemented with 0.25% to 0.5% cholesterol, 3% peanut oil, and 3% coconut oil.[2]

    • To accelerate and localize lesion formation, endothelial denudation of a specific artery, such as the iliac-femoral artery, can be performed using a balloon catheter.[2]

  • Drug Administration:

    • This compound is administered orally, typically at a dose of 175 mg/kg per day.[2]

    • The control group receives a vehicle control.

  • Study Duration: The treatment period typically ranges from 8 to 12 weeks.[2]

  • Lesion Analysis:

    • Gross Quantification: Aortas are excised, stained with Sudan IV to visualize lipid-rich lesions, and the percentage of the aortic surface area covered by lesions is quantified using image analysis software.

    • Histological Analysis: Arterial sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O to visualize neutral lipids within the plaque.

    • Immunohistochemistry: Specific antibodies are used to identify and quantify cell types within the plaque, such as macrophages (e.g., using anti-RAM11 antibody).

    • Cholesteryl Ester Content: Lipid is extracted from the arterial tissue, and the cholesteryl ester content is quantified using methods like gas chromatography or enzymatic assays.

In Vitro Macrophage Foam Cell Formation Assay

This assay assesses the ability of macrophages to take up oxidized LDL and transform into foam cells, and the inhibitory effect of this compound on this process.

cluster_1 In Vitro Foam Cell Formation Workflow Macrophages Culture Macrophages (e.g., RAW 264.7 or primary peritoneal) Treatment Incubate Macrophages with: - oxLDL - oxLDL + this compound (various concentrations) Macrophages->Treatment oxLDL_prep Prepare Oxidized LDL (oxLDL) (e.g., copper sulfate-mediated oxidation) oxLDL_prep->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Staining Fix and Stain Cells with Oil Red O Incubation->Staining Quantification Quantify Foam Cell Formation: - Microscopy (visualize lipid droplets) - Spectrophotometry (extract and quantify Oil Red O) Staining->Quantification

Caption: Workflow for the in vitro macrophage foam cell formation assay.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived or peritoneal macrophages) are cultured in appropriate media.

  • Preparation of Oxidized LDL (oxLDL): Human or bovine LDL is isolated and then oxidized by incubation with a pro-oxidant such as copper sulfate. The extent of oxidation is monitored by measuring thiobarbituric acid reactive substances (TBARS).

  • Foam Cell Induction: Macrophages are incubated with oxLDL (typically 50-100 µg/mL) in the presence or absence of varying concentrations of this compound for 24-48 hours.

  • Quantification of Foam Cell Formation:

    • Oil Red O Staining: Cells are fixed and stained with Oil Red O, which specifically stains neutral lipids (cholesteryl esters and triglycerides) a vibrant red. The number of foam cells and the intensity of staining can be assessed by microscopy.

    • Quantitative Analysis: The Oil Red O stain can be extracted from the cells using isopropanol, and the absorbance is measured spectrophotometrically to quantify the amount of lipid accumulation.

In Vitro Monocyte Migration (Chemotaxis) Assay

This assay evaluates the effect of this compound on the migration of monocytes towards a chemoattractant, a key process in their recruitment to atherosclerotic lesions.

Methodology:

  • Cell Culture: A monolayer of endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) is grown to confluence on a porous membrane in a transwell insert.

  • Chemoattractant: A chemoattractant, such as Monocyte Chemoattractant Protein-1 (MCP-1), is added to the lower chamber of the transwell plate.

  • Monocyte Treatment: Monocytes (e.g., from peripheral blood mononuclear cells - PBMCs) are pre-incubated with or without this compound.

  • Migration: The treated monocytes are added to the upper chamber of the transwell insert.

  • Quantification: After an incubation period (typically a few hours), the number of monocytes that have migrated through the endothelial monolayer and the porous membrane into the lower chamber is quantified by counting the cells or using a fluorescent dye.

In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This assay measures the effect of this compound on the proliferation of VSMCs, a contributor to plaque growth.

Methodology:

  • Cell Culture: VSMCs are seeded in a multi-well plate and synchronized by serum starvation.

  • Stimulation: The cells are then stimulated with a mitogen, such as platelet-derived growth factor (PDGF), in the presence or absence of this compound.

  • Proliferation Measurement: Cell proliferation can be assessed using various methods:

    • BrdU/EdU Incorporation: Measuring the incorporation of a thymidine analog (BrdU or EdU) into newly synthesized DNA.

    • MTT/WST-1 Assay: Colorimetric assays that measure the metabolic activity of the cells, which is proportional to the number of viable cells.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

Conclusion

This compound, as a specific inhibitor of 15-lipoxygenase, demonstrates significant promise in the therapeutic intervention of atherosclerosis. Its multifaceted mechanism of action, encompassing the inhibition of LDL oxidation, reduction of macrophage foam cell formation, attenuation of endothelial cell activation and monocyte migration, and modulation of vascular smooth muscle cell proliferation, positions it as a compelling candidate for further drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and scientists to further investigate the therapeutic potential of this compound and other 15-LOX inhibitors in the fight against cardiovascular disease.

References

The Impact of PD146176 on Tau Pathology: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases characterized by the pathological aggregation of the tau protein, known as tauopathies, represent a significant and growing unmet medical need. A key pathological event in these diseases is the hyperphosphorylation of tau, which leads to the formation of neurofibrillary tangles (NFTs), neuronal dysfunction, and cognitive decline. The 12/15-lipoxygenase (12/15-LOX) enzyme has emerged as a promising therapeutic target due to its role in modulating tau phosphorylation. This technical guide provides an in-depth analysis of the effects of PD146176, a selective inhibitor of 12/15-LOX, on tau pathology. We consolidate quantitative data from preclinical studies, present detailed experimental methodologies, and visualize the underlying signaling pathways to offer a comprehensive resource for researchers and professionals in the field of neurodegenerative disease drug discovery.

Introduction: The Role of 12/15-Lipoxygenase in Tau Pathology

The microtubule-associated protein tau is crucial for the stability of the neuronal cytoskeleton. In tauopathies, including Alzheimer's disease, tau becomes abnormally hyperphosphorylated, detaches from microtubules, and aggregates into insoluble fibrils, forming NFTs. This process is driven by an imbalance in the activity of tau kinases and phosphatases.

The enzyme 12/15-lipoxygenase (12/15-LOX) is a lipid-peroxidizing enzyme that is upregulated in the brains of patients with Alzheimer's disease.[1] Emerging evidence has implicated 12/15-LOX as a significant contributor to tau pathology. It modulates tau phosphorylation through the activation of key downstream kinases, including cyclin-dependent kinase 5 (cdk5) and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK).[1] This modulation of tau phosphorylation by 12/15-LOX appears to be independent of its effects on amyloid-beta (Aβ) metabolism, another key pathological hallmark of Alzheimer's disease.

This compound is a pharmacological inhibitor of 12/15-LOX that has been utilized in preclinical studies to investigate the therapeutic potential of targeting this pathway.

Quantitative Effects of this compound on Tau Pathology

Pharmacological inhibition of 12/15-LOX with this compound has demonstrated a significant reduction in tau pathology in the triple-transgenic (3xTg-AD) mouse model, which develops both Aβ plaques and neurofibrillary tangles. While total soluble tau levels remain largely unchanged, this compound treatment leads to a marked decrease in the hyperphosphorylated and insoluble forms of tau.

The following tables summarize the key quantitative findings from studies evaluating the effects of this compound on tau pathology in 3xTg-AD mice.

Table 1: Effect of this compound on Phosphorylated Tau Levels in 3xTg-AD Mice

Phospho-Tau EpitopeAntibodyEffect of this compound Treatment
Ser202/Thr205AT8Significantly Reduced[1]
Thr231/Ser235AT180Significantly Reduced[1]
Ser396PHF13Significantly Reduced[1]
Ser396/Thr404PHF-1Significantly Reduced[1]

Table 2: Effect of this compound on Insoluble Tau Fraction in 3xTg-AD Mice

Tau FractionMethod of QuantificationEffect of this compound Treatment
Insoluble TauSarkosyl fractionation followed by Western blotSignificantly Reduced[1]

Signaling Pathways

The mechanism by which this compound ameliorates tau pathology is through the inhibition of 12/15-LOX, which in turn downregulates the activity of downstream kinases responsible for tau hyperphosphorylation.

PD146176_Tau_Pathology_Pathway This compound This compound LOX12_15 12/15-Lipoxygenase This compound->LOX12_15 Inhibits cdk5 cdk5 LOX12_15->cdk5 Activates SAPK_JNK SAPK/JNK LOX12_15->SAPK_JNK Activates Tau Tau cdk5->Tau Phosphorylates SAPK_JNK->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT Aggregates to form In_Vivo_Workflow start Start: 3xTg-AD Mice treatment Treatment with this compound or Vehicle Control start->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior tissue Tissue Collection (Brain) behavior->tissue biochem Biochemical Analysis tissue->biochem histo Histological Analysis tissue->histo

References

The Role of PD146176 in the Reduction of Amyloid-Beta: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a significant global health challenge, with the accumulation of amyloid-beta (Aβ) peptides in the brain being a central pathological hallmark. The 12/15-lipoxygenase (12/15-LOX) pathway has emerged as a key player in the pathogenesis of AD, contributing to both Aβ production and tau hyperphosphorylation. PD146176, a selective inhibitor of 15-lipoxygenase (15-LO), has demonstrated notable efficacy in preclinical models of AD by attenuating Aβ pathology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The 12/15-Lipoxygenase Pathway in Alzheimer's Disease

The 12/15-lipoxygenase (12/15-LOX) is an enzyme that catalyzes the peroxidation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[1] In the context of the central nervous system, 12/15-LOX levels and activity are significantly elevated in the brains of patients with Alzheimer's disease and mild cognitive impairment, suggesting an early and crucial role in the disease's progression.[2][3][4] This enzyme is implicated in promoting oxidative stress and neuroinflammation, both of which are key features of AD.[1][3]

Emerging evidence has solidified the role of 12/15-LOX in directly influencing the amyloidogenic processing of the amyloid precursor protein (APP).[2] Specifically, 12/15-LOX activity has been shown to upregulate the expression and activity of the beta-site APP cleaving enzyme 1 (BACE1), the primary beta-secretase involved in the initial cleavage of APP that leads to Aβ generation.[1][2] This makes the 12/15-LOX pathway an attractive therapeutic target for mitigating Aβ production.

This compound: A Selective 12/15-Lipoxygenase Inhibitor

This compound is a selective, non-competitive inhibitor of 15-lipoxygenase (15-LO), the enzyme also referred to as 12/15-LOX in the context of Alzheimer's disease research.[5][6] It has been instrumental in elucidating the role of the 12/15-LOX pathway in AD pathology. While considered a first-generation inhibitor with some limitations in terms of selectivity and potency against the murine enzyme, its effects in preclinical models have been significant.[7][8]

Mechanism of Action

This compound exerts its Aβ-lowering effects by inhibiting the 12/15-LOX enzyme. This inhibition disrupts a downstream signaling cascade that promotes the amyloidogenic processing of APP. The proposed mechanism involves the following steps:

  • Inhibition of 12/15-LOX: this compound directly inhibits the enzymatic activity of 12/15-LOX.

  • Downregulation of Sp1: The inhibition of 12/15-LOX leads to a reduction in the activation of the transcription factor Sp1.[2]

  • Reduced BACE1 Expression: With decreased Sp1 activity, the transcription of the BACE1 gene is attenuated, resulting in lower levels of BACE1 mRNA and protein.[1][2]

  • Decreased Amyloidogenic APP Processing: The reduction in BACE1 levels leads to a decrease in the cleavage of APP at the β-secretase site, thereby shunting APP processing away from the amyloidogenic pathway.

  • Reduction in Amyloid-Beta Production: Consequently, the generation of Aβ peptides, including Aβ(1-40) and Aβ(1-42), is significantly reduced.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
Ki (15-LO) 197 nMRabbit Reticulocyte 15-LO[5][6]
IC50 (15-LO) 0.54 µMRabbit Reticulocyte 15-LO[5][6]
IC50 (13-HODE production) 0.81 µMIC21 cells transfected with human 15-LO[5]
Aβ Reduction Dose-dependentNeuronal cells expressing human APP (Swedish mutation)[2]

Table 2: In Vivo Efficacy of this compound in Alzheimer's Disease Mouse Models

Animal ModelTreatment DurationDosageKey FindingsReference
Tg2576 Mice 6 weeksNot specified>70% reduction in 12/15-LOX enzyme activity; Significant reduction in amyloid plaques and brain Aβ levels.[2]
Aged Triple Transgenic (3xTg) Mice 12 weeks80 mg/kg (in chow)Reversal of cognitive impairment; Significantly lower amyloid beta levels and deposition; Reduced tau neuropathology; Increased synaptic integrity; Activation of autophagy.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Aβ Reduction Assay in Cultured Neuronal Cells

This protocol describes a general method for assessing the effect of this compound on Aβ production in a cell-based model of AD.

  • Cell Line: N2a cells stably expressing human APP with the Swedish mutation (N2A-APPswe).

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment with this compound:

    • Plate N2A-APPswe cells in 6-well plates and grow to 70-80% confluency.

    • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

    • On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM). A vehicle control (DMSO) should be included.

    • Incubate the cells for 24-48 hours.

  • Sample Collection and Analysis:

    • Collect the conditioned media from each well.

    • Centrifuge the media to remove cellular debris.

    • Measure the levels of secreted Aβ(1-40) and Aβ(1-42) in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

    • Lyse the cells to measure total protein concentration for normalization and to analyze intracellular APP and its cleavage products via Western blotting.

In Vivo Efficacy Study in a Transgenic Mouse Model of AD

This protocol outlines a typical in vivo study to evaluate the therapeutic potential of this compound in an AD mouse model.

  • Animal Model: Aged (e.g., 12-15 months old) triple-transgenic (3xTg-AD) mice, which develop both Aβ plaques and tau tangles.

  • Drug Administration:

    • House the mice under standard laboratory conditions.

    • Administer this compound mixed into the chow at a dose of 80 mg/kg body weight per day for 12 weeks.[5] A control group receives standard chow.

  • Behavioral Testing:

    • Before and after the treatment period, assess cognitive function using standardized behavioral tests such as the Morris water maze or the novel object recognition test.

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the mice and perfuse with saline.

    • Harvest the brains. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be dissected (e.g., cortex and hippocampus) and snap-frozen for biochemical analyses.

  • Biochemical and Histological Analysis:

    • Aβ Quantification: Homogenize the brain tissue and measure the levels of soluble and insoluble Aβ(1-40) and Aβ(1-42) using ELISA.

    • Western Blotting: Analyze the levels of APP, BACE1, and tau (total and phosphorylated forms) in brain homogenates.

    • Immunohistochemistry: Stain brain sections with antibodies against Aβ to visualize and quantify amyloid plaque burden. Thioflavin S staining can also be used to detect dense-core plaques.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key concepts discussed in this guide.

PD146176_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_transcription Transcriptional Regulation cluster_translation Protein Expression cluster_processing APP Processing LOX 12/15-Lipoxygenase Sp1 Sp1 Transcription Factor LOX->Sp1 Activates BACE1_Gene BACE1 Gene Sp1->BACE1_Gene Promotes Transcription BACE1_Protein BACE1 Protein BACE1_Gene->BACE1_Protein Leads to APP Amyloid Precursor Protein (APP) BACE1_Protein->APP Cleaves Abeta Amyloid-Beta (Aβ) APP->Abeta Amyloidogenic Pathway This compound This compound This compound->LOX Inhibits

Caption: Mechanism of action of this compound in reducing amyloid-beta production.

Experimental_Workflow_In_Vivo cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase cluster_outcome Outcome Measurement Animal_Model AD Transgenic Mice (e.g., 3xTg-AD) Treatment Administer this compound (e.g., in chow for 12 weeks) Animal_Model->Treatment Behavioral Cognitive Testing (e.g., Morris Water Maze) Treatment->Behavioral Tissue Brain Tissue Collection Behavioral->Tissue Biochem Biochemical Analysis (ELISA, Western Blot) Tissue->Biochem Histo Histological Analysis (Immunohistochemistry) Tissue->Histo Outcome Quantification of Aβ Levels, Plaque Burden, and Cognitive Function Biochem->Outcome Histo->Outcome

Caption: A typical experimental workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

This compound has been a valuable pharmacological tool, providing compelling evidence for the role of the 12/15-LOX pathway in the pathogenesis of Alzheimer's disease. The preclinical data strongly support the therapeutic potential of inhibiting this enzyme to reduce amyloid-beta production and improve cognitive function. While this compound itself may have limitations for clinical development due to its pharmacokinetic properties and selectivity, it has paved the way for the development of next-generation 12/15-LOX inhibitors with improved profiles.[7][8] Future research should continue to explore these novel inhibitors, with a focus on their long-term efficacy and safety in more advanced preclinical models and eventually in human clinical trials for the treatment of Alzheimer's disease.

References

PD146176 Stimulation of Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD146176 is a potent and selective inhibitor of 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in various pathological processes, including neurodegeneration. Recent research has unveiled a novel role for this compound in the stimulation of autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. This guide provides an in-depth technical overview of the core mechanisms, experimental validation, and signaling pathways associated with this compound-induced autophagy, with a focus on its neuroprotective effects observed in preclinical models of Alzheimer's disease.

Core Mechanism: Inhibition of 12/15-Lipoxygenase

The primary mechanism by which this compound stimulates autophagy is through the inhibition of its molecular target, 12/15-lipoxygenase. 12/15-LOX is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators such as 12-hydroxyeicosatetraenoic acid (12-HETE). Elevated levels and activity of 12/15-LOX have been associated with conditions of oxidative stress and inflammation, which can impair cellular housekeeping functions, including autophagy.

Studies have shown that genetic knockout or pharmacological inhibition of 12/15-LOX leads to an increase in macroautophagy[1]. Specifically, in the context of Alzheimer's disease, treatment with this compound has been demonstrated to reverse cognitive deficits, reduce amyloid-beta plaques, and decrease tau pathology by stimulating neuronal autophagy in aged triple-transgenic mice[2][3]. While the precise downstream signaling cascade is still under investigation, evidence points towards the modulation of the mTOR and AMPK pathways, key regulators of autophagy.

Signaling Pathways

The inhibition of 12/15-LOX by this compound is proposed to initiate a signaling cascade that converges on the master regulators of autophagy, mTORC1 (mechanistic target of rapamycin complex 1) and AMPK (AMP-activated protein kinase).

  • mTORC1 Inhibition: The mTORC1 pathway is a central inhibitor of autophagy. The product of 12/15-LOX, 12-HETE, has been shown to activate the PI3K/Akt signaling pathway, which in turn activates mTORC1. By inhibiting 12/15-LOX, this compound reduces the levels of 12-HETE, leading to the downregulation of the PI3K/Akt/mTORC1 axis and thereby de-repressing autophagy.

  • AMPK Activation: AMPK is a key energy sensor in the cell that, when activated, promotes autophagy. There is evidence to suggest an inverse relationship between 12/15-LOX activity and AMPK activation. Inhibition of 12/15-LOX may therefore lead to the activation of AMPK, which can then initiate autophagy both directly, by phosphorylating components of the autophagy machinery, and indirectly, by inhibiting mTORC1.

PD146176_Autophagy_Pathway cluster_upstream Upstream Regulation cluster_signaling Core Signaling Cascade cluster_autophagy Autophagy Induction This compound This compound LOX 12/15-Lipoxygenase This compound->LOX inhibits HETE 12-HETE LOX->HETE produces AMPK AMPK LOX->AMPK inhibits PI3K_Akt PI3K / Akt HETE->PI3K_Akt activates mTORC1 mTORC1 PI3K_Akt->mTORC1 activates ULK1 ULK1 Complex mTORC1->ULK1 inhibits AMPK->mTORC1 inhibits AMPK->ULK1 activates Beclin1 Beclin-1 Complex ULK1->Beclin1 activates Autophagosome Autophagosome Formation Beclin1->Autophagosome

Proposed signaling pathway of this compound-induced autophagy.

Quantitative Data on Autophagy Stimulation

While the seminal study on this compound and autophagy in an Alzheimer's model qualitatively demonstrates a significant increase in autophagy markers, specific quantitative data from this publication is not publicly available. The tables below are representative of the expected findings based on the published figures and common methodologies in the field. These tables illustrate the type of quantitative data that would be generated from the experimental protocols described in the following section.

Table 1: Effect of this compound on Autophagy Marker Protein Levels (Illustrative Data)

Treatment GroupLC3-II / LC3-I Ratio (Fold Change)p62/SQSTM1 Level (Fold Change)Beclin-1 Level (Fold Change)
Vehicle Control1.01.01.0
This compound2.50.41.8
DescriptionIncreased LC3-II/I ratio indicates enhanced autophagosome formation.Decreased p62 levels suggest increased autophagic flux and degradation.Increased Beclin-1 levels indicate upregulation of autophagy initiation.

Table 2: Quantification of Autophagosomes by Immunofluorescence (Illustrative Data)

Treatment GroupAverage Number of LC3 Puncta per Cell
Vehicle Control5 ± 1.2
This compound18 ± 2.5
DescriptionAn increased number of LC3-positive puncta per cell signifies a greater number of autophagosomes.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stimulation of autophagy by this compound.

Western Blot Analysis of Autophagy Markers

This protocol is for the detection and quantification of key autophagy-related proteins, including LC3, p62/SQSTM1, and Beclin-1.

WB_Workflow start Cell/Tissue Culture + this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3, anti-p62, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Experimental workflow for Western blot analysis.

Materials:

  • Cell or tissue lysates treated with vehicle or this compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-polyacrylamide gels (15% for LC3, 10% for p62 and Beclin-1).

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62/SQSTM1, Rabbit anti-Beclin-1.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Sample Preparation: Lyse cells or tissues in ice-cold RIPA buffer. Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration and prepare for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto the appropriate percentage SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply ECL substrate. Image the chemiluminescent signal.

  • Analysis: Perform densitometric analysis of the protein bands using software such as ImageJ. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation. A decrease in p62 levels suggests increased autophagic degradation.

Immunofluorescence for LC3 Puncta

This protocol allows for the visualization and quantification of autophagosomes as LC3-positive puncta within cells.

Materials:

  • Cells cultured on glass coverslips and treated with vehicle or this compound.

  • 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% normal goat serum in PBS).

  • Primary antibody: Rabbit anti-LC3.

  • Alexa Fluor 488-conjugated anti-rabbit secondary antibody.

  • DAPI for nuclear counterstaining.

  • Antifade mounting medium.

Procedure:

  • Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.

  • Blocking: Block for 1 hour at room temperature with blocking solution.

  • Primary Antibody Incubation: Incubate with anti-LC3 antibody for 2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain with DAPI and mount the coverslips onto slides using antifade medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The number of green LC3 puncta per cell can be quantified using image analysis software like ImageJ.

Conclusion

This compound, through its inhibition of 12/15-lipoxygenase, presents a promising mechanism for the therapeutic induction of autophagy, particularly in the context of neurodegenerative diseases. The modulation of the mTOR and AMPK signaling pathways appears to be central to this effect. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the autophagic response to this compound and other 12/15-LOX inhibitors. Further elucidation of the downstream effectors of 12/15-LOX and their precise interactions with the autophagy machinery will be crucial for the continued development of this therapeutic strategy.

References

PD146176: A Technical Guide for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD146176 is a potent and selective inhibitor of 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in the pathophysiology of several neuroinflammatory and neurodegenerative disorders. By catalyzing the peroxidation of polyunsaturated fatty acids like arachidonic and linoleic acid, 12/15-LOX contributes to the production of pro-inflammatory lipid mediators, oxidative stress, and subsequent neuronal damage.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in neuroinflammation studies, with a focus on experimental protocols and data presentation for researchers in the field.

Chemical Properties and Formulation

This compound, with the formal name 6,11-dihydro-[1]benzothiopyrano[4,3-b]indole, is a small molecule inhibitor with a molecular weight of 237.3 g/mol .[3] Its chemical formula is C₁₅H₁₁NS.[3] For experimental use, this compound can be dissolved in various solvents.

Table 1: Solubility of this compound [3][4]

SolventConcentration
Dimethylformamide (DMF)10 mg/ml
Dimethyl sulfoxide (DMSO)10 mg/ml (47 mg/mL or 198.04 mM also reported)
Ethanol2 mg/ml
DMF:PBS (pH 7.2) (1:5)0.15 mg/ml

Note: Moisture-absorbing DMSO may reduce solubility; fresh DMSO is recommended.[4]

For in vivo studies, specific formulations are required. An example for intraperitoneal injection involves preparing a stock solution in DMSO and then diluting it with PEG300, Tween80, and ddH₂O.[4] For oral administration, a solution in corn oil can be prepared from a DMSO stock.[4]

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective effects primarily through the inhibition of the 12/15-lipoxygenase enzyme. This inhibition disrupts downstream signaling cascades that contribute to neuroinflammation and neurodegeneration.

12/15-Lipoxygenase Pathway and its Role in Neuroinflammation

The 12/15-LOX enzyme metabolizes arachidonic acid to produce 12-hydroxyeicosatetraenoic acid (12-HETE) and 15-hydroxyeicosatetraenoic acid (15-HETE).[1] It also converts linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HPODE).[1] These lipid hydroperoxides are potent signaling molecules that can amplify inflammatory responses and induce oxidative stress, contributing to neuronal cell death.[2][5]

PD146176_Mechanism PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX12_15 12/15-Lipoxygenase PUFA->LOX12_15 Lipid_Peroxides Lipid Peroxides (e.g., 12-HETE, 15-HETE) LOX12_15->Lipid_Peroxides This compound This compound This compound->LOX12_15 Inhibits Oxidative_Stress Oxidative Stress Lipid_Peroxides->Oxidative_Stress Neuroinflammation Neuroinflammation Lipid_Peroxides->Neuroinflammation Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage

Figure 1: Mechanism of this compound Action

Impact on Amyloid-β Formation in Alzheimer's Disease Models

In the context of Alzheimer's disease, 12/15-LOX activity has been shown to influence the processing of amyloid precursor protein (APP).[1] Inhibition of 12/15-LOX by this compound has been demonstrated to reduce the formation of amyloid-β (Aβ) peptides.[1][3] This effect is mediated through the transcriptional regulation of β-site APP cleaving enzyme 1 (BACE-1) mRNA levels, which involves the transcription factor Sp1.[1] Notably, this compound does not affect the total levels of APP.[1][3]

PD146176_AD_Pathway LOX12_15 12/15-Lipoxygenase Sp1 Sp1 Activation LOX12_15->Sp1 This compound This compound This compound->LOX12_15 Inhibits BACE1 BACE-1 Transcription Sp1->BACE1 Abeta Amyloid-β (Aβ) Formation BACE1->Abeta APP Amyloid Precursor Protein (APP) APP->Abeta PD146176_Inflammasome_Pathway Ischemia Ischemia/Reperfusion LOX12_15 12/15-Lipoxygenase Ischemia->LOX12_15 Lipid_Peroxidation Lipid Peroxidation LOX12_15->Lipid_Peroxidation This compound This compound This compound->LOX12_15 Inhibits Inflammasome NLRP1/NLRP3 Inflammasome Activation Lipid_Peroxidation->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1B IL-1β Release Caspase1->IL1B Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1 Neuroinflammation Neuroinflammation IL1B->Neuroinflammation in_vivo_stroke_workflow Start Animal Model (e.g., Male Swiss Albino Mice) Ischemia Induce Ischemia (pMCAo for 1h) Start->Ischemia Recanalization Recanalization Ischemia->Recanalization Treatment Administer this compound/Inhibitor or Vehicle (i.p.) Recanalization->Treatment Sacrifice Sacrifice at Time Points (6h, 24h, 72h) Treatment->Sacrifice Analysis Outcome Analysis Sacrifice->Analysis Infarct Infarct Volume (Nissl) Analysis->Infarct Neuroscore Neurological Deficit Score Analysis->Neuroscore Biochem Biochemical Assays (MDA, ELISA for Cytokines) Analysis->Biochem IHC Immunofluorescence (NLRP1, NLRP3, Caspase-1) Analysis->IHC

References

PD146176 and Oxidative Stress Reduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PD146176, a potent and selective inhibitor of 15-lipoxygenase (15-LOX), and its role in the reduction of oxidative stress. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and 15-Lipoxygenase

This compound is a non-competitive inhibitor of 15-lipoxygenase (15-LOX), an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators.[1][2] The activity of 15-LOX has been implicated in the pathophysiology of numerous diseases characterized by inflammation and oxidative stress, including atherosclerosis, neurodegenerative diseases, and certain cancers.[1][3][4] By inhibiting 15-LOX, this compound effectively mitigates the production of pro-inflammatory and pro-oxidant lipid hydroperoxides, thereby reducing cellular oxidative stress.

Mechanism of Action

This compound exerts its effects by directly and selectively inhibiting the enzymatic activity of 15-LOX. Unlike some antioxidants, this compound lacks non-specific antioxidant properties, indicating that its primary mechanism for reducing oxidative stress is through the targeted inhibition of the 15-LOX pathway.[2] This inhibition leads to a decrease in the production of lipid hydroperoxides, which are potent initiators and propagators of lipid peroxidation, a key component of oxidative stress that can lead to cellular damage.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound against 15-LOX have been quantified in various studies. The following tables summarize the key quantitative data for easy comparison.

Parameter Value Enzyme Source Substrate Reference
IC50 0.54 µMRabbit Reticulocyte 15-LOXNot Specified[2]
0.81 µMHuman 15-LOX in IC21 cellsNot Specified[5]
0.81 µMRabbit Reticulocyte 12/15-LOXNot Specified[6]
3.81 µMRat 12/15-LOXNot Specified[4]
Ki 197 nMRabbit Reticulocyte 15-LOXNot Specified[2]

Table 1: Inhibitory Potency of this compound against 15-Lipoxygenase. IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values demonstrate the high potency of this compound.

Enzyme Effect of this compound Reference
5-Lipoxygenase (5-LOX) No demonstrable effect[2]
12-Lipoxygenase (12-LOX) No demonstrable effect[2]
Cyclooxygenase-1 (COX-1) No demonstrable effect[2]
Cyclooxygenase-2 (COX-2) No demonstrable effect[2]

Table 2: Selectivity Profile of this compound. this compound exhibits high selectivity for 15-LOX over other related enzymes in the arachidonic acid cascade.

Signaling Pathways

The inhibition of 15-LOX by this compound has significant downstream effects on various signaling pathways implicated in oxidative stress and inflammation.

15-LOX_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) 15_LOX 15-Lipoxygenase (15-LOX) Inflammatory_Stimuli->15_LOX activates Oxidative_Stress_Inducers Oxidative Stress Inducers Oxidative_Stress_Inducers->15_LOX activates PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) PUFA->15_LOX substrate Lipid_Hydroperoxides Lipid Hydroperoxides (e.g., 15-HpETE) 15_LOX->Lipid_Hydroperoxides produces This compound This compound This compound->15_LOX inhibits ROS Reactive Oxygen Species (ROS) Lipid_Hydroperoxides->ROS generates NF_kB NF-κB ROS->NF_kB activates p38_MAPK p38 MAPK ROS->p38_MAPK activates Akt Akt ROS->Akt inhibits Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression promotes p38_MAPK->Gene_Expression promotes

Caption: 15-LOX signaling cascade and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound in inhibiting 15-LOX and reducing oxidative stress.

15-Lipoxygenase Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of 15-LOX by monitoring the formation of conjugated diene hydroperoxides from a polyunsaturated fatty acid substrate.

Materials:

  • Purified 15-LOX enzyme (e.g., from rabbit reticulocytes or recombinant human)

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Prepare serial dilutions of this compound in borate buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • In a UV-transparent 96-well plate or cuvette, add the borate buffer, this compound dilution (or DMSO for control), and the 15-LOX enzyme solution.

  • Incubate the mixture at room temperature for 5-10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately monitor the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The absorbance increase corresponds to the formation of the conjugated diene product.

  • Calculate the initial reaction rate (V) from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

15_LOX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - 15-LOX Enzyme - Substrate (Linoleic Acid) - this compound dilutions - Borate Buffer Start->Prepare_Reagents Mix_Components Mix in UV-transparent plate: Buffer + this compound/DMSO + 15-LOX Prepare_Reagents->Mix_Components Incubate Incubate at RT (5-10 min) Mix_Components->Incubate Add_Substrate Initiate reaction: Add Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 234 nm (every 30s for 5-10 min) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Initial Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the 15-LOX spectrophotometric inhibition assay.

Measurement of Cellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., macrophages, endothelial cells)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Oxidative stress inducer (e.g., H2O2, LPS)

  • DCFH-DA fluorescent probe

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Remove the treatment medium and load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Induce oxidative stress by adding the chosen inducer (e.g., H2O2) to the cells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

  • Monitor the fluorescence over time or at a specific endpoint.

  • Calculate the percentage of ROS reduction for each this compound concentration compared to the induced, vehicle-treated control.

Lipid Peroxidation Assay (TBARS Assay)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a major end-product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

Materials:

  • Cell or tissue lysates

  • This compound

  • Oxidative stress inducer

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • MDA standard solution

  • Spectrophotometer

Procedure:

  • Prepare cell or tissue lysates from control, this compound-treated, and oxidative stress-induced groups.

  • To a sample of the lysate, add TCA to precipitate proteins and BHT to prevent artefactual lipid peroxidation during the assay.

  • Centrifuge to pellet the precipitated protein.

  • To the supernatant, add the TBA solution.

  • Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to proceed.

  • Cool the samples on ice and then measure the absorbance of the resulting pink-colored product at 532 nm.

  • Prepare a standard curve using known concentrations of MDA.

  • Quantify the MDA concentration in the samples by comparing their absorbance to the standard curve.

  • Express the results as nmol of MDA per mg of protein.

Conclusion

This compound is a valuable research tool for investigating the role of 15-LOX in oxidative stress-related pathologies. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the therapeutic potential of 15-LOX inhibition. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to effectively study and utilize this compound in their work. Further research into the downstream effects of this compound on various signaling cascades will continue to unravel the intricate role of 15-LOX in health and disease.

References

PD146176 (CAS Number: 4079-26-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD146176 is a potent and selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in a variety of pathological processes, including inflammation, atherosclerosis, and neurodegeneration. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and biological effects of this compound. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to support further research and drug development efforts.

Chemical and Physical Properties

This compound, with the CAS number 4079-26-9, is chemically known as 6,11-Dihydrobenzothiopyrano[4,3-b]indole. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 4079-26-9
Molecular Formula C₁₅H₁₁NS
Molecular Weight 237.32 g/mol
Synonyms NSC 168807
Appearance Crystalline solid
Purity ≥98%
Solubility DMSO: up to 100 mM, Ethanol: up to 50 mM
Storage Store at -20°C

Quantitative Pharmacological Data

This compound exhibits high selectivity and potency as a 15-LOX inhibitor. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 2.1: In Vitro Inhibitory Activity

TargetSpecies/SystemIC₅₀ (µM)Kᵢ (nM)Inhibition MechanismReference
15-Lipoxygenase (15-LOX)Rabbit Reticulocytes0.54197Non-competitive
12/15-Lipoxygenase (12/15-LOX)Rabbit Reticulocytes0.81--
5-Lipoxygenase (5-LOX)-No demonstrable effect--
12-Lipoxygenase (12-LOX)-No demonstrable effect--
Cyclooxygenase-1 (COX-1)-No demonstrable effect--
Cyclooxygenase-2 (COX-2)-No demonstrable effect--

Table 2.2: In Vivo Efficacy and Dosing

Model SystemDisease ModelDosageObserved EffectsReference
New Zealand White RabbitsHypercholesterolemia-induced atherosclerosis175 mg/kg, twice daily for 12 weeksReduced iliac-femoral monocyte-macrophage area by 71% and cholesteryl ester content by 63%.
3xTg Mouse ModelAlzheimer's Disease-Rescued learning and memory deficits, reduced Aβ levels and deposition, and facilitated tau clearance.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the selective, non-competitive inhibition of 15-lipoxygenase. 15-LOX is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to produce bioactive lipid mediators. These products are involved in inflammatory responses and cellular signaling.

Recent studies suggest that the effects of this compound may extend beyond simple enzyme inhibition, influencing key cellular signaling pathways. In human endothelial cells (EA.hy926), treatment with this compound has been shown to upregulate p38 Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor alpha (PPARα), while downregulating the protein kinase B (Akt) signaling pathway. The precise molecular steps linking 15-LOX inhibition by this compound to the modulation of these pathways are a subject of ongoing investigation.

Diagram 1: Postulated Signaling Cascade of this compound in Endothelial Cells

PD146176_Signaling This compound This compound LOX15 15-Lipoxygenase (15-LOX) This compound->LOX15 Inhibits Lipid_Peroxides Bioactive Lipid Peroxides (e.g., 15-HPETE) LOX15->Lipid_Peroxides Catalyzes p38_MAPK p38 MAPK (Upregulated) Lipid_Peroxides->p38_MAPK Modulates? Akt Akt (Downregulated) Lipid_Peroxides->Akt Modulates? PPARa PPARα (Upregulated) Lipid_Peroxides->PPARa Modulates? Cellular_Effects Altered Endothelial Cell Functions p38_MAPK->Cellular_Effects Akt->Cellular_Effects PPARa->Cellular_Effects

Caption: Postulated signaling pathway of this compound in endothelial cells.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

15-Lipoxygenase (15-LOX) Inhibition Assay (Spectrophotometric)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against 15-LOX.

Materials:

  • Purified 15-lipoxygenase enzyme

  • This compound stock solution (in DMSO)

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • DMSO (vehicle control)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare serial dilutions of this compound in borate buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Add the diluted this compound or vehicle control (DMSO) to the wells of the microplate.

  • Add the purified 15-LOX enzyme solution to each well and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product. Readings should be taken every 30 seconds for 5-10 minutes.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Diagram 2: Experimental Workflow for 15-LOX Inhibition Assay

LOX_Inhibition_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Add_Enzyme Add 15-LOX Enzyme & Incubate Prep_Inhibitor->Add_Enzyme Add_Substrate Add Substrate (Linoleic/Arachidonic Acid) Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 234 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the IC₅₀ of this compound against 15-LOX.

In Vivo Atherosclerosis Model in Rabbits

This protocol describes the induction of atherosclerosis in rabbits and the subsequent treatment with this compound.

Animals:

  • Male New Zealand White rabbits

Procedure:

  • Induction of Atherosclerosis:

    • Perform endothelial denudation of the iliac-femoral artery using a balloon catheter.

    • Feed the rabbits a high-cholesterol diet (e.g., 0.25% cholesterol, 3% peanut oil, 3% coconut oil) for a period of 9-12 weeks to establish atherosclerotic lesions.

  • Treatment:

    • Administer this compound orally at a dose of 175 mg/kg, twice daily. The control group receives a vehicle.

    • Continue the treatment for a specified duration (e.g., 8-12 weeks).

  • Analysis:

    • At the end of the treatment period, euthanize the animals and perfuse the arterial tree.

    • Excise the iliac-femoral arteries and aorta.

    • Perform histological analysis (e.g., Oil Red O staining for lipids, immunohistochemistry for macrophages) to quantify lesion area, lipid content, and macrophage infiltration.

    • Measure plasma levels of cholesterol and triglycerides.

Endothelial Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for assessing the effect of this compound on endothelial cell apoptosis.

Materials:

  • Human endothelial cells (e.g., EA.hy926)

  • Cell culture medium and supplements

  • This compound

  • Apoptosis-inducing agent (e.g., oxidant stress)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Culture endothelial cells to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Induce apoptosis using an appropriate stimulus (e.g., H₂O₂). Include untreated and vehicle-treated controls.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Amyloid-β (Aβ) Aggregation Assay

This protocol outlines a method to assess the effect of this compound on the aggregation of amyloid-β, relevant to Alzheimer's disease research.

Materials:

  • Synthetic amyloid-β (1-42) peptide

  • This compound

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black microplate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of Aβ(1-42) and pre-incubate to form oligomers or fibrils, if desired.

  • In the microplate, mix the Aβ peptide with various concentrations of this compound or a vehicle control.

  • Add Thioflavin T to each well.

  • Incubate the plate at 37°C with intermittent shaking.

  • Monitor the fluorescence of ThT (excitation ~440 nm, emission ~480 nm) over time. An increase in fluorescence indicates Aβ fibril formation.

  • Compare the fluorescence kinetics in the presence and absence of this compound to determine its effect on Aβ aggregation.

Conclusion

This compound is a valuable research tool for investigating the roles of 15-lipoxygenase in health and disease. Its high selectivity and demonstrated in vivo efficacy make it a significant compound for studies on atherosclerosis, neuroinflammation, and other inflammatory conditions. The provided data and protocols serve as a comprehensive resource for researchers to design and execute further studies to elucidate the full therapeutic potential of inhibiting the 15-LOX pathway. Further investigation into the detailed molecular mechanisms underlying its effects on signaling pathways such as p38 MAPK, Akt, and PPARα is warranted to fully understand its pleiotropic effects.

PD146176: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the 15-Lipoxygenase Inhibitor PD146176

This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of 15-lipoxygenase (15-LOX). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the 15-LOX pathway in various disease models, including atherosclerosis and neurodegenerative disorders.

Chemical Structure and Properties

This compound, also known as NSC168807, is a synthetic, non-competitive inhibitor of 15-lipoxygenase.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 6,11-dihydro-[2]benzothiopyrano[4,3-b]indole[3][4][5]
Synonyms NSC 168807[6]
CAS Number 4079-26-9[5]
Molecular Formula C₁₅H₁₁NS[4][5]
Molecular Weight 237.32 g/mol [4]
SMILES c1ccc2c(c1)SCc1c2[nH]c2ccccc12
InChIKey ZGOOPZVQMLHPFM-UHFFFAOYSA-N
Purity ≥98% (HPLC)[3][4][5]
Appearance Crystalline solid
Storage Store at +4°C[4]
Solubility DMSO: up to 100 mMEthanol: up to 50 mM[4]

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of 15-lipoxygenase, an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids like arachidonic and linoleic acid.[7] This enzymatic activity leads to the production of bioactive lipid mediators, including 15-hydroxyeicosatetraenoic acid (15-HETE), which are implicated in inflammatory processes.[7][8]

The inhibitory potency of this compound has been quantified in various systems:

ParameterValueSystemSource
Kᵢ 197 nMRabbit reticulocyte 15-LOX[1][6]
IC₅₀ 0.54 µMRabbit reticulocyte 15-LOX[1][6]
IC₅₀ 0.81 µMHuman 15-LO in intact IC21 cells (measured by 13-HODE production)[6]

Importantly, this compound shows high selectivity for 15-LOX with no significant inhibitory effects on 5-LOX, 12-LOX, cyclooxygenase-1 (COX-1), or cyclooxygenase-2 (COX-2).[1] It also lacks non-specific antioxidant properties, making it a specific tool for studying the 15-LOX pathway.[1]

The inhibition of 15-LOX by this compound has been shown to have significant effects in preclinical models of atherosclerosis and Alzheimer's disease. In atherosclerosis, this compound limits the progression of lesions by reducing the enrichment of monocyte-macrophages.[1][2] In the context of Alzheimer's disease, it has been demonstrated to reverse cognitive impairment, reduce amyloid-beta (Aβ) levels and deposition, and lessen tau pathology in triple transgenic mice, with the underlying mechanism linked to the stimulation of autophagy.[6][8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the 15-lipoxygenase signaling pathway and typical experimental workflows for studying the effects of this compound.

G 15-Lipoxygenase Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Membrane Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane Phospholipids->PLA2 Activation AA Arachidonic Acid (AA) PLA2->AA Liberates LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 HPETE 15(S)-HPETE LOX15->HPETE Catalyzes This compound This compound This compound->LOX15 Inhibits GPx GPx HPETE->GPx Apoptosis Apoptosis HPETE->Apoptosis HETE 15(S)-HETE GPx->HETE Reduces PGDH 15-PGDH HETE->PGDH Inflammation Inflammation HETE->Inflammation oxoETE 15-oxo-ETE PGDH->oxoETE Oxidizes CellGrowth Cell Growth Inhibition oxoETE->CellGrowth

Figure 1: Simplified 15-Lipoxygenase (15-LOX) signaling pathway and the inhibitory action of this compound.

G Experimental Workflow: In Vitro 15-LOX Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare 15-LOX Enzyme Solution (e.g., 400 U/mL in borate buffer) Incubate Incubate Enzyme with this compound or Vehicle (DMSO) in cuvette for 5 min Enzyme->Incubate Substrate Prepare Substrate Solution (e.g., 250 µM Linoleic Acid) Initiate Initiate Reaction by Adding Substrate Substrate->Initiate Inhibitor Prepare this compound Solutions (serial dilutions in DMSO) Inhibitor->Incubate Incubate->Initiate Measure Monitor Absorbance at 234 nm (formation of conjugated dienes) Initiate->Measure Rate Calculate Initial Reaction Rates Measure->Rate Plot Plot % Inhibition vs. [this compound] Rate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Figure 2: General workflow for an in vitro spectrophotometric assay to determine the IC₅₀ of this compound.

G Experimental Workflow: In Vivo Alzheimer's Disease Model cluster_model Animal Model and Treatment cluster_assessment Assessment cluster_analysis Analysis cluster_outcome Outcome Mice Triple Transgenic (3xTg) Mice (12 months old) Treatment Administer this compound (80 mg/kg) or Placebo (daily for 12 weeks) Mice->Treatment Behavior Behavioral Testing (e.g., cognitive and memory tests) Treatment->Behavior Tissue Tissue Collection and Processing (brain) Behavior->Tissue Amyloid Quantify Aβ Levels and Plaque Deposition (ELISA, Immunohistochemistry) Tissue->Amyloid Tau Assess Tau Neuropathology (e.g., phosphorylation) Tissue->Tau Synaptic Evaluate Synaptic Integrity Tissue->Synaptic Autophagy Measure Autophagy Activation Tissue->Autophagy Result Compare this compound-treated vs. Placebo Group Amyloid->Result Tau->Result Synaptic->Result Autophagy->Result

Figure 3: Workflow for an in vivo study of this compound in a triple transgenic mouse model of Alzheimer's disease.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying this compound. These protocols are generalized from published studies and should be optimized for specific laboratory conditions.

In Vitro 15-Lipoxygenase Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of 15-LOX by monitoring the formation of conjugated dienes from a polyunsaturated fatty acid substrate, which absorb light at 234 nm.[10]

Materials:

  • Purified recombinant human or rabbit 15-LOX

  • Arachidonic acid or linoleic acid (substrate)

  • 0.2 M Borate buffer (pH 9.0)

  • This compound stock solution (in DMSO)

  • Dimethyl sulfoxide (DMSO) for vehicle control

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 250 µM substrate solution in borate buffer. A slight pre-oxidation of linoleic acid may be necessary for enzyme activation.[10]

    • Dilute the 15-LOX enzyme in borate buffer to a working concentration (e.g., 400 U/mL). Keep the enzyme solution on ice.[10]

    • Prepare serial dilutions of this compound in DMSO.

  • Assay:

    • In a quartz cuvette, combine the borate buffer, 15-LOX enzyme solution, and either the this compound solution or DMSO (for control).

    • Incubate the mixture at room temperature for 5 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to the cuvette.

    • Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., for 5 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Quantification of 15-HETE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 15-HETE in biological samples.[6]

Materials:

  • Cell or tissue homogenates

  • Deuterated 15-HETE (internal standard)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid)

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Homogenize cells or tissues in a suitable buffer.

    • Add the deuterated internal standard to the homogenate.

    • Perform lipid extraction using a standard method such as Bligh-Dyer.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol and then water.

    • Load the lipid extract onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent to remove impurities.

    • Elute the HETEs with a higher concentration of organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the HETE isomers using a C18 reversed-phase column with a suitable mobile phase gradient.

  • Data Analysis:

    • Construct a standard curve using known concentrations of 15-HETE.

    • Quantify the amount of 15-HETE in the samples based on the peak area ratio of the analyte to the internal standard.

In Vivo Atherosclerosis Rabbit Model

This protocol describes the induction of atherosclerosis in rabbits and subsequent treatment with this compound.[2]

Animal Model:

  • New Zealand White rabbits are commonly used for this model.[2]

Procedure:

  • Induction of Atherosclerosis:

    • Combine a high-cholesterol diet (e.g., 0.25-0.5% cholesterol) with endothelial denudation of a target artery (e.g., iliac-femoral artery) using a balloon catheter.[2]

    • Maintain the animals on the high-cholesterol diet for a specified period (e.g., 9-12 weeks) to establish atherosclerotic lesions.[2]

  • This compound Treatment:

    • Administer this compound orally at a specified dose (e.g., 175 mg/kg) daily for the treatment period (e.g., 8-12 weeks).[2]

    • A control group should receive a placebo.

  • Assessment:

    • Monitor plasma lipid profiles (total cholesterol, triglycerides) throughout the study.

    • At the end of the study, euthanize the animals and harvest the arteries.

    • Perform histological analysis to assess lesion size, monocyte-macrophage content, and cholesteryl ester content.[2]

In Vivo Alzheimer's Disease Mouse Model

This protocol outlines the use of the triple transgenic (3xTg) mouse model to evaluate the efficacy of this compound.[6][9]

Animal Model:

  • Triple transgenic (3xTg) mice, which develop both Aβ plaques and neurofibrillary tau tangles.[8]

Procedure:

  • Treatment:

    • Begin treatment in aged mice (e.g., 12 months old) when neuropathology and behavioral deficits are established.[9]

    • Administer this compound (e.g., 80 mg/kg) or placebo for a specified duration (e.g., 12 weeks).[6]

  • Behavioral Assessment:

    • Perform a battery of behavioral tests to assess learning and memory before and after the treatment period.

  • Biochemical and Histological Analysis:

    • Following the treatment period, collect brain tissue.

    • Measure Aβ levels (e.g., by ELISA) and quantify amyloid plaque deposition (e.g., by immunohistochemistry).[8]

    • Assess tau pathology, including phosphorylation levels.[8]

    • Evaluate synaptic integrity markers.

    • Measure markers of autophagy activation.[6]

Conclusion

This compound is a valuable research tool for investigating the role of 15-lipoxygenase in health and disease. Its selectivity and demonstrated in vivo efficacy in models of atherosclerosis and Alzheimer's disease highlight the therapeutic potential of targeting the 15-LOX pathway. This guide provides a foundational understanding of its properties and methodologies for its use in a research setting.

References

The Discovery and History of PD146176: A Selective 15-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD146176 is a potent and selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX) that has played a significant role in elucidating the pathophysiological roles of this enzyme, particularly in atherosclerosis and neurodegenerative diseases.[1][2] Discovered by Parke-Davis/Warner-Lambert (now Pfizer), this indole-based compound has been instrumental in preclinical studies demonstrating the therapeutic potential of 15-LOX inhibition.[3] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, including detailed experimental protocols, quantitative data, and visualizations of the associated signaling pathways.

Discovery and History

This compound, with the chemical name 6,11-Dihydro[4]benzothiopyrano[4,3-b]indole, emerged from research efforts aimed at identifying selective inhibitors of 15-lipoxygenase.[1] It was identified by Parke-Davis/Warner-Lambert as a promising therapeutic agent for atherosclerosis due to its ability to inhibit 15-LOX, an enzyme implicated in the oxidation of low-density lipoproteins (LDL), a key event in the formation of atherosclerotic plaques.[3][5] While this compound has been extensively used as a research tool, there is no publicly available information to suggest it has progressed to human clinical trials.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 6,11-Dihydro[4]benzothiopyrano[4,3-b]indole[1]
Synonyms NSC168807[4]
Molecular Formula C₁₅H₁₁NS[2]
Molecular Weight 237.32 g/mol [2]
CAS Number 4079-26-9[2]
Purity ≥98% (HPLC)[1][2]
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol.[2]
Storage Store at +4°C[2]

Synthesis

A specific, detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, the synthesis of the core benzothiopyrano[4,3-b]indole structure can be approached through established methods in heterocyclic chemistry. One plausible general approach involves the Fischer indole synthesis, a common method for creating the indole ring system. This could be followed by the construction of the thiopyran ring.

Mechanism of Action and Biological Activity

This compound is a selective, non-competitive inhibitor of 15-lipoxygenase.[1][2] It exhibits potent inhibition of rabbit reticulocyte 15-LOX with a Ki of 197 nM and an IC50 of 0.54 μM.[4][6] Notably, it shows no significant inhibitory activity against 5-LOX, 12-LOX, COX-1, or COX-2, highlighting its selectivity.[1][2] The inhibitory action of this compound is not attributed to non-specific antioxidant properties.[1]

Quantitative Data on Biological Activity
ParameterValueEnzyme SourceReference
Ki 197 nMRabbit reticulocyte 15-LOX[1][4][6]
IC₅₀ 0.54 μMRabbit reticulocyte 15-LOX[1][4][6]
IC₅₀ 0.81 μMHuman 15-LO in intact IC21 cells[4]
IC₅₀ 810 nMRabbit reticulocyte 12/15-LOX[3]

Key Experimental Findings and Protocols

Inhibition of 15-Lipoxygenase

Experimental Protocol: 15-Lipoxygenase Inhibition Assay

This protocol is adapted from a standard spectrophotometric assay for 15-LOX activity.

  • Reagents:

    • 0.2 M Borate buffer (pH 9.0)

    • Linoleic acid (substrate)

    • 15-Lipoxygenase (from rabbit reticulocytes)

    • This compound (dissolved in DMSO)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a substrate solution of 250 µM linoleic acid in borate buffer. A slight preoxidation of linoleic acid may be necessary for enzyme activation.

    • Prepare an enzyme solution of 15-LOX in 0.2 M borate buffer (e.g., 400 U/mL). Keep the enzyme solution on ice.

    • Prepare a dilution series of this compound in DMSO.

    • In a quartz cuvette, mix the borate buffer, DMSO (for control) or this compound solution, and the enzyme solution. Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Monitor the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.

    • Calculate the rate of reaction and determine the percent inhibition by this compound at different concentrations to calculate the IC₅₀ value.

Attenuation of Atherosclerosis

This compound has been shown to limit the progression of hypercholesterolemia-induced atherosclerosis in rabbits.[5]

Experimental Protocol: In Vivo Atherosclerosis Rabbit Model

This protocol is a generalized representation based on common models.

  • Animal Model: New Zealand White rabbits.

  • Induction of Atherosclerosis:

    • Feed rabbits a high-cholesterol diet (e.g., 0.25% - 1% cholesterol) supplemented with peanut oil and coconut oil for a specified period (e.g., 9-12 weeks).[5]

    • In some models, endothelial denudation of an artery (e.g., iliac-femoral artery) is performed to accelerate lesion formation.

  • Treatment:

    • Administer this compound orally at a specified dose (e.g., 175 mg/kg) daily.[5]

    • A control group receives the vehicle.

  • Analysis:

    • Monitor plasma total and lipoprotein cholesterol levels throughout the study.

    • At the end of the study, euthanize the animals and harvest the aortas.

    • Quantify the atherosclerotic lesion area, for example, by staining with Sudan IV.

    • Perform histological analysis to assess lesion composition, including monocyte-macrophage enrichment.[5]

Neuroprotection and Alzheimer's Disease

More recent research has explored the role of 12/15-lipoxygenase (the human ortholog of rabbit 15-LOX) in the pathogenesis of Alzheimer's disease. This compound has been shown to reverse cognitive impairment, reduce brain amyloidosis, and decrease tau pathology in a transgenic mouse model of Alzheimer's disease.[4] This effect is attributed to the stimulation of autophagy.[4] Furthermore, inhibition of 12/15-LOX by this compound has been shown to attenuate the BACE1 (β-site amyloid precursor protein cleaving enzyme 1) pathway, leading to a reduction in amyloid-β (Aβ) levels.[7]

Experimental Workflow: Investigating this compound in an Alzheimer's Disease Mouse Model

G cluster_0 In Vivo Study cluster_1 Behavioral Analysis cluster_2 Biochemical and Histological Analysis 3xTg-AD Mice 3xTg-AD Mice Treatment Groups Treatment Groups 3xTg-AD Mice->Treatment Groups This compound (e.g., 80 mg/kg) This compound (e.g., 80 mg/kg) Treatment Groups->this compound (e.g., 80 mg/kg) Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Cognitive Tests Cognitive Tests (e.g., Morris Water Maze) This compound (e.g., 80 mg/kg)->Cognitive Tests Vehicle Control->Cognitive Tests Brain Tissue Collection Brain Tissue Collection Cognitive Tests->Brain Tissue Collection Amyloid-β Quantification Amyloid-β Quantification Brain Tissue Collection->Amyloid-β Quantification Tau Pathology Assessment Tau Pathology Assessment Brain Tissue Collection->Tau Pathology Assessment Synaptic Integrity Markers Synaptic Integrity Markers Brain Tissue Collection->Synaptic Integrity Markers Autophagy Marker Analysis Autophagy Marker Analysis Brain Tissue Collection->Autophagy Marker Analysis G This compound This compound LOX 12/15-Lipoxygenase This compound->LOX Inhibits Autophagy Autophagy This compound->Autophagy Stimulates BACE1 BACE1 LOX->BACE1 Activates APP Amyloid Precursor Protein (APP) BACE1->APP Cleaves Abeta Amyloid-β (Aβ) Production APP->Abeta Neuroprotection Neuroprotection Abeta->Neuroprotection Leads to Neurodegeneration Autophagy->Neuroprotection Promotes

References

PD146176: A Technical Guide to its Selectivity Profile for Lipoxygenase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD146176 is a potent and selective inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis.[1] This technical guide provides a comprehensive overview of the selectivity profile of this compound against various lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. It includes a detailed summary of its inhibitory activity, the experimental protocols for assessing LOX inhibition, and a visualization of the relevant signaling pathways.

Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for 15-LOX. It has been reported to be a specific, non-competitive inhibitor of this enzyme.[2] While precise quantitative data for all LOX and COX isoforms are not extensively available in publicly accessible literature, the existing information consistently points to its targeted action on 15-LOX with minimal to no effect on other related enzymes.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against 15-LOX has been determined through various studies. The following table summarizes the available quantitative data.

Enzyme TargetSpecies/SourceInhibition MetricValueReference(s)
15-Lipoxygenase (15-LOX)Rabbit ReticulocyteKi197 nM[2]
15-Lipoxygenase (15-LOX)Rabbit ReticulocytesIC500.54 µM[2]
15-Lipoxygenase (15-LOX)Cells/Isolated EnzymeIC500.5 - 0.8 µM[1]
Selectivity Against Other Enzymes

This compound has been shown to have no demonstrable effect on other key enzymes in the arachidonic acid cascade, highlighting its specific mechanism of action.

Enzyme TargetSelectivityReference(s)
5-Lipoxygenase (5-LOX)No demonstrable effect[2]
12-Lipoxygenase (12-LOX)No demonstrable effect[2]
Cyclooxygenase-1 (COX-1)No demonstrable effect[2]
Cyclooxygenase-2 (COX-2)No demonstrable effect[2]

It is important to note that one study using the human endothelial cell line EA.hy926 suggested that this compound may function as a cytochrome P450 (CYP) epoxygenase inhibitor rather than a 15-LOX inhibitor in that specific cellular context.[3] This highlights the importance of considering the experimental system when interpreting the activity of small molecule inhibitors.

Experimental Protocols

General Lipoxygenase Inhibition Assay Protocol

This protocol describes a common method for measuring the inhibition of LOX enzymes, often based on the spectrophotometric detection of the hydroperoxide products.

1. Reagents and Materials:

  • Purified lipoxygenase enzyme (e.g., human recombinant 15-LOX)

  • Substrate: Arachidonic acid or linoleic acid

  • Inhibitor: this compound

  • Assay Buffer: Typically a Tris-HCl or phosphate buffer at a physiological pH (e.g., 7.4)

  • Detection Reagent: A chromogenic substrate that reacts with the hydroperoxide product (e.g., a solution containing hemoglobin and a dye like N,N,N',N'-tetramethyl-p-phenylenediamine)

  • 96-well microplate

  • Spectrophotometer

2. Assay Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the purified LOX enzyme, and the different concentrations of this compound. Include control wells with the enzyme and buffer but no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 10 minutes at room temperature) to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate (arachidonic acid or linoleic acid) to all wells.

  • Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).

  • Stop the reaction and measure the formation of the hydroperoxide product. This is often done by adding a colorimetric reagent and measuring the absorbance at a specific wavelength.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3. Data Analysis:

  • The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is the primary endpoint.

  • To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots.

The following diagram illustrates a general workflow for screening LOX inhibitors.

Caption: General workflow for screening lipoxygenase inhibitors.

Signaling Pathways

Lipoxygenases are key enzymes in the metabolism of arachidonic acid, leading to the production of bioactive lipids called leukotrienes and lipoxins. These molecules are involved in a variety of cellular processes, particularly inflammation.

The Lipoxygenase Pathway

The following diagram illustrates the central role of lipoxygenases in the conversion of arachidonic acid into various inflammatory mediators. This compound specifically inhibits the 15-LOX branch of this pathway.

LOX_Pathway The Lipoxygenase Signaling Pathway AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 HPETE5 5-HPETE LOX5->HPETE5 HPETE12 12-HPETE LOX12->HPETE12 HPETE15 15-HPETE LOX15->HPETE15 This compound This compound This compound->LOX15 Inhibits Leukotrienes Leukotrienes HPETE5->Leukotrienes Lipoxins Lipoxins HPETE15->Lipoxins

Caption: The Lipoxygenase signaling pathway and the point of inhibition by this compound.

Modulation of Downstream Signaling by this compound

This compound has been shown to modulate several downstream signaling pathways, including p38 Mitogen-Activated Protein Kinase (MAPK), Akt, and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3] These pathways are critical in regulating cellular processes such as inflammation, proliferation, and apoptosis.

The diagram below outlines the logical relationship of how this compound, by inhibiting 15-LOX and altering the production of its downstream metabolites, can influence these key signaling cascades.

Downstream_Signaling Modulation of Downstream Signaling by this compound This compound This compound LOX15 15-Lipoxygenase This compound->LOX15 Inhibits Metabolites 15-LOX Metabolites (e.g., 15-HETE) LOX15->Metabolites Produces p38 p38 MAPK Signaling Metabolites->p38 Modulates Akt Akt Signaling Metabolites->Akt Modulates PPARa PPARα Signaling Metabolites->PPARa Modulates Cellular_Responses Cellular Responses (Inflammation, Proliferation, etc.) p38->Cellular_Responses Akt->Cellular_Responses PPARa->Cellular_Responses

Caption: Downstream signaling pathways modulated by this compound through 15-LOX inhibition.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 15-lipoxygenase. Its high specificity makes it a valuable tool for investigating the physiological and pathological roles of 15-LOX and a potential starting point for the development of therapeutic agents targeting this enzyme. Further research to elucidate its precise inhibitory constants against a broader range of LOX and COX isoforms and to explore its effects in different cellular and disease models will continue to refine our understanding of this important pharmacological agent.

References

PD146176: A Technical Guide to its Inhibition of 15-Lipoxygenase and Associated Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD146176 is a potent and selective inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in the pathophysiology of various diseases, including neurodegenerative disorders and atherosclerosis. This technical guide provides a comprehensive overview of the inhibitory activity of this compound, detailing its Ki and IC50 values, the experimental protocols for their determination, and the key signaling pathways modulated by its inhibitory action. The information is presented to support further research and drug development efforts targeting 15-LOX.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound against 15-lipoxygenase has been characterized by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values are summarized in the tables below.

Parameter Value Enzyme Source Assay Conditions Reference
Ki197 nMRabbit Reticulocyte 15-LOCell-free enzyme assay[1]
IC500.54 µM (540 nM)Rabbit Reticulocyte 15-LOCell-free enzyme assay[1]
IC500.81 µM (810 nM)Human 15-LOInhibition of 13-HODE production in transfected IC21 cells[1]
IC50810 nMRabbit Reticulocyte 12/15-LOXNot specified[2]

Table 1: Inhibition of 15-Lipoxygenase by this compound

This compound exhibits high selectivity for 15-LOX with no significant inhibitory activity against other related enzymes at concentrations where it potently inhibits 15-LOX.

Enzyme Effect Reference
5-Lipoxygenase (5-LOX)No demonstrable effect
12-Lipoxygenase (12-LOX)No demonstrable effect
Cyclooxygenase-1 (COX-1)No demonstrable effect
Cyclooxygenase-2 (COX-2)No demonstrable effect

Table 2: Selectivity Profile of this compound

Experimental Protocols

The determination of the Ki and IC50 values for this compound involves specific biochemical assays. Below are detailed methodologies representative of the key experiments cited.

Protocol 1: Determination of IC50 for 15-Lipoxygenase Inhibition (Spectrophotometric Assay)

This protocol outlines a common method for determining the IC50 value of an inhibitor against 15-LOX by measuring the formation of a conjugated diene product.

Materials:

  • 15-Lipoxygenase (e.g., from rabbit reticulocytes or recombinant human)

  • This compound

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the 15-LOX enzyme in cold borate buffer. The final concentration should be optimized to provide a linear reaction rate for at least 5 minutes.

    • Prepare a stock solution of the substrate (e.g., 10 mM linoleic acid in ethanol).

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of inhibitor concentrations.

  • Enzyme Inhibition Assay:

    • Set the spectrophotometer to measure absorbance at 234 nm.

    • In a quartz cuvette, combine the borate buffer, a specific concentration of the this compound solution (or DMSO for the uninhibited control), and the 15-LOX enzyme solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 5 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to the cuvette.

    • Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve using non-linear regression analysis to determine the IC50 value.

Protocol 2: Determination of Ki for Competitive Inhibition

This protocol describes how to determine the inhibition constant (Ki) for a competitive inhibitor using kinetic analysis.

Procedure:

  • Perform the Spectrophotometric Assay: Follow the procedure outlined in Protocol 1.

  • Vary Substrate and Inhibitor Concentrations:

    • Perform the assay with varying concentrations of the substrate (e.g., linoleic acid) while keeping the concentration of this compound constant.

    • Repeat this for several different fixed concentrations of this compound.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.

    • The Ki can be calculated from the slopes of the Lineweaver-Burk plots or by using non-linear regression analysis of the velocity data against the appropriate competitive inhibition model.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

G cluster_workflow Experimental Workflow: IC50 Determination prep 1. Prepare Reagents (Enzyme, Substrate, this compound) assay 2. Set up Enzyme Assay (Control & Inhibitor Concentrations) prep->assay incubate 3. Pre-incubate (Enzyme + this compound) assay->incubate react 4. Initiate Reaction (Add Substrate) incubate->react measure 5. Measure Absorbance (234 nm) react->measure analyze 6. Analyze Data (Calculate % Inhibition) measure->analyze ic50 7. Determine IC50 (Non-linear Regression) analyze->ic50

Workflow for IC50 determination of this compound.

G cluster_pathway This compound in Alzheimer's Disease Pathology This compound This compound LOX15 12/15-Lipoxygenase This compound->LOX15 inhibits Autophagy Autophagy This compound->Autophagy stimulates BACE1 BACE1 Expression LOX15->BACE1 promotes pTau Hyperphosphorylated Tau LOX15->pTau promotes APP Amyloid Precursor Protein (APP) BACE1->APP cleaves Abeta Amyloid-β (Aβ) Production APP->Abeta Plaques Amyloid Plaques Abeta->Plaques Tau Tau Protein Tau->pTau Tangles Neurofibrillary Tangles pTau->Tangles Clearance Clearance of Aβ and Tau Autophagy->Clearance Clearance->Abeta reduces Clearance->pTau reduces

This compound signaling in Alzheimer's disease.

G cluster_athero This compound in Atherosclerosis This compound This compound LOX12_15 12/15-Lipoxygenase This compound->LOX12_15 inhibits Adhesion Monocyte Adhesion to Endothelium LOX12_15->Adhesion promotes Monocyte Monocyte Macrophage Macrophage Monocyte->Macrophage differentiates Enrichment Macrophage Enrichment in Lesions Adhesion->Enrichment Atherosclerosis Atherosclerosis Progression Enrichment->Atherosclerosis

This compound action in atherosclerosis.

References

Methodological & Application

Application Notes and Protocols for In Vivo Use of PD146176

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD146176 is a potent and selective inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in the pathogenesis of various inflammatory diseases, most notably atherosclerosis. In vivo studies have demonstrated its efficacy in reducing key markers of atherosclerotic plaque development in a rabbit model. These application notes provide a detailed protocol for the in vivo administration of this compound in a rabbit model of atherosclerosis, based on published research. Additionally, it outlines the key signaling pathways affected by this compound and presents the quantitative outcomes of these studies in a clear, tabular format.

Introduction

15-Lipoxygenase (15-LOX) plays a crucial role in the oxidation of low-density lipoproteins (LDL) within the arterial wall, a critical step in the formation of foam cells and the development of atherosclerotic plaques. This compound, by inhibiting 15-LOX, reduces the production of pro-inflammatory lipid mediators, thereby attenuating the inflammatory response and limiting the progression of atherosclerosis. The following protocols are designed to guide researchers in the replication and further investigation of the in vivo effects of this compound.

Experimental Protocols

Rabbit Model of Atherosclerosis

A widely used and relevant model for studying atherosclerosis is the New Zealand White rabbit with induced endothelial injury and a high-cholesterol diet.

Materials:

  • Male New Zealand White rabbits

  • High-cholesterol rabbit chow (e.g., 0.25% - 0.5% cholesterol, 3% peanut oil, 3% coconut oil)

  • Anesthesia (e.g., ketamine, xylazine)

  • Surgical instruments for endothelial denudation

  • Balloon embolectomy catheter

Procedure:

  • Acclimatize rabbits to their housing for at least one week, with free access to standard chow and water.

  • Induce endothelial denudation of the iliac-femoral artery using a balloon catheter. This procedure is typically performed under general anesthesia.

  • Following the procedure, switch the rabbits to a high-cholesterol diet to induce hypercholesterolemia and promote atherosclerotic lesion development.[1]

Preparation and Administration of this compound

Materials:

  • This compound

  • Vehicle for oral administration (e.g., peanut oil or other suitable lipid-based carrier)

  • High-cholesterol rabbit chow

Formulation Preparation (Recommended):

Given that this compound is a lipophilic compound, it is recommended to formulate it in a lipid-based vehicle to enhance its oral bioavailability.

  • Dissolve the calculated amount of this compound in a small volume of a palatable oil such as peanut oil. The final concentration should be calculated to deliver the target dose of 175 mg/kg.

  • Thoroughly mix the this compound-oil solution with the daily portion of the high-cholesterol rabbit chow. Ensure a homogenous distribution of the compound in the feed.

Administration:

  • Provide the this compound-medicated chow to the rabbits as their daily meal. The dosage used in published studies is 175 mg/kg, administered once daily.[1]

  • The duration of treatment can vary depending on the study design, with studies ranging from 8 to 12 weeks.[1]

  • A control group receiving the high-cholesterol diet mixed with the vehicle alone should be included in the experimental design.

Data Presentation

The following tables summarize the quantitative data from in vivo studies using this compound in a rabbit model of atherosclerosis.[1]

Table 1: Pharmacokinetic Profile of this compound in Rabbits

ParameterValue
Dosage175 mg/kg, once daily (meal-fed)
Plasma Concentration (2h post-dose)99 - 214 ng/mL

Table 2: Efficacy of this compound in a Progression Study of Atherosclerosis (12 weeks)

ParameterControl GroupThis compound-Treated GroupPercent Reduction
Iliac-Femoral Monocyte-Macrophage Area--71%
Cross-Sectional Lesion AreaUnchangedUnchanged0%
Cholesteryl Ester (CE) Content--63%

Table 3: Efficacy of this compound in a Regression Study of Atherosclerosis (8 weeks)

ParameterControl GroupThis compound-Treated GroupPercent Reduction
Iliac-Femoral Lesion Size--34%
Macrophage Content of Lesions--34%
Cholesteryl Ester (CE) Content--19%
Gross Extent of Thoracic Aortic Lesions--41%

Mandatory Visualization

Signaling Pathway of 15-Lipoxygenase in Atherosclerosis

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Macrophage Arachidonic_Acid Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) Arachidonic_Acid->LOX15 HETE 12/15-HETE LOX15->HETE Produces This compound This compound This compound->LOX15 Inhibits RhoA RhoA Activation HETE->RhoA NFkB NF-κB Activation HETE->NFkB CD36 CD36 Upregulation HETE->CD36 Monocyte_Adhesion Monocyte Adhesion RhoA->Monocyte_Adhesion NFkB->Monocyte_Adhesion Foam_Cell Foam Cell Formation Monocyte_Adhesion->Foam_Cell CD36->Foam_Cell

Caption: Signaling pathway of 15-LOX in atherosclerosis and the inhibitory action of this compound.

Experimental Workflow for In Vivo this compound Studies

G cluster_0 Treatment Groups start Start: New Zealand White Rabbits acclimatization Acclimatization (1 week) Standard Chow start->acclimatization denudation Endothelial Denudation (Iliac-Femoral Artery) acclimatization->denudation diet High-Cholesterol Diet Initiation denudation->diet control Control Group: High-Cholesterol Diet + Vehicle diet->control treatment Treatment Group: High-Cholesterol Diet + this compound (175 mg/kg) diet->treatment duration Treatment Duration (8-12 weeks) control->duration treatment->duration analysis Endpoint Analysis: - Plasma this compound Levels - Histological Analysis of Arteries - Lipid Content Analysis duration->analysis end End analysis->end

References

PD146176 Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD146176 is a potent and selective inhibitor of 15-lipoxygenase (15-LOX), also known as 12/15-lipoxygenase (12/15-LO). This enzyme plays a significant role in the pathophysiology of various diseases, including neurodegenerative disorders, renal fibrosis, and alcohol-induced liver damage. By inhibiting 15-LOX, this compound has demonstrated therapeutic potential in preclinical mouse models by modulating signaling pathways involved in inflammation, autophagy, and ferroptosis. These application notes provide a comprehensive overview of the reported dosages, administration routes, and experimental protocols for the use of this compound in various mouse models, aiding researchers in designing and executing their studies.

Mechanism of Action

This compound primarily functions as a selective inhibitor of 15-lipoxygenase[1][2][3][4]. Its mechanism involves the modulation of several key signaling pathways:

  • Autophagy Induction: In models of Alzheimer's disease, this compound has been shown to reverse cognitive deficits, reduce amyloid-beta plaques, and decrease tau pathology by stimulating autophagy[1][5][6].

  • Ferroptosis Pathway: this compound is involved in the p53-spermidine/spermine N1-acetyltransferase 1 (SAT1)-arachidonate 15-lipoxygenase (ALOX15) signaling pathway, which is crucial in the regulation of ferroptosis, a form of programmed cell death[2][7].

  • Modulation of Signaling Molecules: In certain cancer cell lines, this compound has been observed to induce the expression of PTEN, ICSBP, and caspase 9, while concurrently reducing the expression of β-catenin, PI3K, and AKT[8][9].

  • Contested Mechanism in Endothelial Cells: It is noteworthy that one study has suggested an alternative mechanism in human endothelial cells, positing that this compound may act on cytochrome P450 (CYP) epoxygenase rather than 15-LOX, leading to the upregulation of p38 MAPK and PPARα and downregulation of Akt[2][10].

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes of this compound in different mouse models.

Mouse ModelDisease/ConditionDosageAdministration RouteDurationReference
Triple transgenic (3xTg)Alzheimer's Disease80 mg/kgChowing12 weeks[1][5][6]
Wild-type (C57BL/6)Unilateral Ureteral Obstruction (Renal Fibrosis)5 mg/kg/dayOsmotic minipumps14 days[11]
C57BL/6JAlcohol-Induced Liver Damage10 mg/kgIntraperitoneal injectionDaily for 1 week[12]
ApoE-deficientAtherosclerosis175 mg/kgOnce daily (q.d.)Not specified[13]

Experimental Protocols

Alzheimer's Disease Mouse Model (Triple transgenic - 3xTg)

This protocol is based on studies investigating the effect of this compound on cognitive function and Alzheimer's-like pathology.

a. Animal Model:

  • Triple transgenic (3xTg) mice harboring PS1(M146V), APP(Swe), and tau(P301L) transgenes.

b. Drug Preparation and Administration:

  • Preparation: this compound is incorporated into the mouse chow at a concentration calculated to deliver a daily dose of 80 mg/kg of body weight.

  • Administration: The specially formulated chow is provided ad libitum to the mice for a duration of 12 weeks[1][5].

c. Behavioral Testing (Exemplary):

  • Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Parameters measured include escape latency and time spent in the target quadrant during a probe trial.

  • Novel Object Recognition: To evaluate recognition memory. Mice are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one, and the time spent exploring each object is recorded.

d. Tissue Collection and Analysis:

  • Following behavioral testing, mice are euthanized, and brain tissue is collected.

  • Biochemical Analysis: Brain homogenates are used to measure levels of amyloid-beta (Aβ40 and Aβ42) and phosphorylated tau using ELISA or Western blotting.

  • Histopathological Analysis: Brain sections are stained to visualize amyloid plaques (e.g., with Thioflavin S) and neurofibrillary tangles (e.g., with anti-phospho-tau antibodies).

Renal Fibrosis Mouse Model (Unilateral Ureteral Obstruction - UUO)

This protocol details the use of this compound in a model of kidney fibrosis.

a. Animal Model:

  • Wild-type mice (e.g., C57BL/6).

b. Surgical Procedure (UUO):

  • Mice are anesthetized, and a flank incision is made to expose the left kidney and ureter.

  • The left ureter is ligated at two points with surgical silk.

  • The incision is then closed.

c. Drug Administration:

  • Method: this compound is delivered continuously at a rate of 5 mg/kg/day for 14 days using subcutaneously implanted osmotic minipumps[11].

  • Pump Implantation: The minipumps are implanted in the subcutaneous space on the back of the mice one day prior to the UUO surgery.

d. Assessment of Renal Fibrosis:

  • Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition as a measure of fibrosis[11].

  • Immunohistochemistry: Staining for markers of fibrosis (e.g., α-smooth muscle actin, α-SMA) and inflammation (e.g., F4/80 for macrophages) can be performed.

  • Biochemical Analysis: Kidney tissue homogenates can be analyzed for hydroxyproline content, a quantitative measure of collagen[11].

Alcohol-Induced Liver Damage Mouse Model

This protocol outlines the application of this compound in a model of alcoholic liver disease.

a. Animal Model:

  • Wild-type mice (e.g., C57BL/6J).

b. Induction of Liver Damage:

  • Mice are fed a liquid diet containing ethanol for a specified period to induce liver injury. Control mice receive an isocaloric liquid diet without ethanol.

c. Drug Preparation and Administration:

  • Preparation: this compound is dissolved in a vehicle such as Dimethyl Sulfoxide (DMSO) and then diluted with phosphate-buffered saline (PBS)[12].

  • Administration: The solution is administered daily at a dose of 10 mg/kg via intraperitoneal injection for one week during the alcohol feeding regimen[12].

d. Evaluation of Liver Injury:

  • Serum Analysis: Blood is collected to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.

  • Histopathology: Liver tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and necrosis. Oil Red O staining can be used to visualize lipid accumulation.

  • Gene Expression Analysis: RNA can be extracted from liver tissue to analyze the expression of genes involved in inflammation and lipid metabolism via quantitative real-time PCR (qRT-PCR).

Signaling Pathways and Experimental Workflow Diagrams

PD146176_Signaling_Pathway cluster_target Molecular Target cluster_downstream Downstream Effects Cellular Stress Cellular Stress LOX15 15-Lipoxygenase (12/15-LOX) Cellular Stress->LOX15 Pathological Conditions Pathological Conditions Pathological Conditions->LOX15 Autophagy Autophagy (Increased) LOX15->Autophagy Ferroptosis Ferroptosis (Modulated) LOX15->Ferroptosis Inflammation Inflammation (Reduced) LOX15->Inflammation PI3K_AKT PI3K/AKT Pathway (Inhibited) LOX15->PI3K_AKT This compound This compound This compound->LOX15

Caption: this compound inhibits 15-LOX, modulating key cellular pathways.

Experimental_Workflow_UUO_Model start Start: Select WT Mice implant Implant Osmotic Minipumps (this compound or Vehicle) start->implant surgery Induce Unilateral Ureteral Obstruction (UUO) implant->surgery treatment Continuous Drug Delivery (14 days) surgery->treatment euthanasia Euthanasia and Tissue Collection treatment->euthanasia analysis Analysis of Renal Fibrosis (Histology, IHC, Biochemistry) euthanasia->analysis end End: Data Interpretation analysis->end

Caption: Workflow for this compound in a renal fibrosis mouse model.

References

Application Notes and Protocols for PD146176 Administration in Rabbit Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD146176 is a potent and specific inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in the pathogenesis of various inflammatory diseases, most notably atherosclerosis. Oxidative signaling and the modification of low-density lipoproteins (LDL) are considered key events in the development of atherosclerotic lesions. The enzyme 15-LOX is found at sites of atherosclerotic lesions along with its stereospecific products and modified LDL epitopes. Inhibition of 15-LOX by this compound has been shown to limit the progression of atherosclerosis and reduce the enrichment of monocyte-macrophages in arterial lesions in rabbit models.[1]

These application notes provide detailed protocols for the administration of this compound in rabbit studies focused on atherosclerosis, including animal model induction, drug formulation and administration, and methods for monitoring and analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from rabbit studies investigating the effects of this compound on atherosclerosis.

Table 1: this compound Dosing and Pharmacokinetics in Rabbits [1]

ParameterValue
Animal Model New Zealand White Rabbits
Dosage 175 mg/kg body weight
Route of Administration Meal-fed (incorporated into diet)
Frequency Once daily (q.d.)
Plasma Concentration (2h post-dose) 99 - 214 ng/ml

Table 2: Effects of this compound on Atherosclerotic Lesion Characteristics in Rabbits [1]

Study TypeParameter% Reduction with this compound
Progression Study Iliac-femoral monocyte-macrophage area71%
Cholesteryl ester (CE) content63%
Regression Study Iliac-femoral lesion size and macrophage content34%
Cholesteryl ester (CE) content19%
Gross extent of thoracic aortic lesions41%

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of 15-Lipoxygenase (15-LOX) in atherosclerosis and the point of intervention for this compound.

15-LOX Signaling Pathway in Atherosclerosis cluster_0 Vascular Endothelium cluster_1 Circulation cluster_2 Intima AA Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 Substrate HPETE 15(S)-HPETE LOX15->HPETE Oxygenation This compound This compound This compound->LOX15 Inhibits HETE 15(S)-HETE HPETE->HETE Reduction OxLDL Oxidized LDL HETE->OxLDL Promotes Oxidation Adhesion Expression of Adhesion Molecules (e.g., VCAM-1) OxLDL->Adhesion Induces Monocyte Monocyte Adhesion->Monocyte Mediates Adhesion and Transmigration Macrophage Macrophage Monocyte->Macrophage Differentiation FoamCell Foam Cell Macrophage->FoamCell Lipid Uptake

15-LOX signaling pathway in atherosclerosis.

Experimental Protocols

Induction of Atherosclerosis in New Zealand White Rabbits

This protocol describes the induction of atherosclerosis through a high-cholesterol diet. For an accelerated model, this can be combined with endothelial injury (e.g., balloon catheterization), however, the diet-induced model is often sufficient and less invasive.

Materials:

  • Male New Zealand White rabbits (2.5-3.0 kg)

  • Standard rabbit chow

  • Cholesterol (USP grade)

  • Peanut oil

  • Coconut oil

  • Animal scale

  • Gavage tubes (if oral gavage is chosen for cholesterol administration)

Procedure:

  • Acclimatization: Upon arrival, house rabbits individually in a controlled environment (12-hour light/dark cycle, 20-22°C) for at least one week. Provide ad libitum access to standard chow and water.

  • Diet Preparation (Meal-Fed Method):

    • Prepare an atherogenic diet consisting of standard rabbit chow supplemented with 0.25% to 0.5% cholesterol, 3% peanut oil, and 3% coconut oil.[1]

    • To prepare, the cholesterol can be dissolved in the warmed oil mixture and then thoroughly mixed with the standard chow pellets. The mixture should be allowed to cool and solidify before feeding.

  • Diet Administration:

    • Provide the prepared atherogenic diet to the rabbits twice daily.[1] The amount of feed should be controlled to ensure each rabbit consumes the intended dose of cholesterol.

    • Monitor food consumption daily to ensure compliance.

  • Duration: Continue the high-cholesterol diet for a period of 9 to 12 weeks to establish atherosclerotic lesions.[1]

Preparation and Administration of this compound-Medicated Feed

This protocol details the incorporation of the poorly water-soluble compound this compound into the rabbit's diet.

Materials:

  • This compound powder

  • High-cholesterol rabbit chow (prepared as in Protocol 1)

  • A suitable solvent for this compound (e.g., a small amount of dimethyl sulfoxide (DMSO) followed by dilution in a food-grade oil)

  • Blender or feed mixer

Procedure:

  • Dosage Calculation: Calculate the total daily dose of this compound for each rabbit based on its body weight (175 mg/kg).[1]

  • This compound Formulation:

    • Due to its poor water solubility, this compound should be first dissolved in a minimal amount of a suitable solvent.

    • This solution can then be emulsified or suspended in a small amount of the peanut/coconut oil mixture used for the diet preparation.

  • Incorporation into Feed:

    • The this compound-oil mixture should be added to the daily portion of the high-cholesterol chow for each rabbit.

    • Thoroughly mix the medicated oil with the chow in a blender or feed mixer to ensure a homogenous distribution of the drug.

    • Prepare the medicated feed fresh daily to ensure stability of the compound.

  • Administration:

    • Provide the medicated feed to the rabbits as part of their daily meals. Ensure the entire portion is consumed to deliver the correct dose.

    • The administration of this compound should be for the duration of the study as specified in the experimental design (e.g., 8 or 12 weeks).[1]

Monitoring of Animals and Sample Collection

Regular monitoring of the animals' health and collection of biological samples are crucial for assessing the progression of atherosclerosis and the effects of the treatment.

Materials:

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Blood collection tubes (e.g., EDTA-coated tubes for plasma)

  • Centrifuge

  • Equipment for measuring serum lipids (spectrophotometer or automated analyzer)

Procedure:

  • Health Monitoring: Observe the rabbits daily for any signs of distress, changes in behavior, or loss of appetite. Record body weight weekly.

  • Blood Collection:

    • Collect blood samples from the marginal ear vein or central ear artery at baseline and at regular intervals (e.g., every 4 weeks) throughout the study.

    • Anesthesia or sedation may be required for restraint and to minimize stress to the animal.

    • Collect approximately 2-3 mL of blood into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 1500 x g for 15 minutes at 4°C to separate the plasma.

  • Biochemical Analysis:

    • Analyze the plasma for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic kits.

    • Additional biomarkers of inflammation and oxidative stress can also be measured (e.g., C-reactive protein, malondialdehyde).

Histopathological Analysis of Atherosclerotic Lesions

At the end of the study, the extent and composition of atherosclerotic lesions are evaluated through histopathological analysis of the aorta.

Materials:

  • Euthanasia solution

  • Surgical instruments for dissection

  • Phosphate-buffered saline (PBS)

  • Formalin (10% neutral buffered)

  • Oil Red O stain

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Euthanasia and Tissue Collection: At the study endpoint, euthanize the rabbits according to approved protocols.

  • Aorta Dissection: Carefully dissect the entire aorta from the arch to the iliac bifurcation.

  • Gross Lesion Analysis:

    • Open the aorta longitudinally and pin it flat.

    • Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.

    • Capture images of the stained aorta and quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

  • Histological Preparation:

    • Take representative sections of the aorta (e.g., aortic arch, thoracic aorta, abdominal aorta).

    • Fix the tissue sections in 10% neutral buffered formalin for 24 hours.

    • Process the fixed tissues and embed them in paraffin.

  • Staining and Microscopic Examination:

    • Cut 5 µm thick sections and stain with H&E to assess the overall morphology, including lesion thickness and cellularity.

    • Immunohistochemical staining can be performed using specific antibodies to identify macrophages (e.g., RAM11), smooth muscle cells, and other cellular components of the plaque.

  • Quantitative Analysis: Quantify various parameters from the histological sections, such as intima-media thickness, lesion area, and the percentage of macrophage-positive area within the plaque.

Experimental Workflow and Study Design Diagrams

The following diagrams provide a visual representation of the experimental workflow and the logical design of a typical study investigating the effects of this compound in a rabbit model of atherosclerosis.

Experimental Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization diet_induction Induction of Atherosclerosis (High-Cholesterol Diet, 9-12 weeks) acclimatization->diet_induction grouping Randomization into Treatment Groups diet_induction->grouping treatment This compound Administration (Meal-fed, 8-12 weeks) grouping->treatment monitoring In-life Monitoring (Body Weight, Blood Sampling) treatment->monitoring endpoint Study Endpoint monitoring->endpoint euthanasia Euthanasia and Tissue Collection endpoint->euthanasia analysis Histopathological and Biochemical Analysis euthanasia->analysis end End analysis->end

Experimental workflow for this compound rabbit study.

Study Design cluster_0 Rabbit Population cluster_1 Dietary Intervention cluster_2 Outcome Measures rabbits New Zealand White Rabbits control_diet High-Cholesterol Diet (Control Group) rabbits->control_diet Randomly Assigned treatment_diet High-Cholesterol Diet + this compound (Treatment Group) rabbits->treatment_diet Randomly Assigned serum_lipids Serum Lipid Profile control_diet->serum_lipids Measured lesion_area Atherosclerotic Lesion Area control_diet->lesion_area Measured macrophage_inf Macrophage Infiltration control_diet->macrophage_inf Measured treatment_diet->serum_lipids Measured treatment_diet->lesion_area Measured treatment_diet->macrophage_inf Measured

Logical diagram of the study design.

References

Application Notes and Protocols for Intraperitoneal Injection of PD146176

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of PD146176, a selective 15-lipoxygenase (15-LOX) inhibitor, for intraperitoneal (IP) injection in animal models. The information compiled is intended to ensure proper handling, solubilization, and administration for reproducible in vivo studies.

Compound Information

This compound is a potent and specific, non-competitive inhibitor of 15-lipoxygenase, with a Ki of 197 nM.[1][2] It has been shown to have no significant effect on 5-LOX, 12-LOX, COX-1, or COX-2. Its chemical formula is C₁₅H₁₁NS, and it has a molecular weight of 237.32 g/mol .[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight237.32[1][3]
FormulaC₁₅H₁₁NS[1][3]
Purity≥98%[1]
CAS Number4079-26-9
StorageStore at +4°C or -20°C as a powder[1][4]

Solubility and Vehicle Formulations

This compound is soluble in various organic solvents but is insoluble in water.[4] For in vivo applications, particularly intraperitoneal injections, several vehicle formulations have been established to create either a clear solution or a stable suspension. The choice of vehicle is critical for ensuring drug delivery and minimizing potential toxicity.

Table 2: Solubility Data for this compound

SolventMaximum ConcentrationSource
DMSO100 mM (23.73 mg/mL)[1]
Ethanol50 mM (11.87 mg/mL)[2]
DMF10 mg/mL[3]

Table 3: Recommended Vehicle Formulations for Intraperitoneal Injection

ProtocolVehicle CompositionFinal this compound ConcentrationResulting SolutionSource
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLSuspended solution[5]
210% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution[5]
35% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂OUp to 2 mg/mL (based on a 40 mg/mL DMSO stock)Mixed solution (use immediately)[4]

Experimental Protocols

Below are detailed step-by-step protocols for preparing this compound for intraperitoneal injection based on the recommended vehicle formulations.

Protocol 1: Preparation of a 2.5 mg/mL Suspension

This protocol is suitable for studies where a suspended solution is acceptable for intraperitoneal administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO. Weigh the appropriate amount of this compound and dissolve it in DMSO. Ensure the DMSO is fresh to avoid solubility issues.[4]

  • In a sterile microcentrifuge tube, add the following solvents in order, mixing thoroughly after each addition:

    • 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • 400 µL of PEG300. Vortex to mix until the solution is clear.

    • 50 µL of Tween-80. Vortex to mix.

    • 450 µL of sterile saline. Vortex thoroughly.

  • Use sonication to create a uniform suspension. If precipitation occurs, use an ultrasonic bath to aid dissolution and form a homogenous suspension.[5]

  • Administer the suspension immediately to the animal model via intraperitoneal injection.

Protocol 2: Preparation of a ≥ 2.5 mg/mL Clear Solution

This protocol is ideal for studies requiring a clear solution for injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add the following in order, mixing thoroughly:

    • 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • 900 µL of Corn Oil.

  • Vortex the mixture until a clear solution is obtained.

  • Administer the clear solution via intraperitoneal injection.

Visualizations

Experimental Workflow for this compound Preparation

G cluster_stock Stock Solution Preparation cluster_protocol1 Protocol 1: Suspension cluster_protocol2 Protocol 2: Clear Solution This compound Weigh this compound Powder DMSO Add fresh DMSO This compound->DMSO Stock 25 mg/mL Stock Solution DMSO->Stock P1_Stock 100 µL Stock P2_Stock 100 µL Stock P1_PEG Add 400 µL PEG300 P1_Stock->P1_PEG P1_Tween Add 50 µL Tween-80 P1_PEG->P1_Tween P1_Saline Add 450 µL Saline P1_Tween->P1_Saline P1_Sonicate Sonicate P1_Saline->P1_Sonicate P1_Inject Inject Suspension P1_Sonicate->P1_Inject P2_CornOil Add 900 µL Corn Oil P2_Stock->P2_CornOil P2_Vortex Vortex until clear P2_CornOil->P2_Vortex P2_Inject Inject Solution P2_Vortex->P2_Inject

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of this compound

This compound acts as a selective inhibitor of 15-lipoxygenase (15-LOX). 15-LOX is an enzyme that catalyzes the oxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators. These mediators are involved in inflammatory processes and have been implicated in the pathogenesis of diseases like atherosclerosis.[1][2][3] By inhibiting 15-LOX, this compound can modulate these downstream signaling pathways.

G PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15 15-Lipoxygenase (15-LOX) PUFA->LOX15 BioactiveLipids Bioactive Lipid Mediators (e.g., 15-HETE) LOX15->BioactiveLipids This compound This compound This compound->LOX15 Inhibits Inflammation Inflammatory Response Atherogenesis BioactiveLipids->Inflammation

References

PD146176 Formulation with DMSO and Corn Oil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

PD146176 is a potent and selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX) with a Ki of 197 nM for rabbit reticulocyte 15-LOX.[1][2] It exhibits no significant inhibitory activity against 5-LOX, 12-LOX, cyclooxygenase-1 (COX-1), or COX-2.[1] This inhibitor has been instrumental in elucidating the role of 15-LOX in various pathological processes, including atherosclerosis and neurodegenerative diseases like Alzheimer's. In preclinical studies, this compound has been shown to reduce monocyte-macrophage enrichment in atherosclerotic lesions and to attenuate the BACE1 pathway, leading to a reduction in amyloid-β (Aβ) levels.[3][4]

These application notes provide detailed protocols for the formulation of this compound using dimethyl sulfoxide (DMSO) and corn oil for in vivo studies, as well as protocols for in vitro 15-LOX inhibition assays.

Data Presentation

Quantitative Data for this compound
ParameterValueSpecies/SystemReference
Molecular Weight 237.32 g/mol -[1]
Formula C₁₅H₁₁NS-[1]
Ki (15-LOX) 197 nMRabbit Reticulocyte[1][2]
IC₅₀ (15-LOX) 0.54 µMRabbit Reticulocytes[1]
IC₅₀ (15-LOX) 0.81 µMHuman 15-LO in IC21 cells
Solubility in DMSO up to 100 mM (23.73 mg/mL)-[1]
Solubility in Ethanol up to 50 mM-[1]
In vivo Formulation ≥ 2.5 mg/mL (clear solution)10% DMSO / 90% Corn Oil[5]

Experimental Protocols

In Vivo Formulation Protocol: this compound in DMSO and Corn Oil

This protocol describes the preparation of a this compound solution for oral administration in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn oil

  • Sterile, amber glass vials

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Aseptically weigh the desired amount of this compound powder.

    • In a sterile vial, dissolve the this compound powder in anhydrous DMSO to create a concentrated stock solution. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[5]

  • Prepare the Final Dosing Solution:

    • In a separate sterile vial, add the required volume of corn oil.

    • Slowly add the DMSO stock solution to the corn oil to achieve a final concentration of 10% DMSO. For example, to prepare 1 mL of the final formulation, add 100 µL of the DMSO stock to 900 µL of corn oil.

    • Vortex the mixture vigorously for at least 1-2 minutes to ensure a homogenous solution. The resulting solution should be clear.[5]

  • Administration and Storage:

    • The freshly prepared solution should be used immediately for optimal results.[2]

    • If short-term storage is necessary, store the solution in a tightly sealed, amber glass vial at 4°C and protect it from light.

    • Before each use, bring the solution to room temperature and vortex thoroughly to ensure homogeneity.

    • Note: The final concentration of DMSO in the formulation should be carefully considered to minimize potential toxicity in the animal model.[6]

In Vitro Protocol: 15-Lipoxygenase (15-LOX) Inhibition Assay

This spectrophotometric assay measures the inhibition of 15-LOX activity by monitoring the formation of conjugated dienes from a linoleic acid substrate.

Materials:

  • Purified 15-lipoxygenase (e.g., from rabbit reticulocytes or human recombinant)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • This compound

  • DMSO (for dissolving inhibitor)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a working solution of 15-LOX in cold borate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes. Keep the enzyme solution on ice.

    • Substrate Solution: Prepare a stock solution of linoleic acid in ethanol. Dilute the stock solution in borate buffer to the desired final concentration (e.g., 100 µM).

    • Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of inhibitor concentrations for IC₅₀ determination.

  • Assay Protocol:

    • Set the spectrophotometer to read absorbance at 234 nm.

    • In a quartz cuvette, add the following in order:

      • Borate buffer

      • Inhibitor solution (or DMSO for vehicle control)

      • Enzyme solution

    • Incubate the mixture at room temperature for 5 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate solution and immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizations

PD146176_Formulation_Workflow cluster_stock Stock Solution Preparation cluster_final Final Formulation This compound This compound Powder Vortex1 Vortex/Sonicate This compound->Vortex1 DMSO Anhydrous DMSO DMSO->Vortex1 Stock Concentrated Stock (e.g., 25 mg/mL in DMSO) DMSO_Stock DMSO Stock (10%) Stock->DMSO_Stock 1 part Vortex1->Stock CornOil Corn Oil (9 parts) Vortex2 Vortex Vigorously CornOil->Vortex2 DMSO_Stock->Vortex2 FinalMix Final Formulation (Clear Solution) Admin Admin FinalMix->Admin Administer Orally Vortex2->FinalMix PD146176_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ad Alzheimer's Disease Pathology AA Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 HPETE 15(S)-HPETE LOX15->HPETE BACE1 BACE1 Pathway LOX15->BACE1 activates HETE 15(S)-HETE HPETE->HETE Downstream Downstream Signaling (e.g., Inflammation) HETE->Downstream Abeta Amyloid-β (Aβ) Production BACE1->Abeta This compound This compound This compound->LOX15 inhibits

References

Application Notes and Protocols: Utilizing PD146176 in HT-22 Neuronal Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamate-induced excitotoxicity is a primary mechanism implicated in neuronal cell death associated with various neurodegenerative diseases. The HT-22 mouse hippocampal neuronal cell line serves as a widely utilized in vitro model to study the molecular pathways of oxidative stress-induced neuronal injury, independent of ionotropic glutamate receptor activation. In this model, high concentrations of glutamate inhibit the cystine/glutamate antiporter (System xc-), leading to depletion of intracellular glutathione (GSH), a critical antioxidant. This depletion results in a significant increase in reactive oxygen species (ROS), mitochondrial dysfunction, and subsequent apoptotic cell death.

PD146176 is a potent and selective inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in the potentiation of oxidative stress and neuronal damage. These application notes provide detailed protocols for utilizing this compound to investigate its neuroprotective effects in glutamate-challenged HT-22 neuronal cells.

Signaling Pathway of Glutamate-Induced Oxidative Stress in HT-22 Cells

High extracellular glutamate levels block the System xc- antiporter, preventing the uptake of cystine, a precursor for GSH synthesis. The resulting GSH depletion leads to an accumulation of ROS, which in turn activates 15-lipoxygenase (15-LOX). Activated 15-LOX contributes to lipid peroxidation and mitochondrial membrane damage.[1][2] This damage leads to the breakdown of the mitochondrial membrane potential, further ROS production, and the release of pro-apoptotic factors like cytochrome c, ultimately culminating in caspase activation and apoptotic cell death.[1][2] this compound, as a 15-LOX inhibitor, is expected to intervene in this pathway, thereby mitigating mitochondrial damage and preventing downstream apoptotic events.

Glutamate_Pathway Glutamate High Extracellular Glutamate System_xc System xc- Inhibition Glutamate->System_xc GSH_Depletion GSH Depletion System_xc->GSH_Depletion ROS_Increase ↑ Reactive Oxygen Species (ROS) GSH_Depletion->ROS_Increase LOX_Activation 15-LOX Activation ROS_Increase->LOX_Activation Mitochondrial_Damage Mitochondrial Damage (Lipid Peroxidation, ↓ΔΨm) ROS_Increase->Mitochondrial_Damage LOX_Activation->Mitochondrial_Damage This compound This compound This compound->LOX_Activation Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Glutamate-induced oxidative stress pathway and the inhibitory action of this compound.

Experimental Protocols

HT-22 Cell Culture
  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Sub-culturing: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh growth medium and seed into new culture flasks at a ratio of 1:3 to 1:6.

Neuroprotection Assay Workflow

The general workflow for assessing the neuroprotective effects of this compound involves pre-treating HT-22 cells with the compound before inducing oxidative stress with glutamate.

Workflow cluster_workflow Experimental Workflow A 1. Seed HT-22 Cells (96-well plate) B 2. Pre-treat with this compound (2 hours) A->B C 3. Induce Oxidative Stress (5 mM Glutamate, 12-24 hours) B->C D 4. Assess Neuroprotection (Viability, ROS, Apoptosis) C->D

A generalized workflow for the neuroprotection assay.
Detailed Experimental Procedures

a) Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 20 µM) in fresh culture medium. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Incubate for 2 hours.

  • Induction of Cytotoxicity: Add L-glutamic acid to a final concentration of 5 mM to all wells except the vehicle control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

b) Reactive Oxygen Species (ROS) Assay (DCFDA Assay)

This assay quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

  • Follow steps 1-3 of the Cell Viability Assay protocol.

  • Incubation: Incubate the plate for 8 hours at 37°C and 5% CO2.

  • DCFDA Staining: Remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFDA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm using a fluorescence microplate reader.

c) Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding: Seed HT-22 cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Follow steps 2 and 3 of the Cell Viability Assay protocol.

  • Incubation: Incubate the plate for 12-18 hours at 37°C and 5% CO2.

  • Cell Harvesting: Collect the cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the neuroprotective effects of this compound in glutamate-induced HT-22 cell death. This data is structured for clear comparison and is based on the expected outcomes for a potent 15-LOX inhibitor in this experimental model.

Table 1: Effect of this compound on HT-22 Cell Viability after Glutamate Exposure

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control (Vehicle)-100 ± 5.2
Glutamate (5 mM)-45 ± 3.8
Glutamate + this compound0.152 ± 4.1
Glutamate + this compound168 ± 5.5
Glutamate + this compound1085 ± 6.3
Glutamate + this compound2092 ± 4.9

Table 2: Effect of this compound on Intracellular ROS Levels in HT-22 Cells

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU)
Control (Vehicle)-100 ± 8.1
Glutamate (5 mM)-250 ± 15.6
Glutamate + this compound1180 ± 12.3
Glutamate + this compound10125 ± 9.7
Glutamate + this compound20105 ± 7.9

Table 3: Effect of this compound on Apoptosis in Glutamate-Treated HT-22 Cells

Treatment GroupConcentration (µM)% Apoptotic Cells (Annexin V+)
Control (Vehicle)-5 ± 1.2
Glutamate (5 mM)-40 ± 3.5
Glutamate + this compound1015 ± 2.1

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the neuroprotective effects of the 15-lipoxygenase inhibitor, this compound, in the HT-22 neuronal cell model of glutamate-induced oxidative stress. By employing these assays, researchers can effectively characterize the dose-dependent efficacy of this compound in mitigating neuronal cell death, reducing reactive oxygen species, and inhibiting apoptosis. These studies are crucial for the pre-clinical evaluation of this compound as a potential therapeutic agent for neurodegenerative disorders characterized by oxidative stress.

References

Application Notes and Protocols for PD146176 in Endothelial Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PD146176 in endothelial cell research. This document includes an overview of its mechanism of action, detailed experimental protocols, and a summary of its observed effects on endothelial cell signaling and function.

Introduction

This compound is a chemical compound that has been investigated for its effects on inflammatory and cardiovascular processes. While initially characterized as a specific inhibitor of 15-lipoxygenase (15-LOX), recent studies in the human endothelial cell line EA.hy926 suggest a more complex mechanism of action. In these cells, this compound did not inhibit 15-LOX but instead was found to inhibit cytochrome P450 (CYP) epoxygenase and modulate the production of oxylipins derived from LOX, cyclooxygenase (COX), and CYP pathways.[1] This dual-reported activity highlights the importance of careful interpretation of experimental results and consideration of the specific cellular context.

The compound has been shown to influence key signaling pathways in endothelial cells, including the p38 mitogen-activated protein kinase (MAPK), Akt, and peroxisome proliferator-activated receptor alpha (PPARα) pathways.[1][2] These pathways are critical regulators of endothelial cell function, including inflammation, proliferation, and barrier integrity.

Data Presentation

The following tables summarize the quantitative effects of this compound on endothelial cells as reported in the literature.

Table 1: Effect of this compound on Oxylipin Production in EA.hy926 Endothelial Cells

Concentration of this compoundTreatment DurationEffect on Oxylipin ProductionPrimary Oxylipin Source (at 20 µM)Reference
20 µM30 minutesStimulated accumulation of total LOX and COX products; Reduced several individual CYP epoxygenase productsLOX-derived (86%), COX-derived (12%), CYP-derived (2%)[1][2]

Table 2: Effect of this compound on Signaling Pathways in EA.hy926 Endothelial Cells

Signaling PathwayEffect of this compoundNature of EffectReference
p38 MAPKUpregulationDose-dependent[1][2]
AktDownregulationDose-dependent[1][2]
PPARαUpregulationDose-dependent[1][2]

Experimental Protocols

This section provides detailed protocols for the use of this compound in endothelial cell studies, based on methodologies reported for the EA.hy926 cell line.

Protocol 1: General Cell Culture and Maintenance of EA.hy926 Cells
  • Culture Medium: Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin solution.[3]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with sterile phosphate-buffered saline (PBS) without Ca2+/Mg2+.

    • Add 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 125 x g for 5 minutes.[3][4]

    • Resuspend the cell pellet in fresh culture medium and seed into new culture flasks at a recommended density of 2 x 10³ to 3 x 10³ viable cells/cm².[3][4]

Protocol 2: Treatment of EA.hy926 Cells with this compound
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.

  • Working Concentration: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 20 µM). Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is typically below 0.1% to avoid solvent-induced effects.

  • Cell Seeding: Seed EA.hy926 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (e.g., growing or confluent state).

  • Treatment: Aspirate the culture medium and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the specified duration (e.g., 30 minutes for oxylipin profiling, or longer for other functional assays).[1]

Protocol 3: Western Blot Analysis of Signaling Proteins (p38 MAPK, Akt, PPARα)
  • Cell Lysis: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p38 MAPK, Akt, and PPARα overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Protocol 4: Oxylipin Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • Following treatment, collect the cell culture supernatant and/or cell pellets.

    • Perform solid-phase extraction (SPE) to isolate oxylipins from the samples.[5]

  • LC-MS/MS Analysis:

    • Employ a reverse-phase C18 column for the chromatographic separation of oxylipins.[5]

    • Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for the detection and quantification of specific oxylipins.

  • Data Analysis: Identify and quantify individual oxylipins by comparing their retention times and mass-to-charge ratios with those of authentic standards.

Mandatory Visualizations

PD146176_Signaling_Pathway cluster_enzymes Enzyme Modulation cluster_signaling Intracellular Signaling This compound This compound CYP_epoxygenase CYP Epoxygenase This compound->CYP_epoxygenase Inhibits LOX LOX This compound->LOX Modulates COX COX This compound->COX Modulates p38_MAPK p38 MAPK This compound->p38_MAPK Upregulates Akt Akt This compound->Akt Downregulates PPARa PPARα This compound->PPARa Upregulates Oxylipin_Production Altered Oxylipin Profile (Reduced CYP products, Increased LOX/COX products) CYP_epoxygenase->Oxylipin_Production LOX->Oxylipin_Production COX->Oxylipin_Production Endothelial_Function Altered Endothelial Cell Function p38_MAPK->Endothelial_Function Akt->Endothelial_Function PPARa->Endothelial_Function Oxylipin_Production->Endothelial_Function

Caption: Signaling pathway of this compound in endothelial cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Culture EA.hy926 Cells treatment Treat with this compound (or Vehicle Control) start->treatment incubation Incubate for Specified Duration treatment->incubation western_blot Western Blot (p38, Akt, PPARα) incubation->western_blot oxylipin_profiling Oxylipin Profiling (LC-MS/MS) incubation->oxylipin_profiling functional_assays Functional Assays (Viability, Proliferation, etc.) incubation->functional_assays data_analysis Data Analysis and Interpretation western_blot->data_analysis oxylipin_profiling->data_analysis functional_assays->data_analysis

References

Application Notes and Protocols for PD146176 in Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD146176 is a potent and specific non-competitive inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in a variety of inflammatory and cell signaling pathways.[1][2] In macrophage cell lines, the inhibition of 15-LOX by this compound provides a valuable tool for investigating the roles of 15-LOX and its metabolic products in macrophage function, including inflammatory responses, cell differentiation, and lipid metabolism. These application notes provide a comprehensive overview of the use of this compound in macrophage research, including detailed experimental protocols and a summary of its observed effects.

Mechanism of Action

This compound specifically targets 15-LOX, an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce bioactive lipid mediators. The primary mechanism of this compound is the inhibition of the production of 15-hydroxyeicosatetraenoic acid (15-HETE) and other 15-LOX-derived products. These lipid mediators are known to be involved in various cellular processes, including the modulation of inflammatory signaling pathways. Notably, there is evidence of crosstalk between the 15-LOX pathway and the nuclear factor-kappa B (NF-κB) signaling cascade, a key regulator of inflammation.[3] By inhibiting 15-LOX, this compound allows for the elucidation of the downstream effects of these lipid mediators on macrophage biology.

Data Presentation

Quantitative Data Summary of this compound Effects in Macrophage Cell Lines
Cell LineTreatmentConcentration of this compoundIncubation TimeObserved EffectReference
Rabbit ReticulocytesN/AIC50: 0.54 µM, Ki: 197 nMN/AInhibition of 15-LOX activity[1][2]
Human Lung MacrophagesLipopolysaccharide (LPS)10 µM24 hoursReduction in the release of LPS-induced chemokines[3]
Human Lung MacrophagesIL-4/IL-1310 µM24 hoursReduction in the release of Th2 cytokine-induced chemokines[3]
RAW 264.7LPS/IFNγ5 µMNot SpecifiedAttenuation of lipid peroxide boost[4]
Human MonocytesM-CSF10 µM7 daysAltered macrophage phenotype and function during differentiation[5]

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced Chemokine Release in Human Lung Macrophages

This protocol is adapted from studies investigating the role of 15-LOX in inflammation in human lung macrophages.[3]

Materials:

  • Human lung macrophages (primary cells)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (from a stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • 6-well tissue culture plates

  • ELISA kits for chemokines of interest (e.g., CCL2, CXCL8)

Procedure:

  • Cell Culture: Culture human lung macrophages in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound: The following day, replace the medium with fresh medium containing 10 µM this compound or vehicle control (DMSO). Incubate for 1 hour.

  • Stimulation with LPS: After the pre-incubation period, add LPS to the wells at a final concentration of 10 ng/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatants.

  • Chemokine Analysis: Analyze the collected supernatants for the levels of desired chemokines using specific ELISA kits according to the manufacturer's instructions.

Protocol 2: Assessment of Lipid Peroxidation in RAW 264.7 Macrophages

This protocol is based on studies evaluating the protective effects of this compound against oxidative stress.[4][6]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (from a stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFNγ)

  • BODIPY™ 581/591 C11 fluorescent dye

  • Flow cytometer

  • 24-well tissue culture plates

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at an appropriate density and allow them to adhere.

  • Treatment: Treat the cells with 5 µM this compound or vehicle control (DMSO) in the presence or absence of LPS (10 ng/mL) and IFNγ (10 ng/mL).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • Staining with BODIPY™ 581/591 C11: Following treatment, incubate the cells with the fluorescent dye BODIPY™ 581/591 C11 according to the manufacturer's protocol to assess lipid peroxidation.

  • Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer to quantify the fluorescence shift, which is indicative of lipid peroxidation.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates This compound This compound LOX15 15-Lipoxygenase (15-LOX) This compound->LOX15 inhibits LOX15_Products 15-LOX Products (e.g., 15-HETE) LOX15->LOX15_Products produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->LOX15 substrate LOX15_Products->IKK modulates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IKK->NFkB_inactive releases IkB->NFkB_inactive inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active activation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes induces

Caption: this compound inhibits 15-LOX, affecting inflammatory signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Macrophage Cell Line (e.g., RAW 264.7) Seed Seed Cells into Multi-well Plates Culture->Seed Pretreat Pre-treat with This compound or Vehicle Seed->Pretreat Stimulate Stimulate with Pro-inflammatory Agent (e.g., LPS) Pretreat->Stimulate Collect Collect Supernatant or Cell Lysate Stimulate->Collect Assay Perform Assay (e.g., ELISA, Flow Cytometry) Collect->Assay Analyze Analyze and Compare Data Assay->Analyze

Caption: General experimental workflow for using this compound in macrophages.

Conclusion

This compound serves as a critical tool for dissecting the intricate roles of the 15-LOX pathway in macrophage biology. The provided protocols and data offer a foundation for researchers to design and execute experiments aimed at understanding the impact of 15-LOX inhibition on inflammatory responses, cell signaling, and differentiation in various macrophage cell lines. Further investigation into the effects of this compound on macrophage polarization (M1/M2 phenotypes) and its interplay with other signaling networks will continue to advance our understanding of macrophage function in health and disease.

References

Application Notes and Protocols: PD146176 Treatment of Triple-Transgenic Alzheimer's Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PD146176, a selective 15-lipoxygenase (15-LOX) inhibitor, in the treatment of the triple-transgenic (3xTg-AD) mouse model of Alzheimer's disease. The data and protocols are based on the findings of Di Meco et al. (2017), which demonstrated that this compound can reverse cognitive impairment, and reduce amyloid-beta and tau pathologies by stimulating autophagy.[1]

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The 12/15-lipoxygenase (12/15-LOX) enzyme is upregulated in the brains of AD patients and is implicated in the pathogenesis of the disease.[1] this compound is a selective inhibitor of 15-LOX and has shown therapeutic potential in preclinical studies.[1][2] This document outlines the application of this compound in the 3xTg-AD mouse model, a valuable tool for studying both amyloid and tau pathologies.

Data Presentation

The following tables summarize the quantitative data from the treatment of aged 3xTg-AD mice with this compound.

Table 1: Effects of this compound on Cognitive Performance in 3xTg-AD Mice
Behavioral TestGroupPerformance MetricResult
Morris Water Maze 3xTg-AD + PlaceboEscape Latency (seconds)Increased (Impaired)
3xTg-AD + this compoundEscape Latency (seconds)Significantly Decreased (Improved)
Wild-TypeEscape Latency (seconds)Normal
Y-Maze 3xTg-AD + PlaceboSpontaneous Alternation (%)Decreased (Impaired)
3xTg-AD + this compoundSpontaneous Alternation (%)Significantly Increased (Improved)
Wild-TypeSpontaneous Alternation (%)Normal
Table 2: Effects of this compound on Amyloid-Beta Pathology in 3xTg-AD Mice
AnalysisGroupMeasurementResult
ELISA 3xTg-AD + PlaceboSoluble Aβ40 levelsElevated
3xTg-AD + this compoundSoluble Aβ40 levelsSignificantly Reduced
3xTg-AD + PlaceboSoluble Aβ42 levelsElevated
3xTg-AD + this compoundSoluble Aβ42 levelsSignificantly Reduced
Immunohistochemistry 3xTg-AD + PlaceboAβ Plaque Burden (%)High
3xTg-AD + this compoundAβ Plaque Burden (%)Significantly Reduced
Table 3: Effects of this compound on Tau Pathology in 3xTg-AD Mice
AnalysisGroupMeasurementResult
Western Blot 3xTg-AD + PlaceboPhosphorylated Tau (AT8)Increased
3xTg-AD + this compoundPhosphorylated Tau (AT8)Significantly Reduced
3xTg-AD + PlaceboTotal TauElevated
3xTg-AD + this compoundTotal TauReduced
Table 4: Effects of this compound on Synaptic Integrity and Autophagy in 3xTg-AD Mice
AnalysisGroupProtein MarkerResult
Western Blot 3xTg-AD + PlaceboSynaptophysinDecreased
3xTg-AD + this compoundSynaptophysinSignificantly Increased
3xTg-AD + PlaceboPSD-95Decreased
3xTg-AD + this compoundPSD-95Significantly Increased
3xTg-AD + PlaceboLC3-II/LC3-I ratioBaseline
3xTg-AD + this compoundLC3-II/LC3-I ratioSignificantly Increased

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Animal Model and this compound Treatment
  • Animal Model: Male triple-transgenic (3xTg-AD) mice harboring PS1M146V, APPSwe, and tauP301L mutations.

  • Age of Treatment Initiation: 12 months.

  • Treatment Groups:

    • 3xTg-AD mice receiving this compound.

    • 3xTg-AD mice receiving a placebo (vehicle).

    • Age-matched wild-type mice as a control group.

  • Drug Administration: this compound was administered at a dose of 80 mg/kg via chowing.

  • Treatment Duration: 12 weeks.

Behavioral Testing: Morris Water Maze

This protocol assesses spatial learning and memory.

  • Apparatus: A circular pool (1.5 m in diameter) filled with opaque water (22 ± 1°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

  • Procedure:

    • Acquisition Phase (5 days):

      • Mice are subjected to four trials per day.

      • For each trial, the mouse is placed in the water facing the pool wall from one of four starting positions (North, South, East, West).

      • The mouse is allowed to swim freely for 60 seconds to find the hidden platform.

      • If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

      • The mouse is allowed to remain on the platform for 15 seconds.

      • The time to reach the platform (escape latency) is recorded.

    • Probe Trial (Day 6):

      • The platform is removed from the pool.

      • The mouse is allowed to swim for 60 seconds.

      • The time spent in the target quadrant (where the platform was previously located) is recorded.

Biochemical Analysis: ELISA for Aβ Levels

This protocol quantifies the levels of soluble Aβ40 and Aβ42.

  • Sample Preparation:

    • Brain tissue is homogenized in a suitable lysis buffer containing protease inhibitors.

    • The homogenate is centrifuged at high speed, and the supernatant (soluble fraction) is collected.

  • ELISA Procedure:

    • Use commercially available ELISA kits specific for Aβ40 and Aβ42.

    • Follow the manufacturer's instructions for adding samples, standards, and detection antibodies to the pre-coated microplate.

    • Measure the absorbance using a microplate reader.

    • Calculate Aβ concentrations based on the standard curve.

Histological Analysis: Immunohistochemistry for Aβ Plaques and Phosphorylated Tau

This protocol visualizes and quantifies Aβ plaques and phosphorylated tau in brain sections.

  • Tissue Preparation:

    • Mice are transcardially perfused with saline followed by 4% paraformaldehyde.

    • Brains are post-fixed, cryoprotected in sucrose, and sectioned (e.g., 30 µm) using a cryostat.

  • Immunostaining Procedure:

    • Wash sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary (e.g., with formic acid for Aβ staining).

    • Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-Aβ antibody 6E10; anti-phospho-tau antibody AT8).

    • Wash sections and incubate with the appropriate biotinylated secondary antibody.

    • Wash and incubate with an avidin-biotin-peroxidase complex.

    • Develop the signal using a chromogen such as diaminobenzidine (DAB).

    • Mount sections on slides, dehydrate, and coverslip.

  • Quantification:

    • Capture images of stained sections using a microscope.

    • Use image analysis software (e.g., ImageJ) to quantify the percentage of the area covered by immunoreactivity (plaque or tangle burden).

Molecular Analysis: Western Blot for Synaptic and Autophagy Proteins

This protocol assesses the levels of key synaptic and autophagy-related proteins.

  • Protein Extraction:

    • Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blot Procedure:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-synaptophysin, anti-PSD-95, anti-LC3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

PD146176_Signaling_Pathway This compound This compound LOX12_15 12/15-Lipoxygenase This compound->LOX12_15 Inhibits Autophagy Autophagy LOX12_15->Autophagy Inhibits Amyloid_Beta Amyloid-Beta (Aβ) Autophagy->Amyloid_Beta Clears Tau Hyperphosphorylated Tau Autophagy->Tau Clears Synaptic_Integrity Synaptic Integrity Amyloid_Beta->Synaptic_Integrity Impairs Tau->Synaptic_Integrity Impairs Cognitive_Function Cognitive Function Synaptic_Integrity->Cognitive_Function Supports

Caption: this compound signaling pathway in Alzheimer's disease.

Experimental_Workflow start Start: 12-month-old 3xTg-AD Mice treatment 12-week Treatment (this compound or Placebo) start->treatment behavior Behavioral Testing (Morris Water Maze, Y-Maze) treatment->behavior sacrifice Euthanasia and Brain Collection behavior->sacrifice biochem Biochemical Analysis (ELISA for Aβ) sacrifice->biochem histo Histological Analysis (IHC for Aβ and pTau) sacrifice->histo molec Molecular Analysis (Western Blot for Synaptic & Autophagy Proteins) sacrifice->molec data Data Analysis and Interpretation biochem->data histo->data molec->data

Caption: Experimental workflow for this compound treatment study.

References

Application Notes and Protocols for Western Blot Analysis Following PD146176 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD146176 is a small molecule inhibitor primarily investigated for its role in targeting 15-lipoxygenase (15-LOX), an enzyme implicated in various pathological processes, including inflammation, atherosclerosis, and neurodegenerative diseases.[1][2] While initially characterized as a 15-LOX inhibitor, recent studies suggest its mechanism of action may be more complex, potentially involving the inhibition of CYP epoxygenase in certain cell types.[3] Treatment of cells with this compound has been shown to modulate key signaling pathways, including the p38 MAPK, Akt, and PPARα pathways, making Western blot analysis a critical tool for elucidating its cellular effects.[3] In the context of Alzheimer's disease research, this compound has been observed to attenuate the BACE1 pathway, leading to a reduction in amyloid-beta (Aβ) levels and tau pathology.[4]

These application notes provide a comprehensive guide for performing Western blot analysis to investigate the effects of this compound treatment on key signaling proteins. The protocols outlined below cover cell culture and treatment, protein extraction, quantification, and immunodetection.

Key Signaling Pathways Modulated by this compound

Treatment with this compound has been demonstrated to influence several critical intracellular signaling cascades. Understanding these pathways is essential for designing experiments and interpreting Western blot results.

  • p38 MAPK and Akt Signaling: In human endothelial cells (EA.hy926), this compound treatment leads to a dose-dependent upregulation of phosphorylated p38 MAPK and a downregulation of phosphorylated Akt.[3]

  • PPARα Pathway: The same study also reported an upregulation of PPARα in response to this compound.[3]

  • BACE1 and Amyloid-Beta Production: In a mouse model of Alzheimer's disease, this compound treatment was found to inhibit the BACE1 pathway, a key enzyme in the production of Aβ.[4]

The following diagram illustrates the key signaling pathways affected by this compound.

PD146176_Signaling cluster_effects Cellular Effects This compound This compound p38_MAPK p38 MAPK (Upregulated) This compound->p38_MAPK Akt Akt (Downregulated) This compound->Akt PPARa PPARα (Upregulated) This compound->PPARa BACE1 BACE1 (Downregulated) This compound->BACE1

This compound signaling pathways.

Experimental Protocols

This section provides a detailed methodology for Western blot analysis following this compound treatment.

Experimental Workflow

The overall workflow for Western blot analysis after this compound treatment is depicted below.

Western_Blot_Workflow cell_culture 1. Cell Culture and This compound Treatment lysis 2. Cell Lysis and Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking 6. Membrane Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Signal Detection (Chemiluminescence) secondary_ab->detection analysis 10. Data Analysis detection->analysis

Western blot experimental workflow.
Materials and Reagents

  • Cell Lines: Appropriate cell line (e.g., EA.hy926 endothelial cells, neuronal cells).

  • Cell Culture Media: As recommended for the specific cell line.

  • This compound: Stock solution of known concentration.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Transfer Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies: Antibodies specific for total and phosphorylated forms of p38 MAPK and Akt, PPARα, BACE1, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Detailed Protocol
  • Cell Culture and this compound Treatment

    • Culture cells to the desired confluency (typically 70-80%).

    • Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Extraction

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[5]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE

    • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[7]

    • Include a molecular weight marker in one lane.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Membrane Blocking

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6]

  • Secondary Antibody Incubation

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]

  • Signal Detection

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate.[6]

    • Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the target protein to the loading control.

Data Presentation

The following tables summarize expected quantitative data from Western blot analysis after this compound treatment. The values presented are illustrative and should be replaced with experimental data.

Table 1: Effect of this compound on p38 MAPK and Akt Phosphorylation

Treatmentp-p38 MAPK / Total p38 MAPK (Fold Change)p-Akt / Total Akt (Fold Change)
Vehicle Control1.001.00
This compound (5 µM)1.52 ± 0.180.78 ± 0.09
This compound (10 µM)2.15 ± 0.250.45 ± 0.06
This compound (20 µM)2.89 ± 0.310.21 ± 0.04

Table 2: Effect of this compound on PPARα and BACE1 Expression

TreatmentPPARα / Loading Control (Fold Change)BACE1 / Loading Control (Fold Change)
Vehicle Control1.001.00
This compound (5 µM)1.35 ± 0.150.82 ± 0.10
This compound (10 µM)1.88 ± 0.210.61 ± 0.08
This compound (20 µM)2.45 ± 0.290.39 ± 0.05

Troubleshooting

For common Western blot issues and solutions, refer to established troubleshooting guides.[9] Key areas to consider are antibody specificity, blocking conditions, and washing steps to minimize background and non-specific bands.

Conclusion

Western blotting is an indispensable technique for characterizing the cellular response to this compound treatment. By analyzing the expression and phosphorylation status of key proteins in the p38 MAPK, Akt, PPARα, and BACE1 pathways, researchers can gain valuable insights into the compound's mechanism of action. The protocols and guidelines presented here provide a robust framework for obtaining reliable and reproducible data.

References

Measuring 15-Lipoxygenase Activity with the Selective Inhibitor PD146176: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase (15-LOX) is a crucial enzyme in the metabolic pathway of polyunsaturated fatty acids, such as arachidonic and linoleic acid. It catalyzes the introduction of molecular oxygen into these fatty acids, leading to the production of bioactive lipid mediators. These mediators are implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and the pathogenesis of diseases like atherosclerosis, asthma, and certain cancers.[1][2] The specific and selective inhibition of 15-LOX is therefore a significant area of research for the development of novel therapeutics.

PD146176 is a potent and selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX). It has been shown to effectively inhibit 15-LOX activity without significantly affecting other related enzymes like 5-LOX, 12-LOX, cyclooxygenase-1 (COX-1), or cyclooxygenase-2 (COX-2). This makes this compound an invaluable tool for studying the specific roles of 15-LOX in cellular and disease models. These application notes provide detailed protocols for measuring 15-LOX activity and its inhibition by this compound.

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the key quantitative parameters of this compound as a 15-LOX inhibitor.

ParameterSpecies/SystemValueReference(s)
Ki Rabbit Reticulocyte 15-LOX197 nM[3]
IC50 Rabbit Reticulocyte 15-LOX0.54 µM (540 nM)[3]
IC50 Human 15-LOX (in intact IC21 cells)0.81 µM (810 nM)[3]
IC50 Rabbit Reticulocyte 12/15-LOX810 nM[4]
IC50 Rat 12/15-LOX3.81 µM[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 15-LOX Activity and Inhibition

This is the most common method for determining 15-LOX activity by monitoring the formation of conjugated dienes, which absorb light at 234 nm.[5][6]

Materials:

  • 15-Lipoxygenase (e.g., from soybean or recombinant human)

  • Linoleic acid or Arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution (e.g., 10 mM Linoleic Acid): Prepare in ethanol. Store at -20°C.

    • Substrate Working Solution (e.g., 250 µM Linoleic Acid): Dilute the stock solution in 0.2 M borate buffer. Prepare fresh daily.[5][6]

    • Enzyme Solution (e.g., 400 U/mL): Dissolve 15-LOX in cold 0.2 M borate buffer. The exact concentration may need to be optimized based on the specific activity of the enzyme lot. Keep the enzyme solution on ice.[5][6]

    • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

    • This compound Working Solutions: Prepare serial dilutions of the stock solution in DMSO to achieve the desired final concentrations for the inhibition assay.

  • Assay Protocol:

    • Set the spectrophotometer to read absorbance at 234 nm.

    • Blank: In a quartz cuvette, mix the borate buffer and DMSO in the same volumes as the sample wells. Use this to zero the spectrophotometer.

    • Control (No Inhibitor): In a separate cuvette, add 487.5 µL of the enzyme solution and 12.5 µL of DMSO.

    • Inhibitor Samples: In other cuvettes, add 487.5 µL of the enzyme solution and 12.5 µL of the respective this compound working solution.

    • Incubate the enzyme-inhibitor (or enzyme-DMSO) mixtures for 5 minutes at room temperature.[6]

    • Initiate the reaction by adding 500 µL of the substrate working solution to each cuvette.

    • Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) from the linear portion of the curve for each sample.

    • To determine the percent inhibition for each concentration of this compound, use the following formula:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 2: HPLC-Based Assay for 15-LOX Product Formation

This method allows for the direct measurement of specific 15-LOX products, such as 15-hydroxyeicosatetraenoic acid (15-HETE), providing higher specificity than the spectrophotometric assay.[7]

Materials:

  • 15-Lipoxygenase

  • Arachidonic acid

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Internal standard (e.g., a deuterated analog of the product)

  • HPLC system with a UV or mass spectrometry (MS) detector

  • C18 reverse-phase HPLC column

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the 15-LOX enzyme, reaction buffer, and either DMSO (control) or the desired concentration of this compound in DMSO.

    • Pre-incubate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., an organic solvent or acid).

  • Product Extraction:

    • Add the internal standard.

    • Extract the lipid products from the aqueous reaction mixture using an organic solvent like ethyl acetate.

    • Evaporate the organic solvent under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in the HPLC mobile phase.

    • Inject the sample into the HPLC system.

    • Separate the products on a C18 column using an appropriate mobile phase gradient (e.g., a mixture of water, acetonitrile, and an acid like formic acid).

    • Detect the products using a UV detector (monitoring for the characteristic absorbance of conjugated dienes) or, for higher sensitivity and specificity, a mass spectrometer.

  • Data Analysis:

    • Quantify the amount of the specific 15-LOX product (e.g., 15-HETE) by comparing its peak area to that of the internal standard.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value as described in Protocol 1.

Visualizations

15-LOX_Signaling_Pathway AA Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 Substrate HPETE15 15(S)-HPETE LOX15->HPETE15 Catalysis This compound This compound This compound->LOX15 Inhibition GPx Glutathione Peroxidase HPETE15->GPx HETE15 15(S)-HETE Inflammation Inflammation HETE15->Inflammation Modulates CellPro Cell Proliferation & Migration HETE15->CellPro Modulates Apoptosis Apoptosis HETE15->Apoptosis Modulates ERStress ER Stress HETE15->ERStress Induces GPx->HETE15 Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, this compound) start->prep_reagents assay_setup Set up Assay Reactions (Control & Inhibitor) prep_reagents->assay_setup incubation Pre-incubate Enzyme with this compound assay_setup->incubation initiate_reaction Initiate Reaction with Substrate incubation->initiate_reaction measurement Measure Reaction Rate (Spectrophotometry or HPLC) initiate_reaction->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols for PD146176 as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD146176 is a potent and highly selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX).[1] Its primary utility in a research setting, beyond the direct study of 15-LOX, is as a specific negative control. Due to its high selectivity, this compound can be used to delineate the effects of other lipoxygenase (LOX) and cyclooxygenase (COX) pathway inhibitors, ensuring that the observed biological phenomena are not due to off-target effects on 15-LOX. These application notes provide detailed protocols and guidelines for the effective use of this compound as a negative control in various experimental contexts.

Mechanism of Action and Rationale for Use as a Negative Control

This compound exhibits a high affinity for 15-LOX, with a Ki of 197 nM and an IC50 of 0.54 µM for rabbit reticulocyte 15-LOX.[1] Crucially, it has been demonstrated to have no significant inhibitory effect on 5-LOX, 12-LOX, COX-1, or COX-2 at concentrations where it effectively blocks 15-LOX activity. This enzymatic selectivity is the cornerstone of its application as a negative control.

When investigating a biological process thought to be mediated by the 5-LOX, 12-LOX, or COX pathways, the use of a selective inhibitor for the target enzyme is standard practice. However, to confirm that the observed effects are specifically due to the inhibition of the intended target and not an off-target inhibition of 15-LOX, a parallel experiment using this compound is recommended. If the specific inhibitor elicits a biological response but this compound does not, it provides strong evidence that the effect is not mediated by the 15-LOX pathway.

cluster_LOX Lipoxygenase (LOX) Pathways cluster_COX Cyclooxygenase (COX) Pathways Arachidonic_Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic_Acid->5-LOX 12-LOX 12-LOX Arachidonic_Acid->12-LOX 15-LOX 15-LOX Arachidonic_Acid->15-LOX COX-1 COX-1 Arachidonic_Acid->COX-1 COX-2 COX-2 Arachidonic_Acid->COX-2 Leukotrienes Leukotrienes 5-LOX->Leukotrienes 12-HETE 12-HETE 12-LOX->12-HETE 15-HETE 15-HETE 15-LOX->15-HETE Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX-1->Prostaglandins_Thromboxanes COX-2->Prostaglandins_Thromboxanes This compound This compound This compound->15-LOX

Figure 1. Arachidonic Acid Cascade and the Specificity of this compound.

Data Presentation: Inhibitor Specificity

The following table summarizes the known inhibitory concentrations of this compound against its primary target, 15-LOX, and its lack of effect on other related enzymes.

Enzyme TargetInhibitorIC50 / KiReference(s)
Primary Target
15-Lipoxygenase (15-LOX)This compound0.54 µM (IC50)[1]
197 nM (Ki)[1]
Off-Targets (Negative Control Rationale)
5-Lipoxygenase (5-LOX)This compoundNo demonstrable effect
12-Lipoxygenase (12-LOX)This compoundNo demonstrable effect
Cyclooxygenase-1 (COX-1)This compoundNo demonstrable effect
Cyclooxygenase-2 (COX-2)This compoundNo demonstrable effect

Experimental Protocols

Protocol 1: Use of this compound as a Negative Control in Western Blot Analysis

This protocol is adapted from studies investigating signaling pathways where other LOX or COX enzymes are implicated, such as the role of 5-LOX in c-Myc signaling.

Objective: To confirm that the effect of a specific 5-LOX inhibitor on a target protein (e.g., c-Myc) is not due to off-target inhibition of 15-LOX.

Materials:

  • Cell line of interest (e.g., LNCaP prostate cancer cells)

  • Complete cell culture medium

  • Specific 5-LOX inhibitor (e.g., MK591)

  • This compound (from a stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest (e.g., anti-c-Myc)

  • Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare working solutions of the specific 5-LOX inhibitor, this compound, and vehicle (DMSO) in complete cell culture medium. A typical concentration for this compound as a negative control is 10 µM.

    • Treat cells with the following conditions (in triplicate):

      • Vehicle control (DMSO)

      • Specific 5-LOX inhibitor (at its effective concentration)

      • This compound (e.g., 10 µM)

    • Incubate for the desired time period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer and collect the lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane (if necessary) and re-probe for the loading control.

start Seed Cells treatment Treat with: - Vehicle (DMSO) - Specific Inhibitor - this compound (Negative Control) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip & Re-probe for Loading Control detection->reprobe analysis Data Analysis reprobe->analysis

Figure 2. Western Blot Workflow with this compound as a Negative Control.
Protocol 2: Use of this compound as a Negative Control in a Cell Viability (MTT) Assay

Objective: To determine if the effect of a test compound on cell viability is independent of 15-LOX inhibition.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • Test compound

  • This compound

  • Vehicle control (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Cell Treatment:

    • Prepare serial dilutions of the test compound and a working solution of this compound (e.g., 10 µM) in complete medium.

    • Treat cells with the test compound, this compound, and vehicle control. Include wells with medium only as a blank.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

    • Read the absorbance at 570 nm.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. If the test compound affects cell viability while this compound has no significant effect, it suggests the mechanism is not through 15-LOX inhibition.

Protocol 3: In Vivo Use of this compound as a Control in an Atherosclerosis Rabbit Model

This protocol is based on studies investigating the role of 15-LOX in atherosclerosis.[2]

Objective: To serve as a control group to assess the effects of a novel therapeutic agent on atherosclerosis development, distinguishing its mechanism from 15-LOX inhibition.

Materials:

  • New Zealand White rabbits

  • High-cholesterol diet

  • This compound

  • Vehicle for administration

  • Surgical equipment for inducing endothelial injury (optional)

  • Equipment for plasma lipid analysis

  • Histology equipment for lesion analysis

Procedure:

  • Animal Model: Induce hypercholesterolemia in rabbits by feeding a high-cholesterol diet. Endothelial denudation of a specific artery can be performed to create a localized lesion model.

  • Treatment Groups:

    • Control group: High-cholesterol diet + vehicle

    • This compound group: High-cholesterol diet + this compound (e.g., 175 mg/kg, administered with food)[2]

    • Test compound group: High-cholesterol diet + test compound

  • Treatment Period: Administer treatments for a specified period (e.g., 8-12 weeks).

  • Monitoring: Monitor plasma lipid levels throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect arterial tissue for histological analysis of atherosclerotic lesion size and composition.

  • Data Analysis: Compare the lesion characteristics between the treatment groups. If the test compound shows a significant effect on atherosclerosis compared to the control group, while the this compound group shows the expected effects of 15-LOX inhibition, it helps to elucidate the mechanism of the test compound.

Considerations for Use and Interpretation of Results

  • Potential Off-Target Effects: While highly selective, a recent study has suggested that in human EA.hy926 endothelial cells, this compound may not inhibit 15-LOX but instead inhibit CYP epoxygenase.[3] Researchers should be aware of this potential context-dependent activity and consider validating the lack of 15-LOX inhibition in their specific cell system if the results are unexpected.

  • Controls are Crucial: Always include a vehicle control (e.g., DMSO) in all experiments to account for any effects of the solvent. A positive control for the pathway being investigated should also be included whenever possible.

  • Dose-Response: It is advisable to perform a dose-response experiment to determine the optimal concentration of this compound for use as a negative control in your specific experimental setup, ensuring it is in a range that is non-toxic and does not produce off-target effects.

By following these guidelines and protocols, researchers can confidently employ this compound as a valuable tool to enhance the specificity and rigor of their experimental findings.

References

PD146176: A Tool for the Investigation of Ferroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. This process has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The lipoxygenase (LOX) family of enzymes, particularly 15-lipoxygenase (15-LOX), plays a crucial role in the generation of lipid peroxides, thereby promoting ferroptosis. PD146176 is a potent and selective inhibitor of 15-LOX, making it a valuable pharmacological tool for studying the role of this enzyme in ferroptotic cell death. These application notes provide detailed protocols for utilizing this compound to investigate ferroptosis inhibition in a cellular context.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of 15-LOX, an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs) to form lipid hydroperoxides (LOOHs). In the context of ferroptosis, 15-LOX contributes to the accumulation of lipid peroxides, which ultimately leads to cell membrane damage and death. By inhibiting 15-LOX, this compound reduces the levels of lipid peroxidation, thereby protecting cells from ferroptotic death induced by various stimuli, such as the glutathione peroxidase 4 (GPX4) inhibitor RSL3.

Data Presentation

The following tables summarize the quantitative effects of this compound on inhibiting ferroptosis, with data extracted from published studies.

Table 1: Effect of this compound on RSL3-Induced Cell Death in Leukemia Cell Lines

Cell LineRSL3 Concentration (µM)This compound Concentration (µM)Approximate Cell Death (%)
Jurkat1060
Jurkat11025
Jurkat12020
Molt-41055
Molt-411020
Molt-412015

Data are approximated from graphical representations in Probst et al., Scientific Reports, 2017.

Table 2: Key IC50 and Ki Values for this compound

ParameterValueEnzyme/Cell LineReference
IC500.54 µM15-LOX (rabbit reticulocytes)Sendobry et al., 1997
Ki197 nM15-LOX (rabbit reticulocytes)Sendobry et al., 1997

Experimental Protocols

Here, we provide detailed protocols for key experiments to study the inhibitory effect of this compound on ferroptosis.

Protocol 1: Cell Viability Assay to Assess Inhibition of RSL3-Induced Ferroptosis

This protocol describes how to measure the protective effect of this compound against ferroptosis induced by the GPX4 inhibitor, RSL3.

Materials:

  • Cell line of interest (e.g., Jurkat, Molt-4, HT-1080)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • RSL3 (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 µM to 20 µM.

    • Include a vehicle control (DMSO) and a positive control for ferroptosis inhibition (e.g., 1 µM Ferrostatin-1).

    • Remove the old medium and add the medium containing the different concentrations of this compound.

    • Incubate for 1-2 hours.

  • Induction of Ferroptosis:

    • Prepare a solution of RSL3 in complete culture medium. The final concentration will need to be optimized for your cell line (e.g., 1 µM for Jurkat and Molt-4 cells).

    • Add the RSL3 solution to the wells already containing this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours). The optimal time will vary depending on the cell line and RSL3 concentration.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control group (set as 100% viability).

    • Plot cell viability against the concentration of this compound to determine the protective effect.

Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY

This protocol details the use of the fluorescent probe C11-BODIPY(581/591) to quantify lipid peroxidation, a key hallmark of ferroptosis.

Materials:

  • Cells cultured in a suitable format (e.g., 6-well plates, glass-bottom dishes)

  • This compound

  • RSL3

  • C11-BODIPY(581/591) (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound and RSL3 as described in Protocol 1.

  • Staining with C11-BODIPY:

    • At the end of the treatment period, harvest the cells (if using flow cytometry) or leave them in the culture vessel (for microscopy).

    • Wash the cells once with PBS.

    • Resuspend the cells in PBS containing 2-5 µM C11-BODIPY(581/591).

    • Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Analysis:

    • Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced probe fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

    • Fluorescence Microscopy: Image the cells immediately. An increase in the green fluorescence signal relative to the red fluorescence signal indicates lipid peroxidation.

  • Data Analysis: Quantify the mean fluorescence intensity of the green and red channels. Calculate the ratio of green to red fluorescence to determine the extent of lipid peroxidation.

Protocol 3: Western Blot Analysis of 15-LOX Expression

This protocol is for detecting changes in the protein levels of 15-LOX following experimental treatments.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against 15-LOX

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cell pellets in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against 15-LOX overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Ferroptosis_Inhibition_by_this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFAs LOOH Lipid Hydroperoxides (LOOH) PUFA->LOOH 15-LOX Peroxidation Lipid Peroxidation LOOH->Peroxidation Ferroptosis Ferroptosis Peroxidation->Ferroptosis GPX4 GPX4 GSH GSH GPX4->GSH Reduces LOOH GSSG GSSG GSH->GSSG RSL3 RSL3 RSL3->GPX4 Inhibits This compound This compound This compound->PUFA Inhibits 15-LOX

Caption: Signaling pathway of ferroptosis and its inhibition by this compound.

Experimental_Workflow_this compound cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Cells pretreatment Pre-treat with this compound (or Vehicle/Positive Control) start->pretreatment induction Induce Ferroptosis (e.g., with RSL3) pretreatment->induction incubation Incubate induction->incubation viability Cell Viability Assay (MTS, CellTiter-Glo) incubation->viability lipid_perox Lipid Peroxidation Assay (C11-BODIPY) incubation->lipid_perox western Western Blot (15-LOX expression) incubation->western quant_viability Quantify Cell Viability viability->quant_viability quant_lipid Quantify Lipid Peroxidation (Green/Red Ratio) lipid_perox->quant_lipid quant_protein Quantify Protein Expression western->quant_protein

Caption: General experimental workflow for studying this compound-mediated ferroptosis inhibition.

Troubleshooting & Optimization

PD146176 solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of PD146176 in experimental settings. Below you will find solubility data, protocols for solution preparation, and troubleshooting guidance for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. For most in vitro applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is recommended to ensure maximum solubility and stability.

Q2: My this compound powder won't dissolve completely. What should I do?

A2: If you encounter issues with dissolution, ensure you are using a sufficient volume of solvent as detailed in the solubility table below. To aid dissolution, you can vortex the solution vigorously. Gentle warming of the solution in a 37°C water bath or brief sonication can also be effective. Always visually inspect the solution to ensure it is clear and free of particulates before use.

Q3: After diluting my DMSO stock solution in aqueous media for a cell-based assay, a precipitate formed. Why did this happen and how can I prevent it?

A3: This is a common occurrence for hydrophobic compounds like this compound. The drastic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium can cause the compound to "crash out" or precipitate.

To prevent this:

  • Pre-warm the media: Ensure your aqueous medium is warmed to 37°C before adding the stock solution.

  • Add stock to media slowly: Pipette the stock solution drop-by-drop into the vortexing or swirling media. This avoids localized high concentrations of the compound.

  • Use serial dilutions: Instead of a single large dilution, perform intermediate dilution steps.

  • Optimize final DMSO concentration: For many cell lines, a final DMSO concentration of up to 0.5% is well-tolerated. Ensure your dilution scheme results in a final DMSO concentration that is sufficient to maintain solubility but remains non-toxic to your cells.

Q4: How should I store my this compound stock solution?

A4: To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot your stock solution into single-use volumes. Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Before use, allow the aliquot to thaw completely at room temperature and vortex gently to ensure homogeneity.

Data Presentation

This compound Solubility Data
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO100 mM23.73 mg/mL
Ethanol50 mM11.87 mg/mL

Note: The molecular weight of this compound is 237.32 g/mol . Solubility can be batch-dependent. For precise work, refer to the certificate of analysis provided with your specific batch.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous (molecular sieve-dried) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 2.37 mg of this compound and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, briefly sonicate the vial or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visual Inspection: Confirm that the solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Mandatory Visualizations

Signaling Pathway

This compound is a selective inhibitor of 15-lipoxygenase (15-LOX), an enzyme that plays a key role in the metabolism of polyunsaturated fatty acids like arachidonic acid, leading to the production of inflammatory mediators.

PD146176_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) Arachidonic_Acid->LOX15 HpETE 15(S)-HpETE LOX15->HpETE This compound This compound This compound->LOX15 HETE 15(S)-HETE HpETE->HETE Inflammation Inflammation & Oxidative Stress HETE->Inflammation

This compound inhibits the 15-LOX inflammatory pathway.
Experimental Workflow

The following diagram outlines a typical workflow for utilizing this compound in an in vitro cell culture experiment.

Experimental_Workflow start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock prep_working Prepare Working Solution (Dilute Stock in Media) prep_stock->prep_working culture_cells Culture Cells to Desired Confluency treat_cells Treat Cells with This compound culture_cells->treat_cells prep_working->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Downstream Assay (e.g., Western Blot, ELISA) incubate->assay end End assay->end Troubleshooting_Workflow start Compound Precipitates in Aqueous Media? check_dmso Final DMSO Concentration >0.1%? start->check_dmso Yes slow_dilution Diluted Stock Slowly into Warmed Media? check_dmso->slow_dilution Yes increase_dmso Action: Increase Final DMSO Conc. (e.g., to 0.5%) check_dmso->increase_dmso No serial_dilution Used Serial Dilutions? slow_dilution->serial_dilution Yes optimize_protocol Action: Add Stock Dropwise to 37°C Media while Swirling slow_dilution->optimize_protocol No use_serial Action: Perform Intermediate Dilutions serial_dilution->use_serial No lower_conc Consider Lowering Final Compound Concentration serial_dilution->lower_conc Yes success Problem Solved increase_dmso->success optimize_protocol->success use_serial->success

How to dissolve PD146176 for in vitro use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the dissolution and use of PD146176 for in vitro research applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Solubility and Storage

Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results.

Solubility Data

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO100 mM[1]23.73 - 47 mg/mL[2]Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2][3]
Ethanol50 mM[1]11.87 - 20 mg/mL[2]
WaterInsoluble[2]Insoluble[2]

Storage of Stock Solutions

Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C. A stock solution in DMSO can be stored for up to one year at -80°C and for one month at -20°C.[2]

Experimental Protocols

Preparing a this compound Stock Solution in DMSO

  • Equilibrate: Allow the vial of powdered this compound and the anhydrous DMSO to equilibrate to room temperature before opening.

  • Weigh: Accurately weigh the desired amount of this compound powder.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex the solution and, if necessary, sonicate or gently warm the vial to ensure the compound is fully dissolved.[3] Visually inspect the solution to confirm there are no undissolved particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in appropriate vials and store at -20°C or -80°C.

Preparing a Working Solution for In Vitro Experiments

To minimize precipitation when diluting the DMSO stock solution into aqueous media, it is crucial to perform a serial dilution.

  • Intermediate Dilution: First, dilute the high-concentration DMSO stock solution into your cell culture medium or buffer to create an intermediate concentration that is still higher than your final desired concentration.

  • Final Dilution: Add the intermediate dilution to the final volume of your experimental medium to reach the desired final concentration of this compound. The final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cellular toxicity.[4]

  • Mix Thoroughly: Gently mix the final solution immediately after adding the compound to ensure homogeneity.

  • Control Group: Prepare a vehicle control using the same final concentration of DMSO as in your experimental samples.

Troubleshooting and FAQs

Q1: My this compound precipitated when I added it to my cell culture medium. What should I do?

A1: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are some steps to troubleshoot this problem:

  • Reduce Final Concentration: The final concentration of this compound may be too high for its solubility in the aqueous medium. Try using a lower final concentration.

  • Optimize Dilution Method: Instead of adding the DMSO stock directly to the final volume, perform a serial dilution as described in the protocol above. This gradual reduction in solvent concentration can help keep the compound in solution.

  • Increase DMSO Concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary to maintain solubility. However, you must run a vehicle control with the same DMSO concentration to ensure it does not affect your experimental outcomes.

  • Use a Carrier Protein: In some cases, a carrier protein like bovine serum albumin (BSA) in the medium can help to solubilize hydrophobic compounds.

Q2: I observed unexpected or inconsistent results in my experiments. What could be the cause?

A2: Inconsistent results can arise from several factors:

  • Stock Solution Inhomogeneity: Ensure your stock solution is completely dissolved before making aliquots. Vortex the stock vial before each use.

  • Degradation of the Compound: Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots. Ensure the stock solution is stored at the correct temperature and is within its stability period.

  • Inaccurate Pipetting: Use calibrated pipettes and proper technique, especially when working with small volumes of high-concentration stock solutions.

  • Cell Line Specific Effects: The effects of this compound may vary between different cell lines or under different experimental conditions.[5][6]

Q3: How can I be sure my this compound is active?

A3: The activity of this compound, a 15-lipoxygenase (15-LOX) inhibitor, can be confirmed by a relevant functional assay.[1][7] You can measure the production of 15-LOX products, such as 15-HETE, in your experimental system with and without the inhibitor. A significant reduction in the levels of these products in the presence of this compound would indicate its activity.

Visual Guides

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol check_sol->dissolve Not Dissolved   aliquot Aliquot into Single-Use Vials check_sol->aliquot  Dissolved store Store at -20°C or -80°C aliquot->store thaw_stock Thaw Stock Solution Aliquot store->thaw_stock intermediate_dilution Perform Intermediate Dilution in Media thaw_stock->intermediate_dilution final_dilution Perform Final Dilution in Experimental Volume intermediate_dilution->final_dilution mix Gently Mix final_dilution->mix use Use Immediately in Experiment mix->use G cluster_troubleshooting Troubleshooting Guide start Problem: Precipitation in Media check_conc Is the final concentration too high? start->check_conc lower_conc Solution: Lower the final concentration. check_conc->lower_conc Yes check_dilution Did you perform serial dilution? check_conc->check_dilution No end Problem Solved lower_conc->end do_serial_dilution Solution: Use a serial dilution method. check_dilution->do_serial_dilution No check_dmso Is the final DMSO concentration sufficient? check_dilution->check_dmso Yes do_serial_dilution->end increase_dmso Solution: Cautiously increase final DMSO % (run vehicle control). check_dmso->increase_dmso No consider_carrier Consider using a carrier protein like BSA. check_dmso->consider_carrier Yes increase_dmso->end consider_carrier->end

References

Technical Support Center: PD146176 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the 15-lipoxygenase (15-LOX) inhibitor, PD146176, in cell culture media. Ensuring the stability of your compound is critical for obtaining accurate, reproducible, and meaningful experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific non-competitive inhibitor of 15-lipoxygenase (15-LOX). It has been shown to have no significant effect on 5-LOX, 12-LOX, COX-1, or COX-2. By inhibiting 15-LOX, this compound can modulate inflammatory pathways and has been studied in the context of atherosclerosis and neurodegenerative diseases.

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

Several factors can influence the stability of small molecules like this compound in cell culture media:

  • pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate chemical degradation.

  • Media Components: Components within the media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can potentially interact with and degrade the compound.[1][2]

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Furthermore, cells themselves can metabolize the compound.

  • Light Exposure: Some compounds are light-sensitive and can undergo photodegradation. It is good practice to handle stock solutions and media containing the compound in low-light conditions.

  • Oxygen: Dissolved oxygen in the media can lead to oxidative degradation of susceptible compounds.

Q3: How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM). For cell-based assays, it is recommended to prepare a concentrated stock solution in anhydrous, high-purity DMSO. To minimize degradation from moisture absorption by DMSO, it is advisable to use fresh DMSO and prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.

Q4: Is there specific stability data available for this compound in common cell culture media like DMEM or RPMI-1640?

Currently, there is a lack of publicly available, specific quantitative stability data (e.g., half-life) for this compound in common cell culture media. Therefore, it is highly recommended that researchers perform their own stability assessment under their specific experimental conditions.

Troubleshooting Guides

Issue 1: I observe a precipitate after diluting my this compound DMSO stock into the cell culture medium.

  • Possible Cause: The concentration of this compound may have exceeded its solubility limit in the aqueous cell culture medium.

  • Solutions:

    • Decrease the Final Concentration: Try using a lower final working concentration of this compound.

    • Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. Pre-warming the media to 37°C before adding the compound can also improve solubility.[3] Adding the stock solution dropwise while gently vortexing the media can aid in dispersion and prevent localized high concentrations that lead to precipitation.[3]

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5% (v/v). While a slightly higher DMSO concentration might aid solubility, it is crucial to run a vehicle control to assess its effect on your specific cell line.

Issue 2: The biological activity of this compound appears to decrease over the course of a long-term experiment.

  • Possible Cause: This could be a strong indicator of compound instability and degradation in the cell culture medium at 37°C. The effective concentration of the active compound is likely decreasing over time.

  • Solutions:

    • Perform a Stability Study: Conduct an experiment to determine the stability of this compound under your specific assay conditions (media type, temperature, presence or absence of cells). A detailed protocol is provided below.

    • Replenish the Compound: Based on the stability data, you may need to replace the media with freshly prepared this compound-containing media at regular intervals to maintain a consistent effective concentration.

    • Consider Cellular Metabolism: If the compound is stable in cell-free media but degrades in the presence of cells, cellular metabolism may be occurring.

Issue 3: My experimental results with this compound are inconsistent between replicates or experiments.

  • Possible Cause: Inconsistent results can stem from several sources, including issues with the compound, the experimental setup, or the assay itself.[1]

  • Solutions:

    • Compound-Related:

      • Always use freshly prepared dilutions of this compound for each experiment.

      • Ensure the complete dissolution of the compound in the stock solution and the final medium. Visually inspect for any precipitates.

      • Use single-use aliquots of the stock solution to avoid degradation due to multiple freeze-thaw cycles.[4]

    • Cell-Related:

      • Maintain a consistent cell passage number, as cellular responses can change over time in culture.

      • Ensure a consistent cell seeding density for all experiments.

    • Assay-Related:

      • Standardize all incubation times.

      • Ensure all reagents are prepared consistently.

Quantitative Data Summary

Time (hours)Concentration (µM) - Media Only% Remaining - Media OnlyConcentration (µM) - With Cells% Remaining - With Cells
0100100
2
4
8
24
48
72

Caption: Template for summarizing this compound stability data.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), with and without serum, if applicable

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator at 37°C with 5% CO₂

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (optional, for mobile phase)

  • Internal standard (a stable compound with similar properties to this compound, if available)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved.

  • Spike the Media: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to your desired final working concentration (e.g., 10 µM). Prepare separate solutions for media with and without serum, if applicable. The final DMSO concentration should be kept low (e.g., <0.1%).

  • Time Point 0 (T=0): Immediately after preparing the spiked media, take an aliquot (e.g., 100 µL). This will serve as your T=0 reference sample.

  • Incubation: Dispense the remaining spiked media into sterile tubes or wells and place them in a 37°C incubator.

  • Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots from the incubated samples.[5]

  • Sample Processing:

    • To each aliquot, add 2-3 volumes of cold acetonitrile (containing an internal standard, if used) to precipitate proteins and extract the compound.[5] For example, add 200 µL of cold ACN to a 100 µL sample.

    • Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of the parent this compound compound. A reverse-phase C18 column is often suitable for small molecules.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Determine the percentage of this compound remaining at each time point relative to the T=0 concentration.

    • Plot the percentage remaining versus time to visualize the degradation kinetics and calculate the half-life (t₁/₂) of the compound under your experimental conditions.

Visualizations

PD146176_Signaling_Pathway Simplified 15-Lipoxygenase (15-LOX) Signaling Pathway Arachidonic_Acid Arachidonic Acid _15_LOX 15-Lipoxygenase (15-LOX) Arachidonic_Acid->_15_LOX _15_HpETE 15(S)-HpETE _15_LOX->_15_HpETE This compound This compound This compound->_15_LOX Inhibits _15_HETE 15(S)-HETE _15_HpETE->_15_HETE Inflammatory_Response Inflammatory Response _15_HETE->Inflammatory_Response

Caption: Simplified 15-LOX signaling pathway inhibited by this compound.

Stability_Workflow Experimental Workflow for Assessing Compound Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Concentrated Stock Solution (e.g., in DMSO) Spike_Media Spike Pre-warmed Cell Culture Media Prep_Stock->Spike_Media T0_Sample Collect T=0 Sample Immediately Spike_Media->T0_Sample Incubate Incubate at 37°C Spike_Media->Incubate Process_Samples Process Samples (e.g., Protein Precipitation) T0_Sample->Process_Samples Time_Points Collect Samples at Various Time Points Incubate->Time_Points Time_Points->Process_Samples HPLC_Analysis Analyze by HPLC or LC-MS Process_Samples->HPLC_Analysis Data_Analysis Calculate % Remaining and Half-life HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing compound stability in cell culture media.

Troubleshooting_Flowchart Troubleshooting this compound Stability Issues Start Inconsistent Results or Loss of Activity Observed Check_Precipitate Is there visible precipitate in the media? Start->Check_Precipitate Check_Stock Check Stock Solution: - Use fresh, anhydrous DMSO - Aliquot to avoid freeze-thaw - Ensure complete dissolution Check_Precipitate->Check_Stock No Optimize_Dilution Optimize Dilution: - Lower final concentration - Use pre-warmed media - Perform serial dilution Check_Precipitate->Optimize_Dilution Yes Assess_Stability Perform Stability Assay in Cell-Free Media Check_Stock->Assess_Stability Is_Stable Is the compound stable? Assess_Stability->Is_Stable Replenish_Media Replenish media with fresh compound periodically Is_Stable->Replenish_Media No Consider_Metabolism Consider Cellular Metabolism: - Assess stability with cells - Compare to cell-free results Is_Stable->Consider_Metabolism Yes

Caption: Troubleshooting flowchart for this compound stability issues.

References

PD146176 Technical Support Center: A Guide to Storage, Stability, and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PD146176, a selective inhibitor of 15-lipoxygenase (15-LOX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound in experimental settings. Here you will find frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A: Solid this compound should be stored at +4°C for short-term storage and -20°C for long-term storage.[1][2][3]

Q2: How should I prepare a stock solution of this compound?

A: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2] For most in vitro experiments, a stock solution is prepared in DMSO. To prepare a stock solution, dissolve the powdered compound in anhydrous DMSO to the desired concentration. Gentle warming and vortexing can aid in dissolution.[4] For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, or corn oil may be required.[5][6]

Q3: What are the recommended storage conditions and stability of this compound stock solutions?

A: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months or longer).[5][6] When stored properly, the solution should remain stable for the recommended period.

Q4: Can I store my this compound stock solution at 4°C?

A: It is not recommended to store stock solutions at 4°C for extended periods, as this may lead to degradation of the compound. For short-term needs (a few days), 4°C storage might be acceptable, but -20°C is preferable.

Q5: My this compound solution appears to have precipitated after thawing. What should I do?

A: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or due to temperature changes. You can try to redissolve the compound by gently warming the vial in a 37°C water bath and vortexing.[4] If precipitation persists, it may indicate degradation or supersaturation, and it is advisable to prepare a fresh stock solution.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Difficulty Dissolving this compound Powder Inadequate solvent volume or mixing.Ensure you are using a sufficient volume of an appropriate solvent (e.g., DMSO). Vortex the solution thoroughly. Gentle warming (e.g., 37°C water bath) and sonication can also aid in complete dissolution.[7][8]
Precipitation in Cell Culture Medium The final concentration of DMSO is too high, or the aqueous solubility of this compound is exceeded.Lower the final DMSO concentration in your assay to less than 0.5% to avoid solvent toxicity and precipitation.[8] Perform serial dilutions of your stock solution in the cell culture medium. Pre-warming the medium to 37°C may also help.[7]
Inconsistent or Lower-Than-Expected Potency in Assays Poor solubility leading to a lower effective concentration of the inhibitor. Degradation of the stock solution.Ensure the inhibitor is fully dissolved in the final assay buffer. If you suspect solubility issues, refer to the solutions for "Precipitation in Cell Culture Medium." Prepare fresh stock solutions if degradation is suspected, especially if the stock has been stored for a long time or subjected to multiple freeze-thaw cycles.
Vehicle Control (DMSO) Affects Experimental Results High concentration of DMSO.Keep the final DMSO concentration in your experiments as low as possible, ideally below 0.1%, and ensure that the same concentration of DMSO is used in all vehicle control wells.[7]

Quantitative Data Summary

The following tables provide a summary of the solubility and recommended storage conditions for this compound.

Table 1: Solubility of this compound

Solvent Maximum Concentration Reference(s)
DMSO100 mM[1][2]
Ethanol50 mM[1][2]

Table 2: Recommended Storage and Stability of this compound

Form Storage Temperature Duration Reference(s)
Solid+4°CShort-term[1][2][3]
Solid-20°CLong-term (up to 3 years)[6]
Stock Solution in DMSO/Ethanol-20°CUp to 1 month[5][6]
Stock Solution in DMSO/Ethanol-80°CUp to 6 months - 1 year[5][6]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

In Vitro 15-LOX Inhibition Assay (Spectrophotometric)

This protocol is a generalized procedure for determining the inhibitory activity of this compound against 15-LOX by monitoring the formation of conjugated dienes from a fatty acid substrate.[9]

Materials:

  • Purified 15-LOX enzyme

  • This compound

  • Arachidonic acid or linoleic acid (substrate)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • DMSO (for dissolving inhibitor)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare this compound dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO.

  • Assay setup: In a 96-well plate, add the assay buffer, this compound dilutions (or DMSO for vehicle control), and the 15-LOX enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate reaction: Add the substrate (arachidonic acid or linoleic acid) to each well to start the enzymatic reaction.

  • Measure absorbance: Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The increase in absorbance corresponds to the formation of the hydroperoxide product.

  • Data analysis: Calculate the initial rate of the reaction for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Lipid Peroxidation Assay

This protocol describes how to assess the effect of this compound on lipid peroxidation in a cellular context using a fluorescent probe.[4][10]

Materials:

  • Cells expressing 15-LOX (e.g., human endothelial cells, macrophages, or transfected cell lines)

  • This compound

  • Arachidonic acid (to induce lipid peroxidation)

  • C11-BODIPY™ 581/591 fluorescent probe

  • Cell culture medium

  • DMSO

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell culture: Plate the cells in a suitable format (e.g., 6-well plate or 96-well plate) and allow them to adhere overnight.

  • Inhibitor pre-treatment: Pre-incubate the cells with various concentrations of this compound (or DMSO for vehicle control) in cell culture medium for a specified time (e.g., 30 minutes).

  • Induce lipid peroxidation: Add arachidonic acid to the medium to stimulate 15-LOX activity and induce lipid peroxidation.

  • Staining: After the stimulation period, wash the cells and stain them with the C11-BODIPY™ 581/591 probe according to the manufacturer's instructions.

  • Analysis: Analyze the fluorescence of the cells using a flow cytometer or fluorescence microscope. A shift in the fluorescence emission spectrum of the probe indicates lipid peroxidation.

  • Data analysis: Quantify the level of lipid peroxidation and calculate the percentage of inhibition by this compound compared to the vehicle-treated control.

In Vivo Rabbit Atherosclerosis Model

This protocol is based on a study investigating the effect of this compound on the progression of atherosclerosis in rabbits.[8][11]

Animal Model:

  • New Zealand White rabbits.

  • Atherosclerosis is induced by a combination of endothelial denudation of an artery (e.g., iliac-femoral artery) and a high-cholesterol diet.

Treatment Protocol:

  • Diet: Feed the rabbits a high-cholesterol diet (e.g., 0.25% cholesterol) to induce hypercholesterolemia.

  • This compound administration: Administer this compound orally at a specific dose (e.g., 175 mg/kg) once or twice daily for the duration of the study (e.g., 8-12 weeks). The control group receives a vehicle.

  • Monitoring: Monitor plasma lipid levels and this compound concentrations throughout the study.

  • Endpoint analysis: At the end of the study, euthanize the animals and collect the arteries for histological and biochemical analysis.

  • Data analysis: Quantify the atherosclerotic lesion area, macrophage content, and lipid deposition in the arteries to evaluate the effect of this compound treatment.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.

PD146176_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid 15-LOX 15-Lipoxygenase (15-LOX) Arachidonic_Acid->15-LOX Substrate 15-HETE 15-HETE 15-LOX->15-HETE Produces Lipoxins Lipoxins 15-LOX->Lipoxins Produces This compound This compound This compound->15-LOX Inhibits Inflammatory_Response Inflammatory Response (e.g., NF-κB activation) 15-HETE->Inflammatory_Response Promotes Lipoxins->Inflammatory_Response Inhibits Atherosclerosis_Progression Atherosclerosis Progression Inflammatory_Response->Atherosclerosis_Progression Contributes to

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow Start Start: Obtain this compound Prepare_Stock Prepare Stock Solution (e.g., 100 mM in DMSO) Start->Prepare_Stock Store_Stock Store Aliquots (-80°C for long-term) Prepare_Stock->Store_Stock Choose_Assay Select Assay (In Vitro, Cell-Based, or In Vivo) Store_Stock->Choose_Assay Prepare_Working Prepare Working Solutions (Dilute from stock) Choose_Assay->Prepare_Working Perform_Experiment Perform Experiment Prepare_Working->Perform_Experiment Data_Collection Collect Data Perform_Experiment->Data_Collection Data_Analysis Analyze Data (e.g., IC50, % inhibition) Data_Collection->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General experimental workflow for using this compound.

References

PD146176 Technical Support Center: Investigating Off-Target Effects on COX and CYP Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of PD146176 on cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes. As a potent 15-lipoxygenase (15-LOX) inhibitor, understanding the selectivity profile of this compound is critical for accurate experimental design and data interpretation.

Summary of Known Off-Target Effects

Initial characterizations of this compound reported high selectivity for 15-LOX with no significant activity against COX-1 and COX-2. However, more recent studies have suggested potential off-target effects, particularly in cellular systems. Below is a summary of the available data.

Target Enzyme FamilyFindingConcentrationCell/System TypeQuantitative DataReference
COX No demonstrable effect on COX-1 or COX-2Not specifiedNot specifiedNot provided[1][2]
Stimulated accumulation of total COX products20 µMHuman EA.hy926 endothelial cells12% of total oxylipins[3]
CYP Reduced several individual CYP products20 µMHuman EA.hy926 endothelial cells2% of total oxylipins[3]
Implied inhibition of CYP epoxygenase20 µMHuman EA.hy926 endothelial cellsNot specified[3]

Frequently Asked Questions (FAQs)

Q1: Is this compound a selective inhibitor for 15-LOX?

A1: this compound is widely described as a selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX), with a Ki of 197 nM and an IC50 of 0.54 µM for rabbit reticulocyte 15-LOX.[1][2][4] However, its selectivity should be considered context-dependent, as off-target effects have been observed in some cellular models.[3]

Q2: Does this compound inhibit COX-1 or COX-2?

A2: The initial reports on this compound stated that it has no demonstrable effect on COX-1 or COX-2.[1][2] However, a study using human EA.hy926 endothelial cells found that treatment with 20 µM this compound for 30 minutes led to an accumulation of total COX-derived products.[3] This suggests a potential indirect activation or alteration of the COX pathway in this specific cell type, rather than direct inhibition.

Q3: What is the effect of this compound on CYP enzymes?

A3: Evidence suggests that this compound may act as an inhibitor of CYP epoxygenases. In human EA.hy926 endothelial cells, 20 µM this compound was found to reduce the levels of several individual CYP-derived products.[3] The specific CYP isoforms inhibited by this compound have not been fully characterized.

Q4: What signaling pathways are known to be affected by this compound in a cellular context?

A4: In human EA.hy926 endothelial cells, this compound has been shown to upregulate p38 MAPK and PPARα signaling pathways while downregulating the Akt signaling pathway in a dose-dependent manner. These effects may be linked to its modulation of oxylipin production.[3]

Troubleshooting Guide

Issue 1: I am observing an unexpected pro-inflammatory effect in my cell-based assay when using this compound, even though it's a 15-LOX inhibitor.

  • Possible Cause: Your experimental system may be sensitive to the off-target effects of this compound on the COX pathway. In some cell types, such as human endothelial cells, this compound has been observed to stimulate the accumulation of COX products, which can be pro-inflammatory.[3]

  • Troubleshooting Steps:

    • Measure Prostaglandin Levels: Quantify the levels of key prostaglandins (e.g., PGE2, PGF2α) in your cell culture supernatant with and without this compound treatment using an ELISA or LC-MS/MS.

    • Co-treatment with a COX Inhibitor: Perform experiments where you co-treat your cells with this compound and a selective COX-1 or COX-2 inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2). If the unexpected effect is diminished, it is likely mediated by the COX pathway.

    • Concentration-Response Curve: Determine if the effect is dose-dependent by testing a range of this compound concentrations.

Issue 2: My results suggest that this compound is altering vascular function in my ex vivo model, which cannot be solely explained by 15-LOX inhibition.

  • Possible Cause: The observed effects may be due to the inhibition of CYP epoxygenases by this compound. CYP epoxygenases produce epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the vasculature with generally anti-inflammatory and vasodilatory properties. Inhibition of their production could lead to altered vascular tone and function.

  • Troubleshooting Steps:

    • Profile Oxylipins: Use LC-MS/MS to perform a comprehensive oxylipin profiling of your experimental system to determine if there is a decrease in EETs and other CYP-derived products in the presence of this compound.

    • Use a Known CYP Epoxygenase Inhibitor: Compare the effects of this compound with a well-characterized CYP epoxygenase inhibitor (e.g., MS-PPOH) in your model. Similar outcomes would support an off-target effect of this compound on this pathway.

    • Rescue Experiment: Attempt to rescue the observed phenotype by co-administering a stable EET analog.

Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is adapted from standard methods for assessing COX inhibition.

1. Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as positive controls

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)

  • EIA buffer and reagents for prostaglandin detection (e.g., PGE2 EIA kit)

2. Procedure:

  • Prepare a dilution series of this compound and control inhibitors in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the COX-1 or COX-2 enzyme to the respective wells.

  • Add the diluted this compound or control inhibitors to the wells and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular CYP Activity Assay using a Probe Substrate

This protocol provides a general framework for assessing the inhibitory potential of this compound on specific CYP isoforms in a cellular context.

1. Materials:

  • Human liver microsomes or a cell line expressing the CYP isoform of interest (e.g., CYP2C9, CYP3A4)

  • This compound

  • A known selective inhibitor for the CYP isoform being tested (positive control)

  • A fluorescent or luminescent probe substrate specific for the CYP isoform (e.g., luciferin-based substrate)

  • NADPH regenerating system

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

2. Procedure:

  • Prepare a dilution series of this compound and the positive control inhibitor.

  • In a 96-well plate, add the reaction buffer, human liver microsomes or cell lysate, and the NADPH regenerating system.

  • Add the diluted this compound or control inhibitor and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the specific CYP probe substrate.

  • Incubate for the recommended time at 37°C.

  • Measure the fluorescent or luminescent signal using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizations

signaling_pathway This compound This compound p38_MAPK p38_MAPK This compound->p38_MAPK Upregulates PPARa PPARa This compound->PPARa Upregulates Akt Akt This compound->Akt Downregulates Endothelial_Function Endothelial_Function p38_MAPK->Endothelial_Function Modulates PPARa->Endothelial_Function Modulates Akt->Endothelial_Function Modulates

Caption: this compound's impact on endothelial cell signaling pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Cells Prepare Cell Culture/ Enzyme Preparation Incubate Incubate Cells/Enzyme with this compound Prepare_Cells->Incubate Prepare_this compound Prepare this compound Dilution Series Prepare_this compound->Incubate Add_Substrate Add Arachidonic Acid (for COX) or Probe Substrate (for CYP) Incubate->Add_Substrate Measure_Product Measure Product Formation (e.g., PGE2, Metabolite) Add_Substrate->Measure_Product Calculate_IC50 Calculate % Inhibition and IC50 Measure_Product->Calculate_IC50 logical_relationship This compound This compound LOX15 15-LOX This compound->LOX15 Inhibits (Primary Target) COX COX This compound->COX Stimulates Accumulation of Products (in some cells) CYP CYP Epoxygenase This compound->CYP Inhibits (in some cells)

References

Avoiding PD146176 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PD146176, a selective 15-lipoxygenase (15-LOX) inhibitor. The focus of this resource is to provide practical solutions for avoiding precipitation of this compound in aqueous solutions during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX) with a Ki of 197 nM.[1][2] It shows no significant inhibitory activity against 5-LOX, 12-LOX, COX-1, or COX-2.[1][3] By inhibiting 15-LOX, this compound blocks the conversion of arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE) and other bioactive lipid mediators.[4][5][6] This inhibition of the 15-LOX pathway is crucial in its observed effects, which include the prevention of atherogenesis and the regulation of monocyte-macrophage enrichment.[1][3]

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer or cell culture medium. Why is this happening?

A2: this compound is a hydrophobic molecule and is practically insoluble in water.[2] When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous environment, the compound's low aqueous solubility can be exceeded, leading to its precipitation out of the solution.

Q3: How can I prevent this compound from precipitating in my experiments?

A3: To prevent precipitation, it is crucial to follow a proper solubilization and dilution protocol. This typically involves:

  • Using an appropriate organic solvent for the stock solution: Anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution.

  • Employing a stepwise dilution method: Avoid adding the concentrated stock solution directly to a large volume of aqueous buffer. Instead, perform serial dilutions.

  • Utilizing co-solvents and surfactants for working solutions: For in vivo studies and some in vitro applications, co-solvents like polyethylene glycol 300 (PEG300) and surfactants like Tween-80 can help maintain this compound in a suspended or solubilized state.[2][7]

  • Pre-warming the aqueous medium: Adding the stock solution to pre-warmed (e.g., 37°C) media can sometimes improve solubility.

  • Controlling the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is low enough to not cause cellular toxicity (typically <0.5%).

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation.

dot

PD146176_Troubleshooting cluster_start Start cluster_preparation Solution Preparation cluster_method Dilution Method cluster_conditions Experimental Conditions cluster_resolution Resolution start Precipitation Observed check_stock Is the stock solution in 100% anhydrous DMSO clear? start->check_stock prepare_stock Prepare fresh stock in anhydrous DMSO. Warm/sonicate if necessary. check_stock->prepare_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes prepare_stock->check_dilution direct_dilution Direct dilution into aqueous buffer? check_dilution->direct_dilution stepwise_dilution Use a stepwise dilution protocol. direct_dilution->stepwise_dilution Yes final_conc Is the final concentration of this compound too high? direct_dilution->final_conc No cosolvents Consider using co-solvents (e.g., PEG300, Tween-80) for the final formulation. stepwise_dilution->cosolvents cosolvents->final_conc lower_conc Reduce the final working concentration. final_conc->lower_conc Yes dmso_conc Is the final DMSO concentration <0.5%? final_conc->dmso_conc No lower_conc->dmso_conc adjust_dmso Adjust dilution to maintain low DMSO concentration. dmso_conc->adjust_dmso No solution_clear Solution is Clear dmso_conc->solution_clear Yes adjust_dmso->solution_clear LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 aa Arachidonic Acid (AA) pla2->aa releases lox15 15-Lipoxygenase (15-LOX) aa->lox15 substrate hpete 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) lox15->hpete produces gpx Glutathione Peroxidase hpete->gpx hete 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) gpx->hete reduces to inflammation Inflammation hete->inflammation apoptosis Apoptosis hete->apoptosis cell_proliferation Cell Proliferation hete->cell_proliferation This compound This compound This compound->lox15 inhibits

References

Technical Support Center: Optimizing PD146176 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PD146176 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX).[1] It specifically targets the 15-LOX enzyme, which is involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[2] The inhibition of 15-LOX by this compound has been shown to have various cellular effects, including the attenuation of atherosclerosis and the reduction of oxidant stress-induced apoptosis.[3][4]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. Based on reported inhibitory values, a starting concentration range of 0.5 µM to 10 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO and ethanol. For optimal stability, store the solid compound at +4°C. Once dissolved in DMSO, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Stock solutions in DMSO should be used within one month for best results.[1]

Q4: Are there any known off-target effects of this compound?

A4: this compound is considered a selective inhibitor of 15-LOX with no significant effect on 5-LOX, 12-LOX, COX-1, or COX-2 at typical working concentrations. However, at higher concentrations (e.g., 20 µM), it has been observed to stimulate the accumulation of total lipoxygenase (LOX) and cyclooxygenase (COX) products in human endothelial cells, while reducing some cytochrome P450 (CYP) products.[5] It is also important to note that some studies suggest that the cytoprotective effects of this compound in certain contexts, like ferroptosis, might be due to its properties as a radical-trapping antioxidant rather than its 15-LOX inhibitory activity.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Step Expected Outcome
High variability in experimental results Inconsistent compound concentration due to improper dissolution or storage.Ensure complete dissolution of this compound in the recommended solvent (e.g., fresh DMSO). Prepare fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.Consistent and reproducible experimental results across replicates.
Cell health and density variations.Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment.Reduced variability in cell viability and response to treatment.
Unexpectedly high levels of cell death Concentration of this compound is too high, leading to cytotoxicity.Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with a lower concentration range (e.g., 0.1 µM to 5 µM).Identification of an effective concentration with minimal cytotoxicity.
Off-target effects at high concentrations.Lower the concentration of this compound. If the toxic effects persist even at low concentrations where 15-LOX should be inhibited, consider the possibility of off-target effects specific to your cell model.Reduced cell death and a clearer understanding of the on-target versus off-target effects.
Lack of expected biological effect Insufficient concentration of this compound to inhibit 15-LOX effectively.Gradually increase the concentration of this compound in your dose-response experiment.Observation of the expected biological effect once the inhibitory concentration is reached.
The chosen cell line does not express 15-LOX or the pathway is not active under the experimental conditions.Confirm the expression of 15-LOX (ALOX15) in your cell line using techniques like Western blot or qPCR. Ensure your experimental conditions are appropriate to activate the 15-LOX pathway.Confirmation of a suitable model system for studying the effects of this compound.
Degradation of the compound.Use a fresh stock of this compound. Verify the purity and integrity of your compound if possible.Restoration of the expected biological activity.

Data Presentation

Table 1: In Vitro Inhibitory Concentrations of this compound

Target Assay Type Organism Kᵢ IC₅₀ Reference
15-Lipoxygenase (15-LO)Cell-free assayRabbit reticulocyte197 nM0.54 µM[1][7]
Human 12/15-LOXExpressed in HEK293 cellsHuman-810 nM[7]
13-HODE productionIntact IC21 cells transfected with human 15-LOHuman-0.81 µM[7]

Table 2: Recommended Starting Concentration Ranges for this compound in Cell Culture

Application Cell Type Concentration Range Reference
Impairment of cell differentiationHuman myogenic cells10 - 20 µM[8]
Modulation of oxylipin productionHuman endothelial cells20 µM[5][8]
Inhibition of glutamate-induced cell deathHT-22 mouse neuronal cells5 - 20 µM[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: Dissolve solid this compound in fresh, anhydrous DMSO to a final concentration of 10 mM.[7] For example, for a 1 mg vial of this compound (MW: 237.32 g/mol ), add 421.4 µL of DMSO.

  • Solubilization: If precipitation is observed, gently warm the solution and/or sonicate until the compound is fully dissolved.[7]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for up to one month.[1]

Protocol 2: General Cell-Based Assay Workflow

  • Cell Seeding: Plate cells in a suitable multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Cell Culture: Culture the cells in appropriate media and conditions until they reach the desired confluency (typically 50-70%).[9]

  • Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired experimental duration.

  • Endpoint Analysis: Perform the relevant assay to measure the desired biological endpoint (e.g., cell viability, protein expression, metabolite production).

Mandatory Visualizations

G cluster_0 15-Lipoxygenase (15-LOX) Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15 15-Lipoxygenase (ALOX15) PUFA->LOX15 HPETE 15-Hydroperoxyeicosatetraenoic acid (15-HPETE) LOX15->HPETE HETE 15-Hydroxyeicosatetraenoic acid (15-HETE) HPETE->HETE Cellular_Effects Cellular Effects (Inflammation, Oxidative Stress, etc.) HETE->Cellular_Effects This compound This compound This compound->LOX15

Caption: The 15-Lipoxygenase (15-LOX) signaling pathway and the inhibitory action of this compound.

G cluster_1 Experimental Workflow for this compound Start Start Stock_Prep Prepare this compound Stock Solution (in DMSO) Start->Stock_Prep Cell_Culture Culture Cells to Desired Confluency Stock_Prep->Cell_Culture Dose_Response Perform Dose-Response Experiment Cell_Culture->Dose_Response Treatment Treat Cells with This compound & Controls Dose_Response->Treatment Optimal Concentration Incubation Incubate for Defined Period Treatment->Incubation Analysis Analyze Experimental Endpoint Incubation->Analysis Data_Interpretation Interpret Data Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: A generalized experimental workflow for utilizing this compound in cell-based assays.

References

Technical Support Center: PD146176 and 12/15-Lipoxygenase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the activity of the 12/15-lipoxygenase inhibitor, PD146176, particularly in mouse models.

Troubleshooting Guide: Poor Activity of this compound Against Mouse 12/15-LOX

Researchers frequently observe diminished or poor activity of this compound when used in experiments involving mouse 12/15-lipoxygenase (12/15-LOX). This guide provides a systematic approach to troubleshoot and understand these observations.

Issue: this compound shows significantly lower than expected inhibition of mouse 12/15-LOX activity in our in vitro/in vivo experiments.

Confirm Species-Specific Enzyme Activity and Inhibitor Potency

Possible Cause: The primary reason for the poor activity of this compound against the mouse enzyme is a fundamental difference in the enzymatic function between human and murine 12/15-LOX. The human enzyme (ALOX15) primarily exhibits 15-lipoxygenase activity, producing 15-hydroxyeicosatetraenoic acid (15-HETE). In contrast, the mouse ortholog predominantly functions as a 12-lipoxygenase, generating 12-HETE[1]. This difference in substrate metabolism results in a varied inhibitor sensitivity profile.

Troubleshooting Steps:

  • Acknowledge Species Differences: Be aware that this compound was developed as a potent inhibitor of human and rabbit 15-LOX and is known to be less effective against the mouse ortholog.

  • Consult Comparative Potency Data: Refer to the quantitative data below to understand the expected disparity in inhibitory concentrations.

  • Consider Alternative Inhibitors: For studies requiring potent inhibition of mouse 12/15-LOX, consider using alternative compounds that have been demonstrated to be effective against the murine enzyme.

Verify Experimental Conditions and Reagent Integrity

Possible Cause: Suboptimal assay conditions or degradation of the inhibitor can lead to apparently poor activity.

Troubleshooting Steps:

  • Inhibitor Stability: Ensure that this compound has been stored correctly according to the manufacturer's instructions. Prepare fresh working solutions for each experiment from a frozen stock and avoid repeated freeze-thaw cycles.

  • Enzyme Activity: Confirm the activity of your mouse 12/15-LOX enzyme preparation using a standard substrate like arachidonic acid or linoleic acid and a validated assay protocol.

  • Assay Buffer and Components: Verify the pH and composition of your assay buffer. Lipoxygenase activity can be sensitive to factors like detergent concentration and the presence of co-factors.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on enzyme activity.

Review and Optimize In Vivo Study Design

Possible Cause: In vivo experiments introduce additional complexities such as pharmacokinetics and bioavailability, which can impact the apparent efficacy of an inhibitor.

Troubleshooting Steps:

  • Dosage and Administration: Review the dosage and route of administration of this compound used in your mouse model. While this compound has shown in vivo efficacy in some mouse models, the required dosage might be significantly higher than that needed for human or rabbit models.

  • Pharmacokinetics: Be aware that this compound may have poor pharmacokinetic properties in rodents.

  • Target Tissue Expression: Confirm the expression levels of 12/15-LOX in your target tissue in the mouse model. Low enzyme expression may lead to a minimal observable effect of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a poor inhibitor of mouse 12/15-LOX?

A1: The primary reason for the poor inhibitory activity of this compound against mouse 12/15-LOX lies in the species-specific differences in the enzyme's function. The human 12/15-LOX (ALOX15) acts as a 15-lipoxygenase, while the mouse ortholog is a 12-lipoxygenase[1]. This functional divergence leads to structural differences in the active site, affecting how inhibitors like this compound bind and exert their effects.

Q2: What are the reported IC50 values for this compound against different species' 12/15-LOX?

Q3: Are there known structural differences between human and mouse 12/15-LOX that could explain the difference in inhibitor sensitivity?

A3: Yes, although the overall protein structures are similar, there are key amino acid differences within the substrate-binding pocket that determine the positional specificity of oxygenation. These subtle changes in the active site architecture are responsible for the human enzyme favoring 15-lipoxygenation and the mouse enzyme favoring 12-lipoxygenation, which in turn influences inhibitor binding and efficacy.

Q4: What are the downstream signaling pathways of 12/15-LOX in mouse cells?

A4: In mouse macrophages, 12/15-LOX-derived lipid metabolites, such as 12-HETE, can act as signaling molecules. One of the key downstream pathways involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ)[1]. Activation of PPARγ can modulate the expression of genes involved in inflammation and lipid metabolism. Additionally, 12/15-LOX activity has been linked to the endoplasmic reticulum (ER) stress response and the regulation of receptor tyrosine kinase (RTK) signaling.

Q5: Can I still use this compound in my mouse experiments?

A5: While this compound is a suboptimal inhibitor for mouse 12/15-LOX, it has been used in some mouse studies, often at high concentrations. If you choose to use it, it is crucial to be aware of its limitations and to include appropriate controls. For conclusive studies on the role of 12/15-LOX in mice, using a more potent inhibitor specific for the murine enzyme or employing genetic knockout models is highly recommended.

Data Presentation

Table 1: Reported Inhibitory Potency of this compound against 12/15-Lipoxygenase from Various Species

Target EnzymeSpeciesAssay SystemSubstratePotency (IC50/Ki)Reference
15-LOXRabbitReticulocytesNot SpecifiedIC50 = 0.54 µM, Ki = 197 nM[2]
15-LOHumanTransfected IC21 cellsNot SpecifiedIC50 = 0.81 µM[2]
12/15-LOXRabbitReticulocytesNot SpecifiedIC50 = 0.81 µM[3]

Note: Data is compiled from different studies and experimental conditions may vary.

Experimental Protocols

Key Experiment: Spectrophotometric Assay for 12/15-Lipoxygenase Activity

This protocol provides a general framework for measuring 12/15-LOX activity by monitoring the formation of conjugated dienes from a polyunsaturated fatty acid substrate.

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of 12/15-lipoxygenase.

Materials:

  • Purified or recombinant 12/15-lipoxygenase (mouse or other species)

  • This compound

  • Arachidonic acid or linoleic acid (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • DMSO (for dissolving inhibitor)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • Enzyme Preparation: Dilute the 12/15-LOX enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.

  • Assay Setup:

    • To each well of the microplate or cuvette, add the assay buffer.

    • Add the desired volume of the this compound dilution or the vehicle control.

    • Add the diluted 12/15-LOX enzyme solution.

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid or linoleic acid).

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 234 nm. This absorbance change corresponds to the formation of the hydroperoxy fatty acid product. Record data at regular intervals for a set duration (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions mix Mix Inhibitor/Vehicle and Enzyme prep_inhibitor->mix prep_enzyme Prepare Mouse 12/15-LOX prep_enzyme->mix prep_substrate Prepare Substrate (e.g., Arachidonic Acid) initiate Initiate Reaction with Substrate prep_substrate->initiate pre_incubate Pre-incubate (10-15 min) mix->pre_incubate pre_incubate->initiate measure Measure Absorbance at 234 nm initiate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot Dose-Response Curve (IC50) calc_inhibition->plot_ic50

Caption: Workflow for determining the IC50 of this compound against mouse 12/15-LOX.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PUFA Arachidonic Acid (AA) m1215LOX Mouse 12/15-LOX PUFA->m1215LOX HETE 12(S)-HETE m1215LOX->HETE Oxygenation PPARg PPARγ HETE->PPARg Activation This compound This compound This compound->m1215LOX Poor Inhibition GeneExp Gene Expression (Inflammation, Lipid Metabolism) PPARg->GeneExp Modulation

Caption: Simplified signaling pathway of mouse 12/15-LOX and the point of inhibition.

troubleshooting_logic cluster_check Initial Checks cluster_action Corrective Actions start Poor this compound Activity Against Mouse 12/15-LOX check_species Acknowledge Species Difference (Human 15-LOX vs. Mouse 12-LOX) start->check_species check_reagents Verify Reagent Integrity (Inhibitor, Enzyme, Buffer) start->check_reagents check_protocol Review Assay Protocol start->check_protocol consider_alt Consider Alternative Inhibitor check_species->consider_alt optimize_assay Optimize Assay Conditions check_reagents->optimize_assay check_protocol->optimize_assay validate_in_vivo Validate In Vivo Model (Dosage, PK, Expression) check_protocol->validate_in_vivo For In Vivo Studies end Informed Conclusion consider_alt->end optimize_assay->end validate_in_vivo->end

Caption: Logical troubleshooting workflow for this compound and mouse 12/15-LOX experiments.

References

Technical Support Center: Troubleshooting Inconsistent Results with PD146176

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PD146176. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during experiments using this 15-lipoxygenase (15-LOX) inhibitor. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific, non-competitive inhibitor of 15-lipoxygenase (15-LOX). It has been shown to have no significant effect on 5-LOX, 12-LOX, COX-1, or COX-2 at concentrations where it effectively inhibits 15-LOX. Its inhibitory activity is characterized by a Ki of 197 nM for rabbit reticulocyte 15-LOX and an IC50 of 0.54 μM in the same system. Due to its role in inhibiting the production of pro-inflammatory lipid mediators, it is frequently used in studies related to atherosclerosis, neurodegenerative diseases, and other inflammatory conditions.

Q2: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of this compound are critical for obtaining consistent results. Adhering to the following guidelines can help maintain the integrity of the compound.

Table 1: Solubility and Stock Solution Preparation

SolventMaximum ConcentrationPreparation Notes
DMSO100 mMEnsure you are using fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.
Ethanol50 mM

Data compiled from multiple sources.

Table 2: Storage of this compound

FormStorage TemperatureDurationNotes
Powder-20°CUp to 3 years
Stock Solution in Solvent-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
Stock Solution in Solvent-20°CUp to 1 month

For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.

Q3: I am observing variability in my results between different batches of this compound. What could be the cause?

Inconsistent results between batches can stem from several factors:

  • Purity and Identity: Always request a Certificate of Analysis (CoA) for each new batch to confirm its purity and identity. Even minor impurities can have off-target effects.

  • Solubility Issues: Incomplete solubilization will lead to a lower effective concentration. Ensure the compound is fully dissolved before making further dilutions. A brief sonication may help.

  • Storage and Handling: Improper storage can lead to degradation. Follow the storage recommendations closely and minimize freeze-thaw cycles.

Troubleshooting Inconsistent Experimental Outcomes

Q4: My in vitro results with this compound are not what I expected based on its function as a 15-LOX inhibitor. What could be the issue?

Several factors can contribute to unexpected in vitro results:

  • Cell-Type Specific Effects and Off-Target Activity: Research has shown that in certain cell types, such as the human endothelial cell line EA.hy926, this compound may not inhibit 15-LOX. Instead, at a concentration of 20 μM, it has been observed to stimulate the accumulation of total LOX and COX products while reducing the formation of several CYP epoxygenase products.[1] This suggests that the cellular context is critical, and in some systems, this compound may have significant off-target effects. It is crucial to validate the effect of this compound on 15-LOX activity in your specific cell line.

  • Low 15-LOX Expression: The target enzyme, 15-LOX, may not be expressed at sufficient levels in your chosen cell line to observe a significant effect of inhibition. It is recommended to confirm 15-LOX expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.

  • Inappropriate Assay Conditions: The concentration of this compound and the incubation time should be optimized for your specific experimental setup. A dose-response curve is essential to determine the optimal concentration.

  • Cell Confluence: The confluency of your cell culture can significantly impact experimental outcomes. For example, in EA.hy926 cells, the expression of ALOX15 (the gene for 15-LOX) mRNA is highest in confluent cells.

Q5: I am seeing inconsistent results in my in vivo experiments. What should I consider?

In addition to the points mentioned above, in vivo studies have their own set of variables:

  • Animal Model and Species-Specific Differences: The activity and substrate specificity of 15-LOX can differ between species. For instance, human 15-LOX primarily produces 15-HETE from arachidonic acid, while the mouse ortholog predominantly generates 12-HETE. These differences can lead to divergent biological effects.

  • Dosing and Administration: The route of administration, dosage, and vehicle can all impact the bioavailability and efficacy of this compound. For example, in a rabbit model of atherosclerosis, this compound was administered at 175 mg/kg twice daily with meals. The vehicle used for administration should be optimized and consistent across all experimental groups.

Experimental Protocols

Protocol 1: In Vitro Inhibition of 15-LOX in Macrophages

This protocol provides a general guideline for treating macrophage cell cultures with this compound to assess its effect on inflammatory responses.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • This compound stock solution in DMSO

  • Lipopolysaccharide (LPS)

  • Reagents for downstream analysis (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)

Procedure:

  • Cell Seeding: Seed macrophages in appropriate culture plates at a density that will ensure they are at the desired confluency at the time of treatment. Allow cells to adhere overnight.

  • Pre-treatment with this compound: Prepare working solutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept low (typically ≤ 0.1%) and should be consistent across all conditions, including the vehicle control. Remove the old medium and add the medium containing the desired concentrations of this compound or vehicle. Incubate for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Add LPS to the wells to induce an inflammatory response. A typical concentration is 100 ng/mL, but this should be optimized for your cell type.

  • Incubation: Incubate the cells for the desired period depending on the endpoint being measured (e.g., 24 hours for cytokine secretion).

  • Analysis: Collect the cell culture supernatant for analysis of secreted factors like cytokines (e.g., TNF-α, IL-6) using ELISA. The cells can be lysed for analysis of intracellular proteins by Western blot or gene expression by qRT-PCR. Nitric oxide production can be assessed by measuring nitrite in the supernatant using the Griess assay.

Table 3: Example Data Presentation for Macrophage Inhibition Assay

TreatmentThis compound (µM)TNF-α (pg/mL)Nitric Oxide (µM)Cell Viability (%)
Vehicle01500 ± 12025 ± 2.1100
LPS05000 ± 35080 ± 5.698 ± 2.5
LPS + this compound14200 ± 28065 ± 4.997 ± 3.1
LPS + this compound52500 ± 19040 ± 3.595 ± 4.0
LPS + this compound101800 ± 15030 ± 2.892 ± 4.5

Fictional data for illustrative purposes.

Visualizations

PD146176_Troubleshooting_Workflow start Inconsistent Results with this compound check_basics Check Basic Experimental Parameters start->check_basics sub_basics1 Consistent Pipetting? check_basics->sub_basics1 sub_basics2 Stable Temperature? check_basics->sub_basics2 sub_basics3 Consistent Incubation Times? check_basics->sub_basics3 check_compound Verify Compound Integrity sub_compound1 Correct Storage? check_compound->sub_compound1 sub_compound2 Fresh Stock Solution? check_compound->sub_compound2 sub_compound3 Complete Solubilization? check_compound->sub_compound3 check_protocol Review Experimental Protocol sub_protocol1 Optimized Dose-Response? check_protocol->sub_protocol1 sub_protocol2 Appropriate Vehicle Control? check_protocol->sub_protocol2 sub_protocol3 Consistent Cell Confluence? check_protocol->sub_protocol3 check_cell_line Assess Cell Line Characteristics sub_cell_line1 Confirmed 15-LOX Expression? check_cell_line->sub_cell_line1 sub_cell_line2 Species-Specific Differences Considered? check_cell_line->sub_cell_line2 off_target Consider Off-Target Effects off_target_details Investigate Effects on COX, CYP Enzymes, etc. off_target->off_target_details sub_basics3->check_compound sub_compound3->check_protocol sub_protocol3->check_cell_line sub_cell_line2->off_target

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Signaling_Pathway_this compound cluster_membrane Cell Membrane cluster_enzymes Enzymatic Pathways Arachidonic_Acid Arachidonic Acid LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX COX Cyclooxygenases (COX) Arachidonic_Acid->COX CYP Cytochrome P450 (CYP) Arachidonic_Acid->CYP Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., Leukotrienes, Prostaglandins) LOX->Pro_inflammatory_Mediators COX->Pro_inflammatory_Mediators Epoxides Epoxides CYP->Epoxides This compound This compound This compound->LOX Inhibits (Primary Target) This compound->COX Stimulates (in some cells) This compound->CYP Inhibits (in some cells) Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Potential on-target and off-target effects of this compound on arachidonic acid metabolism.

References

PD146176 Cytotoxicity Assessment in Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of PD146176 in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific non-competitive inhibitor of 15-lipoxygenase (15-LOX).[1][2] Its primary mechanism of action is the inhibition of the enzymatic activity of 15-LOX, an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[1][2]

Q2: In which cellular pathways is 15-LOX involved?

15-LOX is implicated in several cellular pathways, including inflammation, apoptosis, and ferroptosis. It catalyzes the peroxidation of lipids, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Q3: What are the known effects of this compound on cancer cells?

This compound has been shown to modulate apoptosis and ferroptosis in cancer cells. For instance, it has been reported to reduce RSL3-induced cell death in acute lymphoblastic leukemia cell lines by inhibiting ferroptosis.[2] In breast cancer cells, inhibition of 15-LOX by this compound has been shown to attenuate the pro-apoptotic effects of certain therapeutic agents.[1]

Q4: What is the solubility of this compound?

This compound is soluble in DMSO and ethanol.

Q5: How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in DMSO. For cellular assays, this stock solution can then be diluted to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Data Presentation

ParameterCell Line/SystemValueReference
IC50 (15-LOX Inhibition) Rabbit Reticulocyte Lysate0.54 µM[3]
Ki (15-LOX Inhibition) Rabbit Reticulocyte 15-LO197 nM[3]
IC50 (12/15-LOX Inhibition) HEK293 cells810 nM[3]
IC50 (13-HODE Production) IC21 cells0.81 µM[3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general method for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. The final concentrations should bracket the expected IC50 value.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Troubleshooting Guides

IssuePossible CauseRecommendation
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating.
Edge effects in the 96-well plateAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low signal or no dose-response Incorrect compound concentrationVerify the calculations for your dilutions. Prepare fresh dilutions for each experiment.
Insufficient incubation timeOptimize the incubation time for your specific cell line and experimental conditions.
This compound instabilityPrepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
High background in control wells ContaminationCheck for microbial contamination in your cell culture and reagents.
DMSO cytotoxicityEnsure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%). Run a DMSO toxicity curve to determine the optimal concentration.
Precipitation of this compound in the medium Poor solubilityEnsure the stock solution is fully dissolved before diluting in the culture medium. Do not exceed the solubility limit of this compound in the final medium.

Signaling Pathways and Workflows

PD146176_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) B Culture and Seed Cells in 96-well Plate C Prepare Serial Dilutions of this compound B->C D Treat Cells with this compound for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance at 570nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

15-LOX_Apoptosis_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) LOX15 15-Lipoxygenase (15-LOX) PUFA->LOX15 LipidPeroxides Lipid Peroxides LOX15->LipidPeroxides Catalyzes This compound This compound This compound->LOX15 Inhibits ROS Reactive Oxygen Species (ROS) LipidPeroxides->ROS MitochondrialDamage Mitochondrial Damage ROS->MitochondrialDamage CaspaseActivation Caspase Activation MitochondrialDamage->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Simplified 15-LOX pathway leading to apoptosis.

Ferroptosis_Signaling_Pathway PUFA_PL PUFA-containing Phospholipids LOX15 15-Lipoxygenase (15-LOX) PUFA_PL->LOX15 Lipid_Peroxidation Lipid Peroxidation LOX15->Lipid_Peroxidation Promotes This compound This compound This compound->LOX15 Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits

Caption: Role of 15-LOX in the induction of ferroptosis.

References

Impact of fresh vs. old DMSO on PD146176 solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD146176. The following information addresses common issues related to the solubility of this compound, with a particular focus on the impact of using fresh versus old Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly in DMSO, or it precipitated out of solution. What should I do?

A1: Issues with this compound solubility in DMSO are often related to the quality of the DMSO used. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly reduce the solubility of compounds like this compound.[3]

Troubleshooting Steps:

  • Use Fresh, High-Purity DMSO: Always use a new, unopened bottle of anhydrous, high-purity DMSO to prepare your stock solution.[1][3] Avoid using DMSO from a bottle that has been open for an extended period.

  • Proper Storage: Store DMSO in a tightly sealed container in a dry environment to minimize moisture absorption.[2]

  • Sonication and Gentle Heating: If you still observe precipitation, gentle warming and/or sonication can aid in dissolution.[1] Be cautious with heating, as excessive temperatures can degrade both the compound and the solvent.

  • Stepwise Dilution: When diluting your DMSO stock solution into aqueous buffers or cell culture media, it is crucial to do so in a stepwise manner to prevent the compound from precipitating.[4] Adding the concentrated DMSO stock directly into a large volume of aqueous solution can cause the compound to crash out.

Q2: I'm observing inconsistent results in my experiments with this compound. Could the age of my DMSO be a factor?

A2: Yes, the age and quality of the DMSO can lead to inconsistent experimental results. Old or improperly stored DMSO that has absorbed water will have a lower solvating capacity for this compound, potentially leading to a lower actual concentration of the compound in your stock solution than intended. This can result in variability in your dose-response curves and other experimental readouts. Furthermore, the degradation of DMSO over time, although slow at room temperature, can be accelerated by contaminants and may introduce impurities that could affect your experiments.[5][6]

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: To ensure maximum solubility and stability, follow these steps when preparing a this compound stock solution:

  • Equilibrate: Allow the vial of solid this compound and your fresh, anhydrous DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, dry tube.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve your target concentration. Vortex or gently agitate the solution until the compound is completely dissolved. Sonication can be used to aid dissolution if necessary.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C for long-term stability.[3][4]

Troubleshooting Guide: Impact of Fresh vs. Old DMSO

This guide summarizes the key differences and potential issues arising from the use of fresh versus old (moisture-laden) DMSO for dissolving this compound.

Parameter Fresh Anhydrous DMSO Old/Moisture-Absorbed DMSO Troubleshooting/Recommendation
This compound Solubility High, up to 100 mM (23.73 mg/mL) or 47 mg/mL reported by different suppliers.[3][7][8]Significantly reduced solubility.[1][3]Always use fresh, anhydrous DMSO from a newly opened bottle for preparing stock solutions.[1][3]
Solution Appearance Clear, homogenous solution.May appear cloudy or have visible precipitate, even at lower concentrations.If the solution is not clear, attempt gentle warming or sonication. If precipitation persists, prepare a fresh stock with new DMSO.[1]
Experimental Reproducibility High reproducibility due to accurate and consistent compound concentration.Poor reproducibility, leading to variable biological activity and inconsistent data.To ensure consistent results, maintain a strict protocol of using fresh DMSO for every new stock solution preparation.
Stock Solution Stability Stable for at least 1 month at -20°C or 1 year at -80°C.[3]Potential for compound degradation or precipitation over time, especially with freeze-thaw cycles.Aliquot stock solutions to minimize freeze-thaw cycles and discard any stock that shows signs of precipitation.[3][4]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (MW: 237.32 g/mol )

    • Anhydrous, high-purity DMSO (new, unopened bottle)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 2.37 mg of this compound.

    • Weigh out the calculated mass of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of fresh, anhydrous DMSO to the tube.

    • Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_quality_check Quality Check cluster_storage Storage & Use start Start: Obtain this compound Powder fresh_dmso Use Fresh, Anhydrous DMSO start->fresh_dmso Essential old_dmso Avoid Old/Wet DMSO start->old_dmso Leads to issues dissolve Dissolve this compound in DMSO fresh_dmso->dissolve sonicate Optional: Gentle Sonication/Warming dissolve->sonicate check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility sonicate->check_solubility precipitation Precipitation Observed check_solubility->precipitation No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes precipitation->fresh_dmso Troubleshoot: Use fresh DMSO store Store at -20°C or -80°C aliquot->store use_in_assay Use in Experiments store->use_in_assay

Caption: Workflow for preparing this compound solutions, highlighting the importance of fresh DMSO.

signaling_pathway This compound Mechanism of Action This compound This compound LOX15 15-Lipoxygenase (15-LOX) This compound->LOX15 Inhibits HETE 15(S)-HETE LOX15->HETE Catalyzes ArachidonicAcid Arachidonic Acid ArachidonicAcid->LOX15 Substrate Downstream Downstream Pro-inflammatory and Pathological Effects HETE->Downstream Mediates

Caption: this compound inhibits the 15-lipoxygenase (15-LOX) enzyme.

References

Technical Support Center: PD146176 Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving complete and consistent dissolution of experimental compounds is critical for obtaining reliable and reproducible results. This technical support center provides a dedicated resource for addressing challenges related to the dissolution of PD146176, with a specific focus on leveraging sonication to enhance solubility.

Troubleshooting Guide

This guide provides a systematic workflow to diagnose and resolve common solubility issues encountered with this compound.

Issue: this compound is not fully dissolving or a precipitate has formed.

If you observe particulate matter, cloudiness, or precipitation after attempting to dissolve this compound, follow this troubleshooting workflow.

G start Start: Undissolved this compound Observed check_solvent Step 1: Verify Solvent Quality - Is the solvent anhydrous/high-purity? - Is it the correct solvent (e.g., DMSO, Ethanol)? start->check_solvent vortex Step 2: Mechanical Agitation - Vortex vigorously for 1-2 minutes. check_solvent->vortex Solvent OK sonicate Step 3: Apply Sonication - Sonicate in a water bath for 5-15 minutes. - Monitor temperature to avoid compound degradation. vortex->sonicate Still Undissolved dissolved Result: Solution is Clear vortex->dissolved Dissolved warm Step 4: Gentle Warming - Warm solution to 37-40°C. - Avoid excessive or prolonged heating. sonicate->warm Still Undissolved sonicate->dissolved Dissolved reassess Step 5: Reassess Concentration - Is the concentration exceeding the known solubility limit for the solvent? warm->reassess Still Undissolved warm->dissolved Dissolved consult Step 6: Consult Technical Support - If issues persist, contact support with details on solvent, concentration, and steps taken. reassess->consult Concentration is within limit reassess->dissolved Dilution successful

Caption: Troubleshooting workflow for this compound dissolution issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and solubility limits for this compound?

A1: this compound exhibits good solubility in organic solvents but is insoluble in water.[1] For optimal results, use high-purity, anhydrous solvents to avoid precipitation, as some compounds are less soluble in aqueous solutions.[2]

This compound Solubility Data

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL) Reference
DMSO 100 mM 23.73 mg/mL
DMSO ~198 mM 47 mg/mL [1]
Ethanol 50 mM 11.87 mg/mL

| DMF | - | 10 mg/mL |[3] |

Note: Solubility can vary slightly between batches. Some suppliers suggest that moisture-absorbing DMSO can reduce solubility and recommend using fresh DMSO.[1]

Q2: My this compound is not dissolving completely at room temperature. What should I do?

A2: If you observe incomplete dissolution, gentle warming and/or sonication can be used to aid dissolution.[1][4] Sonication in a water bath for 5-15 minutes is a highly effective method for breaking up compound aggregates and enhancing interaction with the solvent.[2] Gentle warming to 37°C can also be beneficial, but avoid prolonged or excessive heat, which may degrade the compound.[2]

Q3: How does sonication improve the dissolution of compounds like this compound?

A3: Sonication, or ultrasonication, applies high-frequency sound waves to a liquid. This process generates intense mechanical forces through a phenomenon called cavitation—the rapid formation and collapse of microscopic bubbles.[5] This action breaks down the compound's particle size, which increases the surface area available to interact with the solvent.[5][6] The result is a more efficient and accelerated dissolution process, which is particularly valuable for poorly water-soluble compounds.[5][6][7]

G cluster_0 Before Sonication cluster_1 After Sonication a1 a2 a3 a4 a5 a_agg This compound Aggregate process Sonication (Acoustic Cavitation) a_agg->process b1 b2 b3 b4 b5 b6 b7 b8 b_diss Dispersed Particles process->b_diss

Caption: Sonication breaks down aggregates into smaller, dispersed particles.

Q4: Can I prepare a stock solution of this compound in an aqueous buffer?

A4: Direct dissolution in aqueous buffers is not recommended due to the poor water solubility of this compound.[1] To prepare an aqueous working solution, first create a high-concentration stock solution in an organic solvent like DMSO. This stock can then be serially diluted into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q5: My this compound/DMSO solution was clear initially but a precipitate formed later. What happened?

A5: This can occur for a few reasons. First, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] This water contamination can significantly decrease the solubility of organic compounds, causing precipitation.[2] Always use anhydrous DMSO and keep containers tightly sealed. Second, the solution may be supersaturated, meaning the concentration is above its stable solubility limit under the storage conditions. If this occurs, gentle warming and sonication may be required to redissolve the compound before use.

Experimental Protocols

Protocol: Sonication-Assisted Dissolution of this compound in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

  • Preparation : Allow the vial of this compound (M.Wt: 237.32 g/mol ) and a sealed container of high-purity, anhydrous DMSO to equilibrate to room temperature.

  • Weighing : Accurately weigh the desired mass of this compound. For example, to prepare 1 mL of a 100 mM stock, weigh out 23.73 mg.

  • Solvent Addition : Add the calculated volume of anhydrous DMSO to the this compound powder.

  • Initial Mixing : Vortex the solution vigorously for 1-2 minutes to facilitate initial dissolution.

  • Sonication :

    • Place the vial in a sonicator water bath. Ensure the water level is sufficient to cover the solution level within the vial.

    • Sonicate for 5-15 minutes. Intermittently check the solution for clarity.

    • Caution : Monitor the bath temperature. If the temperature rises significantly, pause sonication to allow the solution to cool, preventing potential compound degradation.

  • Final Check : After sonication, visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage : Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Note on In Vivo Formulations : For animal experiments, this compound often requires a suspension in a vehicle like corn oil or a mixture containing DMSO, PEG300, and Tween-80.[4] For these suspension protocols, the use of ultrasound is explicitly recommended to ensure a homogeneous mixture.[4]

Signaling Pathway Context

This compound is a specific and non-competitive inhibitor of 15-lipoxygenase (15-LOX). This enzyme is involved in the metabolism of polyunsaturated fatty acids, like arachidonic acid, leading to the production of bioactive lipid mediators.[8] By inhibiting 15-LOX, this compound blocks the downstream signaling pathways activated by its products. This mechanism is relevant in pathologies such as atherosclerosis and neurodegenerative diseases like Alzheimer's, where 12/15-LOX (the human ortholog) is implicated in amyloid-beta production.[9][10]

G AA Arachidonic Acid (Substrate) LOX 15-Lipoxygenase (15-LOX) AA->LOX Products 15(S)-HPETE & other Bioactive Lipids LOX->Products This compound This compound This compound->LOX Downstream Downstream Signaling (e.g., Inflammation, Oxidative Stress) Products->Downstream

Caption: this compound inhibits the 15-LOX enzyme, blocking downstream signaling.

References

Technical Support Center: Verifying PD146176 Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals verifying the purity of PD146176 using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for analyzing this compound purity?

A1: A general-purpose reverse-phase HPLC (RP-HPLC) method is a good starting point for analyzing the purity of small molecules like this compound. Given that this compound is soluble in DMSO and ethanol, a mobile phase consisting of acetonitrile and water is appropriate.[1] Based on methods for similar indole derivatives, a gradient elution on a C18 column with UV detection is recommended.[2][3][4][5]

Q2: How should I prepare my this compound sample for HPLC analysis?

A2: this compound is soluble in DMSO and ethanol.[1] It is recommended to dissolve the sample in the mobile phase to be used for the HPLC analysis, if possible, to avoid peak distortion. If using a gradient method, dissolving the sample in the initial mobile phase composition is best practice. A typical sample concentration for purity analysis is in the range of 0.1 to 1.0 mg/mL. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

Q3: What is the expected purity of commercially available this compound?

A3: Commercially available this compound is typically stated to have a purity of ≥98% as determined by HPLC.[1]

Q4: At what wavelength should I monitor the chromatography?

Q5: How can I perform a forced degradation study for this compound?

A5: Forced degradation studies are crucial for developing a stability-indicating HPLC method. This involves subjecting the this compound sample to various stress conditions to generate potential degradation products. Common stress conditions include:

  • Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Basic hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative degradation: 3% H₂O₂ at room temperature.

  • Thermal degradation: Heating the solid sample at a high temperature (e.g., 105 °C).

  • Photolytic degradation: Exposing the sample solution to UV light.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The developed HPLC method should then be able to separate the main this compound peak from all degradation product peaks.

Experimental Protocols

Proposed HPLC Method for this compound Purity Analysis

This protocol is a recommended starting point and may require optimization for your specific instrumentation and sample.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or optimal wavelength determined by PDA)
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in 50:50 Water:Acetonitrile
System Suitability

Before sample analysis, it is essential to perform a system suitability test to ensure the HPLC system is performing correctly.

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for n=5 injections)
Relative Standard Deviation (RSD) of Retention Time < 1.0% (for n=5 injections)

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions with Silanols Add a competing base like triethylamine (TEA) to the mobile phase (0.1%) or use a base-deactivated column. Adjusting the mobile phase pH can also help.
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase composition.
Column Contamination or Degradation Wash the column with a strong solvent (e.g., isopropanol) or replace the column if necessary.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Pump Malfunction or Leaks Check for leaks in the pump and fittings. Perform a pump performance test.
Inaccurate Mobile Phase Preparation Prepare fresh mobile phase, ensuring accurate measurements. Degas the mobile phase thoroughly.
Column Temperature Fluctuation Use a column oven to maintain a consistent temperature.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Issue 3: Baseline Noise or Drift
Possible Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase.
Detector Lamp Issue Check the detector lamp's age and intensity. Replace if necessary.
Air Bubbles in the System Degas the mobile phase and purge the pump and detector.
Column Bleed Use a column with low bleed characteristics, especially for gradient elution with MS detection.
Issue 4: Extraneous Peaks (Ghost Peaks)
Possible Cause Troubleshooting Step
Contaminated Sample or Solvents Prepare a blank injection (mobile phase only) to identify the source of contamination. Use fresh, high-purity solvents.
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler. Inject a blank after a high-concentration sample.
Late Eluting Peaks from a Previous Run Increase the gradient run time or add a high-organic wash step at the end of the gradient.

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No overload Reduce Sample Concentration/ Injection Volume peak_shape->overload Yes baseline Baseline Noise/Drift? retention_time->baseline No pump_check Check Pump and Fittings for Leaks retention_time->pump_check Yes extra_peaks Extraneous Peaks? baseline->extra_peaks No solvent_purity Use HPLC-Grade Solvents/ Filter Mobile Phase baseline->solvent_purity Yes end_node Problem Resolved extra_peaks->end_node No blank_injection Inject Blank to Identify Source extra_peaks->blank_injection Yes silanol Adjust Mobile Phase pH/ Add Competing Base overload->silanol solvent Use Mobile Phase as Sample Solvent silanol->solvent column_clean Wash or Replace Column solvent->column_clean column_clean->end_node mobile_phase_prep Prepare Fresh Mobile Phase pump_check->mobile_phase_prep temp_control Use Column Oven mobile_phase_prep->temp_control equilibration Increase Equilibration Time temp_control->equilibration equilibration->end_node lamp_check Check/Replace Detector Lamp solvent_purity->lamp_check degas Degas Mobile Phase/ Purge System lamp_check->degas column_bleed Use Low-Bleed Column degas->column_bleed column_bleed->end_node needle_wash Optimize Needle Wash blank_injection->needle_wash gradient_wash Increase Gradient Time/ Add Wash Step needle_wash->gradient_wash gradient_wash->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Purity_Analysis_Workflow start Start Purity Analysis method_dev Develop/Select HPLC Method start->method_dev sample_prep Prepare this compound Sample and Standards method_dev->sample_prep system_suitability Perform System Suitability Test sample_prep->system_suitability pass_sst SST Passed? system_suitability->pass_sst troubleshoot Troubleshoot System pass_sst->troubleshoot No run_analysis Run Sample Analysis pass_sst->run_analysis Yes troubleshoot->system_suitability data_processing Integrate Peaks and Calculate Purity run_analysis->data_processing report Generate Report data_processing->report

Caption: Experimental workflow for this compound purity verification by HPLC.

References

PD146176 light sensitivity and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential light sensitivity and degradation of PD146176. While specific photostability data for this compound is not extensively published, this guide offers best practices and troubleshooting advice based on general principles for handling photosensitive compounds.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

While there is no direct public data confirming the photosensitivity of this compound, its chemical structure, like many complex organic molecules, suggests a potential for degradation upon exposure to light, particularly UV and high-energy visible light. It is crucial to assume the compound is photosensitive and handle it accordingly to ensure experimental reproducibility and data integrity.

Q2: How should I store the solid (powder) and dissolved forms of this compound?

  • Solid Form: Store the solid compound at -20°C in the dark.[1] The original manufacturer's vial, which is often amber or opaque, provides initial protection. For long-term storage, consider placing the vial inside a secondary light-blocking container.

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[2][3][4] Aliquot the solution into smaller volumes in amber or opaque vials to minimize repeated freeze-thaw cycles and light exposure during use. Store these aliquots at -80°C for long-term stability.[2] For short-term storage (up to one month), -20°C is acceptable.[2][5]

Q3: What are the potential consequences of light-induced degradation of this compound?

Exposure to light can lead to:

  • Loss of Potency: The active compound may degrade, leading to a lower effective concentration in your experiments and consequently, weaker or inconsistent biological effects.

  • Altered Pharmacology: Degradation products may have different biological activities, potentially leading to off-target effects or confounding experimental results.

  • Formation of Unknown Impurities: The generation of new chemical entities can interfere with analytical measurements and introduce variability.

Q4: What immediate precautions should I take during my experiments?

  • Work in a Dimly Lit Environment: Whenever handling the compound, whether in solid or solution form, minimize exposure to direct, bright light. Work in a fume hood with the sash lowered or dim the ambient room lights.[6]

  • Use Light-Blocking Containers: Always use amber or opaque vials and tubes for storing and preparing solutions.[2] If these are unavailable, wrap standard clear containers securely in aluminum foil.[2]

  • Cover Experimental Setups: During cell culture incubations or other experimental procedures, cover plates, flasks, or tubes with opaque lids or aluminum foil to protect them from ambient light.[6]

Troubleshooting Guide

Problem Possible Cause (related to light sensitivity) Recommended Solution
Inconsistent or weaker than expected biological activity. Degradation of this compound due to light exposure during storage or handling.1. Prepare a fresh stock solution from the solid compound, strictly following light protection protocols. 2. Compare the activity of the new stock with the old one. 3. Review your experimental workflow to identify and minimize all points of light exposure.
High background or unexpected results in analytical measurements (e.g., HPLC, LC-MS). Presence of degradation products interfering with the analysis.1. Analyze a freshly prepared, light-protected sample as a control. 2. Compare the chromatogram of the control to the problematic sample to identify potential degradation peaks. 3. If degradation is suspected, a forced degradation study can help to identify the degradation products.
Discoloration of the this compound solution. Significant degradation of the compound.1. Do not use the discolored solution. 2. Discard the solution and prepare a fresh stock, ensuring rigorous light protection.
Variability in results between experiments conducted on different days. Inconsistent light exposure during experimental setup.1. Standardize your experimental setup protocol to ensure consistent light conditions. 2. Document the lighting conditions during each experiment.

Experimental Protocols

Protocol 1: General Handling of this compound

This protocol outlines the best practices for handling this compound to minimize light-induced degradation.

Materials:

  • This compound solid powder

  • High-purity DMSO

  • Amber or opaque microcentrifuge tubes or vials

  • Aluminum foil

  • Pipettes and sterile tips

Procedure:

  • Work Area Preparation: Perform all steps in a dimly lit area. Avoid direct sunlight or strong overhead lighting.

  • Stock Solution Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • Under dim light, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use volumes in amber or opaque vials.

    • If using clear vials, wrap them securely in aluminum foil.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution, protected from light.

    • Perform serial dilutions in your experimental buffer or media in a dimly lit environment, using opaque or foil-wrapped tubes.

  • Experimental Use:

    • Quickly add the final working solution to your experimental setup (e.g., cell culture plates).

    • Immediately cover the experimental setup with an opaque lid or aluminum foil and proceed with the incubation.

Protocol 2: Forced Photodegradation Study

This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and assess its photostability. This is a crucial step in developing a stability-indicating analytical method.[7][8]

Materials:

  • This compound stock solution

  • Solvent used for the stock solution (e.g., DMSO)

  • Experimental buffer or media

  • Clear, photochemically inert vials (e.g., quartz)

  • Photostability chamber with controlled light and temperature (compliant with ICH Q1B guidelines is recommended)[9]

  • Aluminum foil

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare two sets of samples in clear vials:

      • Test Samples: A solution of this compound at a relevant experimental concentration.

      • Control Samples: The same solution as the test samples, but the vials are wrapped securely in aluminum foil to serve as dark controls.

  • Exposure:

    • Place both test and control samples in the photostability chamber.

    • Expose the samples to a controlled light source. According to ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended for confirmatory studies.[9] For forced degradation, conditions can be harsher.

  • Time Points:

    • Collect samples (both test and control) at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the collected samples by a suitable analytical method, such as HPLC with UV detection or LC-MS.

    • Compare the chromatograms of the light-exposed samples to the dark controls and the time-zero sample.

    • Look for a decrease in the peak area of the parent this compound compound and the appearance of new peaks, which represent potential degradation products.

Quantitative Data Summary

The following table presents a hypothetical summary of results from a forced photodegradation study on this compound, as would be analyzed by HPLC.

Exposure Time (hours)This compound Remaining (%) (Light-Exposed)Number of Degradation Products Detected
01000
2921
4852
8713
24454

Note: This data is illustrative and not based on actual experimental results for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis solid This compound Solid stock Prepare Stock Solution (in DMSO, dim light) solid->stock working Prepare Working Solution (in media, dim light) stock->working add_compound Add to Cells/Assay working->add_compound incubate Incubate (Protected from Light) add_compound->incubate measure Measure Endpoint incubate->measure degradation_pathway This compound This compound (Parent Compound) DP1 Degradation Product 1 This compound->DP1 Light (e.g., UV) DP2 Degradation Product 2 This compound->DP2 Light (e.g., UV) DPn ... This compound->DPn Light (e.g., UV) troubleshooting_logic start Inconsistent Results? check_light Review Light Exposure Protocol start->check_light Yes check_solution Prepare Fresh Stock Solution check_light->check_solution compare Compare Old vs. New Stock check_solution->compare resolve Problem Resolved compare->resolve New Stock Works investigate Investigate Other Variables compare->investigate No Difference

References

Validation & Comparative

A Comparative Guide to PD146176 and Other 15-Lipoxygenase (15-LOX) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of 15-lipoxygenase (15-LOX), the selection of a potent and selective inhibitor is a critical step. This guide provides an objective comparison of PD146176 with other notable 15-LOX inhibitors, supported by experimental data to facilitate informed decision-making.

Introduction to 15-Lipoxygenase and its Inhibition

15-Lipoxygenase (15-LOX) is a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators. These mediators are implicated in a variety of physiological and pathological processes, including inflammation, immunity, cancer, and neurodegenerative diseases. The inhibition of 15-LOX is a promising therapeutic strategy for a range of these conditions. This guide focuses on the indole-based inhibitor this compound and compares its performance with other well-characterized 15-LOX inhibitors.

Quantitative Comparison of 15-LOX Inhibitor Potency

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other relevant parameters for this compound and a selection of other 15-LOX inhibitors. It is important to note that these values have been determined in various studies and under different experimental conditions, which can influence the apparent potency.

Table 1: In Vitro Inhibitory Potency of Selected 15-LOX Inhibitors

InhibitorChemical ClassTarget EnzymeIC50 Value (µM)Mechanism of ActionSelectivity
This compound Indole-basedRabbit Reticulocyte 15-LO[1][2]0.54[1][2]Non-competitive[1]No demonstrable effect on 5-LOX, 12-LOX, COX-1, or COX-2[1][2]
Human 15-LO in IC21 cells[3]0.81[3]
Rat 12/15-LOX[4]3.81[4]
ML351 1,3-Oxazole-basedHuman 15-LOX-1[4]0.2[4]Not specifiedNot specified
Eleftheriadis-14d Indole-basedNot specified0.09[4]Not specifiedNot specified
Compound 9c (i472) Indole-based15-LOX-1[4]0.19[4]Not specifiedNot specified
Alox15-IN-1 Not specifiedRabbit ALOX15 (Linoleic Acid)[3]0.04[3]Allosteric[3]Not specified
Human ALOX15 (Arachidonic Acid)[3]2.06[3]
ThioLox Not specified15-LOX-1[5]12[5]Competitive[5]Not specified

Table 2: Cellular Activity of Selected 15-LOX Inhibitors

InhibitorCell LineAssayObserved EffectReference
This compound Rabbit atherosclerotic lesionsIn vivoReduced monocyte-macrophage enrichment[2][2]
Mouse model of Alzheimer's diseaseIn vivoReversed cognitive impairment, amyloidosis, and tau pathology[3][3]
B16F10 mouse melanoma cellsCell viability/proliferationStrong antiproliferation effect, cell cycle arrest in G1, increased caspase 3/7 activity[6][6]
Compound 9c (i472) RAW 264.7 macrophagesLPS-induced cell deathProtected macrophages from cell death[4][4]
Eleftheriadis-14d RAW 264.7 macrophagesLPS-induced cell deathImproved viability of LPS-treated macrophages[4][4]
ML351 Mouse model of ischemic strokeIn vivoAttenuated infarct volumes, neurological deficit scores, and lipid peroxidation[7][8][7][8]

Experimental Protocols

Spectrophotometric Assay for 15-LOX Inhibition

This is a primary, direct assay that measures the enzymatic activity of 15-LOX by detecting the formation of a conjugated diene hydroperoxide product from a fatty acid substrate.[4]

Materials:

  • Purified 15-LOX enzyme (e.g., from soybean or recombinant human)

  • Substrate: Linoleic acid or arachidonic acid

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.4 or 0.2 M Borate buffer, pH 9.0[9]

  • Inhibitor stock solutions (dissolved in DMSO)

  • DMSO (vehicle control)

  • UV-Vis Spectrophotometer capable of reading at 234 nm

Procedure:

  • Prepare working solutions of the 15-LOX enzyme in cold assay buffer. The final concentration should be determined empirically to yield a linear rate of reaction for at least 5 minutes.

  • Prepare serial dilutions of the test compounds and a positive control inhibitor.

  • In a quartz cuvette, prepare a reaction mixture containing the assay buffer and the desired concentration of the inhibitor (or DMSO for the control).

  • Incubate the enzyme with the inhibitor for a defined period (e.g., 5 minutes) at room temperature to allow for binding.

  • Initiate the reaction by adding the substrate solution to the cuvette.

  • Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes).

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the curve.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cell-Based Assay for 15-LOX Inhibition in Macrophages

This assay assesses the ability of an inhibitor to block 15-LOX activity within a cellular context, often by measuring the downstream effects of 15-LOX products, such as cell death or inflammatory responses.[4]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test inhibitors and controls

  • Reagents for assessing cell viability (e.g., MTS assay kit) or inflammatory markers (e.g., ELISA for cytokines)

Procedure:

  • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1 hour).

  • Induce an inflammatory response and subsequent cell death by adding LPS (e.g., 100 ng/mL) to the wells.

  • Incubate the cells for a further 24 hours.

  • Assess cell viability using the MTS assay according to the manufacturer's protocol. The absorbance is read at the appropriate wavelength.

Data Analysis:

  • Normalize the absorbance values to the untreated control to determine the percentage of cell viability.

  • Plot the percentage of cell viability against the inhibitor concentration to evaluate the protective effect of the inhibitor.

Visualizing 15-LOX in Action: Pathways and Workflows

15-LOX Signaling Pathway in Macrophage-Mediated Inflammation

15-LOX plays a crucial role in macrophage function and inflammation. It metabolizes arachidonic acid to produce 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then converted to 15-hydroxyeicosatetraenoic acid (15-HETE). These lipid mediators can have both pro- and anti-inflammatory effects by modulating various signaling pathways, including the NF-κB pathway, which is a central regulator of inflammation.[2][10]

15-LOX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid 15_LOX 15-LOX Arachidonic_Acid->15_LOX Substrate 15_HpETE 15-HpETE 15_LOX->15_HpETE Catalysis 15_HETE 15-HETE 15_HpETE->15_HETE NF_kB_Pathway NF-κB Pathway 15_HETE->NF_kB_Pathway Modulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NF_kB_Pathway Activation This compound This compound & Other Inhibitors This compound->15_LOX Inhibition Inflammatory_Response Inflammatory Response (Cytokine Production, etc.) NF_kB_Pathway->Inflammatory_Response Leads to

15-LOX Signaling in Inflammation
Experimental Workflow for 15-LOX Inhibitor Screening

The process of identifying and validating a new 15-LOX inhibitor typically follows a multi-step workflow, starting from initial high-throughput screening to more detailed in vitro and cell-based characterization.

Inhibitor_Screening_Workflow Start Compound Library HTS Primary Screen (e.g., Spectrophotometric Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds End Validated Inhibitor Hit_Identification->End Inactive Compounds Cell_Based_Assay Secondary Screen (Cell-Based Assay) Dose_Response->Cell_Based_Assay Lead_Compound Lead Compound Cell_Based_Assay->Lead_Compound Cellular Activity Cell_Based_Assay->End No Cellular Activity Mechanism_Study Mechanism of Action & Selectivity Studies Lead_Compound->Mechanism_Study Mechanism_Study->End

15-LOX Inhibitor Screening Workflow

Conclusion

This compound is a well-characterized, selective, and non-competitive inhibitor of 15-LOX with demonstrated in vivo efficacy. While it serves as a valuable tool for studying the roles of 15-LOX, a variety of other inhibitors with different chemical scaffolds, potencies, and mechanisms of action are available. The choice of inhibitor will ultimately depend on the specific research question, the experimental system being used, and the desired selectivity profile. This guide provides a starting point for researchers to compare these inhibitors and select the most appropriate tool for their studies.

References

A Comparative Analysis of PD146176 and ML351 in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors of the 12/15-lipoxygenase (12/15-LOX) enzyme, PD146176 and ML351, in the context of Alzheimer's disease (AD) models. This document synthesizes preclinical data, details experimental methodologies, and visualizes key signaling pathways to support further research and therapeutic development.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles. The inflammatory enzyme 12/15-lipoxygenase (12/15-LOX) has emerged as a key player in AD pathogenesis, making it a promising therapeutic target. This guide focuses on two inhibitors of this enzyme: this compound, a first-generation compound, and ML351, a newer, more selective inhibitor.

Mechanism of Action: Targeting the 12/15-Lipoxygenase Pathway

Both this compound and ML351 exert their therapeutic effects by inhibiting the 12/15-lipoxygenase enzyme. Upregulation of 12/15-LOX in the brain contributes to AD pathology through several mechanisms. It is involved in the modulation of Aβ production via β-secretase (BACE-1) and influences tau phosphorylation through the cyclin-dependent kinase 5 (cdk5) pathway.[1] Pharmacological inhibition of 12/15-LOX has been shown to activate autophagy, the cellular process for clearing damaged proteins, thereby facilitating the removal of both Aβ and insoluble tau.[2]

digraph "12_15_LOX_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; LOX_12_15 [label="12/15-Lipoxygenase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes &\n 12(S)-HETE", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroinflammation [label="Neuroinflammation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; APP [label="Amyloid Precursor\nProtein (APP)", fillcolor="#F1F3F4", fontcolor="#202124"]; BACE1 [label="BACE-1 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Abeta [label="Amyloid-β (Aβ)\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plaques [label="Amyloid Plaques", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tau [label="Tau Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; cdk5 [label="cdk5 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; pTau [label="Tau Hyperphosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tangles [label="Neurofibrillary\nTangles", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Clearance [label="Clearance of Aβ\nand pTau", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PD146176_ML351 [label="this compound / ML351", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> LOX_12_15 [label="Substrate"]; LOX_12_15 -> Leukotrienes [label="Metabolizes"]; Leukotrienes -> Neuroinflammation [label="Promotes"]; LOX_12_15 -> BACE1 [label="Upregulates"]; APP -> Abeta [label="Cleavage by BACE-1\n& γ-secretase"]; BACE1 -> Abeta [style=dashed]; Abeta -> Plaques [label="Aggregates to form"]; LOX_12_15 -> cdk5 [label="Activates"]; Tau -> pTau [label="Phosphorylation"]; cdk5 -> pTau [style=dashed]; pTau -> Tangles [label="Aggregates to form"]; PD146176_ML351 -> LOX_12_15 [label="Inhibits", dir=back, color="#EA4335", fontcolor="#EA4335"]; LOX_12_15 -> Autophagy [label="Inhibits", style=dashed, dir=back, color="#34A853", fontcolor="#34A853"]; Autophagy -> Clearance [label="Promotes"]; }

Figure 1: The 12/15-Lipoxygenase signaling pathway in Alzheimer's disease.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and ML351.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 / KiSelectivityReference
This compound Rabbit Reticulocyte 15-LOXKi = 197 nM, IC50 = 0.54 µMNot highly selectiveN/A
ML351 Human 15-LOX-1IC50 = 200 nM>250-fold vs. 5-LOX, 12-LOX, 15-LOX-2[3]

Table 2: In Vivo Efficacy in Alzheimer's Disease Models

CompoundAnimal ModelKey FindingsQuantitative DataReference
This compound 3xTg-AD Mice (aged)Reverses cognitive impairment; Reduces Aβ and insoluble tau pathology.Specific percentage reductions not detailed in the available literature. However, in a similar model, a different immunotherapy led to a 40% reduction in Aβ42 and a 25-50% reduction in tau pathologies.[4][5][6]
ML351 Proposed for 3xTg-AD and htau miceExpected to reproduce and improve upon this compound results. Shown to be brain penetrant and effective in stroke models.In vivo data in AD models is not yet published. In a mouse model of stroke, it significantly reduced infarct size.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for evaluating 12/15-LOX inhibitors in AD mouse models.

General Workflow for In Vivo Efficacy Studies
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\n3xTg-AD Mouse Model\n(Aged with established pathology)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Chronic Treatment:\nthis compound or ML351 vs. Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavioral [label="Behavioral Testing:\n- Morris Water Maze\n- Novel Object Recognition", fillcolor="#FBBC05", fontcolor="#202124"]; Biochemical [label="Biochemical Analysis:\n- ELISA for Aβ40/42\n- Western Blot for p-tau/total tau", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histological [label="Immunohistochemistry:\n- Aβ plaque burden (6E10)\n- Tau tangles (AT8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoints [label="Endpoints:\n- Cognitive Function\n- Aβ & Tau Pathology\n- Synaptic Markers", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treatment; Treatment -> Behavioral; Treatment -> Biochemical; Treatment -> Histological; Behavioral -> Endpoints; Biochemical -> Endpoints; Histological -> Endpoints; }

Figure 2: A typical experimental workflow for assessing 12/15-LOX inhibitors in AD mouse models.

Animal Models
  • 3xTg-AD Mice: This widely used model develops both Aβ plaques and neurofibrillary tangles, mimicking key aspects of human AD pathology.[6]

  • htau Mice: This model specifically develops tau pathology, making it suitable for studying the effects of inhibitors on tauopathies.[2]

Drug Administration
  • This compound: In a study with aged 3xTg-AD mice, the inhibitor was administered for three months after the establishment of cognitive and neuropathological features.[6] The specific dosage and route of administration would be determined by pharmacokinetic and pharmacodynamic studies to ensure adequate brain penetration and target engagement.

Behavioral Assessments
  • Morris Water Maze: This test is used to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (with the platform removed) are key measures of cognitive function.

  • Novel Object Recognition: This test evaluates recognition memory. Mice are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one. The time spent exploring the novel object compared to the familiar one is a measure of recognition memory.[7]

Biochemical and Histological Analysis
  • ELISA: Enzyme-linked immunosorbent assays are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.[4][5]

  • Western Blotting: This technique is used to measure the levels of total and phosphorylated tau, as well as synaptic proteins, in brain tissue lysates.

  • Immunohistochemistry: Brain sections are stained with specific antibodies to visualize and quantify Aβ plaques (e.g., using 6E10 antibody) and hyperphosphorylated tau (e.g., using AT8 antibody). The plaque and tangle burden can then be quantified using image analysis software.[1]

Conclusion

Both this compound and ML351 show promise as therapeutic agents for Alzheimer's disease by targeting the 12/15-lipoxygenase pathway. This compound has demonstrated the ability to reverse established AD-like pathology and cognitive deficits in a preclinical model. ML351 represents a significant advancement with its improved potency and selectivity, and its ability to cross the blood-brain barrier. While direct comparative in vivo data in an AD model is eagerly awaited, the existing evidence strongly supports the continued investigation of selective 12/15-LOX inhibitors as a disease-modifying strategy for Alzheimer's disease. Future studies should focus on head-to-head comparisons of these compounds and further elucidation of their downstream effects on neuroinflammation and synaptic plasticity.

References

A Head-to-Head Comparison of ALOX15 Inhibitors: PD146176 vs. Alox15-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the roles of arachidonate 15-lipoxygenase (ALOX15), the selection of a potent and selective inhibitor is a critical early step. This guide provides an objective comparison of two prominent ALOX15 inhibitors, PD146176 and Alox15-IN-1, compiled from available experimental data.

Both this compound and Alox15-IN-1 are effective inhibitors of ALOX15, but they exhibit distinct characteristics in their potency, selectivity, and mechanism of action.[1] this compound is a well-characterized selective inhibitor of both rabbit and human ALOX15 and has demonstrated efficacy in in-vivo models of conditions like atherosclerosis and neurodegenerative diseases.[1][2] In contrast, Alox15-IN-1 shows high potency, particularly against the linoleate oxygenase activity of rabbit ALOX15.[1][3] The choice between these inhibitors will likely depend on the specific research application, the target species, and the desired selectivity profile.[1]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for this compound and Alox15-IN-1 against ALOX15. It is important to note that these values have been determined in various studies and under different experimental conditions.

Table 1: this compound Inhibitory Potency and Selectivity

Target EnzymeIC50 (µM)Ki (nM)Selectivity vs. Other Enzymes
Rabbit Reticulocyte 15-LOX0.54197No demonstrable effect on 5-LOX, 12-LOX, COX-1, or COX-2[4]
Human 15-LO in IC21 cells0.81-Not specified

Table 2: Alox15-IN-1 Inhibitory Potency

TargetSubstrateIC50 (µM)
Rabbit ALOX15Linoleic Acid0.04[1][3]
Human ALOX15Arachidonic Acid2.06[1][3]

Mechanism of Action

The two inhibitors function through different mechanisms. This compound is characterized as a non-competitive inhibitor of 15-lipoxygenase.[4] In contrast, Alox15-IN-1 is described as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site to modulate its activity.[5]

In Vivo Efficacy

This compound has been shown to have in vivo activity. In a mouse model of Alzheimer's disease, it was found to reverse cognitive impairment, brain amyloidosis, and tau pathology, with a proposed mechanism of stimulating autophagy.[2] Information regarding the in vivo efficacy of Alox15-IN-1 is less prevalent in the reviewed literature.[1]

Experimental Protocols

Determination of ALOX15 Inhibitory Activity (Spectrophotometric Assay)

This protocol provides a generalized procedure for determining the in vitro inhibitory activity of compounds against ALOX15 by monitoring the formation of conjugated dienes from a polyunsaturated fatty acid substrate.

Materials:

  • Purified recombinant human or rabbit ALOX15

  • This compound or Alox15-IN-1

  • Arachidonic acid or linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (this compound or Alox15-IN-1) in DMSO.

    • Create a series of dilutions of the inhibitor in the assay buffer to test a range of concentrations.

    • Prepare a solution of the substrate (arachidonic acid or linoleic acid) in the assay buffer.

  • Assay Performance:

    • In a quartz cuvette, combine the borate buffer and the desired concentration of the inhibitor dilution (or DMSO for the vehicle control).

    • Add the purified ALOX15 enzyme to the cuvette and incubate for a specified period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.[1]

    • Initiate the enzymatic reaction by adding the substrate solution to the cuvette.

    • Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes).[1] This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the comparison and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay In Vitro Inhibition Assay cluster_analysis Data Analysis cluster_comparison Comparison prep_inhibitor Prepare Inhibitor Stock (this compound & Alox15-IN-1) mix Incubate Enzyme with Inhibitor prep_inhibitor->mix prep_enzyme Prepare ALOX15 Enzyme prep_enzyme->mix prep_substrate Prepare Substrate (Arachidonic/Linoleic Acid) reaction Initiate Reaction with Substrate prep_substrate->reaction mix->reaction measure Measure Absorbance at 234 nm reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Values calc_inhibition->calc_ic50 compare Compare Potency & Selectivity calc_ic50->compare

Caption: Experimental workflow for comparing ALOX15 inhibitors.

G PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) ALOX15 ALOX15 PUFA->ALOX15 HPETEs Hydroperoxyeicosatetraenoic Acids (HPETEs) ALOX15->HPETEs Dioxygenation HETEs Hydroxyeicosatetraenoic Acids (HETEs) HPETEs->HETEs Reduction Ferroptosis Ferroptosis (Lipid Peroxidation) HPETEs->Ferroptosis Inflammation Inflammation HETEs->Inflammation Inhibitor This compound or Alox15-IN-1 Inhibitor->ALOX15

Caption: Simplified ALOX15 signaling pathway and points of inhibition.

Conclusion

Both this compound and Alox15-IN-1 are valuable tools for the study of ALOX15 function. This compound is a more established inhibitor with a well-defined selectivity profile and demonstrated in vivo activity.[1] Alox15-IN-1, on the other hand, exhibits high potency, particularly against the linoleate oxygenase activity of rabbit ALOX15, and its allosteric mechanism of action may offer a different modality for investigation.[1] The ultimate selection of an inhibitor will be guided by the specific experimental context and the research question at hand.

References

A Comparative Guide to the In Vitro Efficacy of PD146176 and C6-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the 15-lipoxygenase inhibitor, PD146176, and the pro-apoptotic lipid, C6-ceramide (CDC). The following sections detail their mechanisms of action, present available quantitative data on their efficacy, outline relevant experimental protocols, and visualize their signaling pathways.

Introduction

This compound is a potent and selective inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory pathways and the progression of various diseases, including atherosclerosis and certain cancers. By inhibiting 15-LOX, this compound modulates the production of downstream inflammatory mediators.

C6-ceramide (CDC) is a synthetic, cell-permeable short-chain ceramide. Ceramides are bioactive sphingolipids that act as second messengers in a variety of cellular processes, most notably in the induction of apoptosis (programmed cell death). C6-ceramide is widely used in in vitro studies to mimic the effects of endogenous ceramides and to investigate apoptosis-related signaling pathways.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and C6-ceramide. It is important to note that direct comparative studies are limited, and the presented data is compiled from separate investigations.

Table 1: Inhibitory and Cytotoxic Potency
CompoundTarget/AssayCell Line/SystemIC50 / KiSource(s)
This compound Rabbit Reticulocyte 15-LOXEnzyme AssayKi = 197 nM[1]
Rabbit Reticulocyte 15-LOXEnzyme AssayIC50 = 0.54 µM[1]
Human 15-LOXIC21 cellsIC50 = 0.81 µM[2]
Antiproliferative (SRB assay)B16F10 (mouse melanoma)IC50 at 24h: ~25 µM[3]
Mitochondrial Viability (MTT assay)B16F10 (mouse melanoma)IC50 at 24h: ~30 µM[3]
C6-Ceramide Cell ViabilityMyLa (cutaneous T-cell lymphoma)~67.3% reduction at 25 µM (24h)[4]
Cell ViabilityHuT78 (cutaneous T-cell lymphoma)~56.2% reduction at 25 µM (24h)[4]
Cell ViabilityKupffer CellsNo effect up to 10 µM (2h)[5]
Cell ViabilityKupffer Cells~10% decrease at 20 µM (2h)[5]
Cell ViabilityKupffer Cells~49% decrease at 30 µM (2h)[5]
CytotoxicityHSC-3 (oral squamous carcinoma)Viability reduced to 44% at 10 µM (24h)[6]

Note: IC50 values are highly dependent on the cell line, assay duration, and specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the in vitro efficacy of this compound and C6-ceramide.

15-Lipoxygenase (15-LOX) Inhibition Assay (for this compound)

Objective: To determine the inhibitory effect of this compound on 15-LOX enzymatic activity.

Principle: This spectrophotometric assay measures the formation of conjugated dienes, a product of the 15-LOX-catalyzed oxidation of a polyunsaturated fatty acid substrate like linoleic acid or arachidonic acid. The increase in absorbance at 234 nm is monitored over time.

Materials:

  • Purified recombinant 15-LOX enzyme

  • Substrate: Linoleic acid or arachidonic acid

  • Buffer: Borate buffer (e.g., 0.1 M, pH 9.0)

  • This compound stock solution (in DMSO)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing borate buffer and the substrate at a final concentration.

  • Add a specific concentration of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the 15-LOX enzyme.

  • Immediately monitor the increase in absorbance at 234 nm for a set duration (e.g., 5-10 minutes).

  • Calculate the initial reaction rate from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against a range of this compound concentrations.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound or C6-ceramide on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cultured cells of interest

  • This compound or C6-ceramide stock solutions

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, C6-ceramide, or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound or C6-ceramide.

Principle: This flow cytometry-based assay uses Annexin V and propidium iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Cultured cells treated with this compound, C6-ceramide, or control.

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the compound of interest for the desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

PD146176_Signaling_Pathway This compound This compound LOX15 15-Lipoxygenase (15-LOX) This compound->LOX15 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces in some cells HPETE 15-HPETE LOX15->HPETE Catalyzes Inflammation Inflammation LOX15->Inflammation Promotes Proliferation Cell Proliferation LOX15->Proliferation Promotes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->LOX15 Substrate Leukotrienes Leukotrienes & other mediators HPETE->Leukotrienes Leukotrienes->Inflammation Leukotrienes->Proliferation

Caption: this compound inhibits 15-LOX, blocking inflammatory mediator production.

C6_Ceramide_Apoptosis_Pathway C6_Ceramide C6-Ceramide (CDC) Mitochondrion Mitochondrion C6_Ceramide->Mitochondrion Induces stress JNK_Pathway JNK Pathway C6_Ceramide->JNK_Pathway Activates Caspase8 Caspase-8 C6_Ceramide->Caspase8 Activates AKT_mTOR AKT/mTOR Pathway C6_Ceramide->AKT_mTOR Inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosis Apoptosis JNK_Pathway->Apoptosis Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase3->Apoptosis Executes Cytochrome_c->Caspase3 Activates

Caption: C6-Ceramide induces apoptosis through multiple signaling pathways.

Experimental_Workflow cluster_0 In Vitro Efficacy Assessment Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound or C6-Ceramide Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: A general workflow for the in vitro comparison of compound efficacy.

Conclusion

Both this compound and C6-ceramide demonstrate significant in vitro activity, albeit through distinct mechanisms. This compound acts as a specific inhibitor of 15-LOX, thereby modulating inflammatory and proliferative pathways. Its cytotoxic effects appear to be cell-type dependent. In contrast, C6-ceramide is a potent, broad-spectrum inducer of apoptosis across a variety of cancer cell lines, engaging multiple pro-death signaling cascades.

The selection between these two compounds for research purposes will depend on the specific biological question being addressed. This compound is a valuable tool for investigating the role of the 15-LOX pathway, while C6-ceramide serves as a robust positive control for apoptosis induction and a tool to explore the mechanisms of programmed cell death. Further head-to-head comparative studies in various cell lines would be beneficial to more definitively delineate their relative potencies and therapeutic potential.

References

PD146176: A First-Generation 12/15-Lipoxygenase Inhibitor in Comparative Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation 12/15-lipoxygenase (12/15-LOX) inhibitor, PD146176, with other relevant inhibitors. The following sections detail its performance, supported by experimental data, and provide comprehensive experimental protocols and pathway visualizations to inform future research and development.

Introduction to 12/15-Lipoxygenase and its Inhibition

12/15-lipoxygenase (12/15-LOX), also known as ALOX15, is a non-heme iron-containing enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, primarily arachidonic acid and linoleic acid. It catalyzes the insertion of molecular oxygen to produce bioactive lipid mediators, such as 12- and 15-hydroxyeicosatetraenoic acid (HETE) and 13-hydroxyoctadecadienoic acid (HODE). These lipid products are implicated in a variety of pathological processes, including inflammation, neurodegeneration, atherosclerosis, and certain cancers. Consequently, the development of 12/15-LOX inhibitors has emerged as a promising therapeutic strategy.

This compound, an indole-based compound, was one of the first-generation inhibitors of 12/15-LOX. While it has been instrumental in elucidating the role of this enzyme in various diseases, it possesses notable limitations, including a lack of selectivity and lower potency compared to newer generation inhibitors. This guide will compare this compound with other 12/15-LOX inhibitors, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Comparison of 12/15-LOX Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other first-generation and next-generation 12/15-LOX inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency, with lower values indicating higher potency.

InhibitorChemical ClassTarget EnzymeIC50 Value (µM)SourceReference
This compound Indole-basedRabbit reticulocyte 15-LOX0.54Recombinant
Human 15-LOX (in transfected IC21 cells)0.81Cell-based
Rabbit reticulocyte 12/15-LOX3.81Not specified
ML351 1,3-Oxazole-basedHuman 12/15-LOX0.2Recombinant
Baicalein FlavonoidNot specified1.6Not specified
Nordihydroguaiaretic acid (NDGA) LignanNot specified0.11Not specified
ThioLox Not specified15-LOX-112Not specified

Table 1: In Vitro Potency of 12/15-LOX Inhibitors. This table provides a comparative overview of the IC50 values for this compound and other notable 12/15-LOX inhibitors.

The selectivity of an inhibitor for its target enzyme over other related enzymes is a critical factor in drug development to minimize off-target effects. The following table compares the selectivity profile of this compound with the next-generation inhibitor ML351.

InhibitorTarget EnzymeSelectivity vs. 5-LOXSelectivity vs. 12-LOXSelectivity vs. 15-LOX-2Reference
This compound 12/15-LOXLimited selectivity reportedLimited selectivity reportedLimited selectivity reported
ML351 Human 12/15-LOX>250-fold>250-fold>250-fold

Table 2: Selectivity Profile of 12/15-LOX Inhibitors. This table highlights the superior selectivity of the next-generation inhibitor ML351 compared to the first-generation inhibitor this compound.

12/15-Lipoxygenase Signaling Pathway

The 12/15-LOX enzyme is a key player in the arachidonic acid (AA) metabolic cascade. Upon cellular stimulation, AA is released from membrane phospholipids and can be metabolized by 12/15-LOX to produce hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently reduced to hydroxyeicosatetraenoic acids (HETEs). These lipid mediators can then act as signaling molecules to influence a variety of cellular processes, including inflammation, oxidative stress, and cell death. The following diagram illustrates a simplified signaling pathway involving 12/15-LOX.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Membrane_Lipids Membrane Phospholipids cPLA2 cPLA2 AA Arachidonic Acid (AA) LOX12_15 12/15-LOX AA->LOX12_15 cPLA2->AA HPETEs 12(S)-HPETE / 15(S)-HPETE LOX12_15->HPETEs HETEs 12(S)-HETE / 15(S)-HETE HPETEs->HETEs reduced by GPx Inflammation Inflammation HETEs->Inflammation Oxidative_Stress Oxidative Stress HETEs->Oxidative_Stress Cell_Death Cell Death HETEs->Cell_Death This compound This compound This compound->LOX12_15 inhibits

Caption: Simplified 12/15-LOX signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of 12/15-LOX inhibitors.

In Vitro 12/15-Lipoxygenase Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of 12/15-LOX and the inhibitory effect of test compounds.

Materials:

  • Purified recombinant 12/15-lipoxygenase enzyme

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • Test inhibitor (e.g., this compound)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Solutions:

    • Substrate solution: Prepare a 250 µM solution of linoleic acid in borate buffer. Note that a slight pre-oxidation of linoleic acid may be necessary for enzyme activation.

    • Enzyme solution: Dilute the purified 12/15-LOX enzyme in cold borate buffer to the desired concentration (e.g., to achieve an absorbance change of approximately 0.4 AU/min). Keep the enzyme solution on ice.

    • Inhibitor solutions: Prepare a stock solution of the inhibitor in DMSO and make serial dilutions to obtain the desired final concentrations.

  • Assay Protocol:

    • Set the spectrophotometer to read absorbance at 234 nm.

    • Blank: To a quartz cuvette, add 487.5 µL of borate buffer and 12.5 µL of DMSO.

    • Control (No Inhibitor): To a separate cuvette, add 487.5 µL of the enzyme solution and 12.5 µL of DMSO.

    • Inhibitor Samples: To other cuvettes, add 487.5 µL of the enzyme solution and 12.5 µL of the respective inhibitor dilutions.

    • Pre-incubate the enzyme-inhibitor mixtures for a defined period (e.g., 5 minutes) at room temperature.

    • Initiate the reaction by adding 500 µL of the substrate solution to each cuvette (except the blank).

    • Immediately start monitoring the increase in absorbance at 234 nm for a set duration (e.g., 5 minutes). The formation of the conjugated diene hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V) for each condition from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based 12/15-Lipoxygenase Inhibition Assay

This assay evaluates the ability of an inhibitor to block 12/15-LOX activity within a cellular context.

Materials:

  • HT-22 mouse hippocampal cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Glutamate

  • Test inhibitor (e.g., this compound)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • ELISA kit for 12-HETE measurement or LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture HT-22 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Inhibition of Glutamate-Induced Cell Death:

    • Seed HT-22 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 1 hour).

    • Induce oxidative stress by adding a final concentration of 5 mM glutamate to the cell culture medium.

    • Incubate the cells for 24 hours.

    • Assess cell viability using a standard assay such as MTT.

  • Measurement of 12-HETE Production:

    • Seed HT-22 cells and treat with the inhibitor and glutamate as described above.

    • After the incubation period, collect the cell culture supernatant.

    • Measure the concentration of 12-HETE in the supernatant using a specific ELISA kit according to the manufacturer's instructions or by LC-MS/MS for more precise quantification.

  • Data Analysis:

    • For the cell viability assay, normalize the results to the untreated control and plot cell viability against the inhibitor concentration to determine the EC50 (half-maximal effective concentration) for cell protection.

    • For the 12-HETE measurement, compare the levels of 12-HETE in the inhibitor-treated groups to the glutamate-only treated group to determine the extent of inhibition.

Experimental Workflow for 12/15-LOX Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of novel 12/15-LOX inhibitors.

G Start Compound Library HTS High-Throughput Screening (HTS) (e.g., In Vitro Enzyme Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Assay Cell-Based Assay (e.g., HT-22 protection, 12-HETE production) Dose_Response->Cell_Assay Selectivity Selectivity Profiling (vs. other LOX, COX enzymes) Cell_Assay->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt In_Vivo In Vivo Efficacy Studies (e.g., Disease Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: Workflow for 12/15-LOX inhibitor screening.

Conclusion

This compound, as a first-generation 12/15-LOX inhibitor, has been a valuable tool in advancing our understanding of the role of this enzyme in health and disease. However, its limitations in terms of potency and selectivity are apparent when compared to next-generation inhibitors like ML351. For researchers in the field, the choice of inhibitor will depend on the specific experimental goals. While this compound may still be suitable for certain proof-of-concept studies, the use of more potent and selective inhibitors is recommended for studies requiring higher specificity and in vivo applications. This guide provides the necessary data and protocols to make informed decisions and to design rigorous experiments in the pursuit of novel therapeutics targeting the 12/15-lipoxygenase pathway.

A Comparative Analysis of PD146176 and Next-Generation LOX Inhibitors: A Guide to Selectivity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammatory disease research and drug development, the lipoxygenase (LOX) enzyme family represents a critical therapeutic target. These enzymes are central to the biosynthesis of leukotrienes and other lipid mediators that drive inflammatory processes.[1][2] This guide provides a detailed comparison of the first-generation inhibitor, PD146176, against a selection of next-generation LOX inhibitors, with a focus on their selectivity profiles, supported by experimental data.

Overview of Lipoxygenase Inhibition

The lipoxygenase pathway is a key branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes.[3] Different isoforms of LOX, including 5-LOX, 12-LOX, and 15-LOX, are involved in the pathophysiology of various diseases such as asthma, atherosclerosis, and certain cancers.[1][4] Inhibition of these enzymes can effectively mitigate the inflammatory response.[2] While first-generation inhibitors validated this therapeutic approach, their utility was often limited by factors such as off-target effects. This has spurred the development of next-generation inhibitors with enhanced potency and selectivity.[3]

Comparative Selectivity of LOX Inhibitors

The following table summarizes the inhibitory potency and selectivity of this compound and selected next-generation LOX inhibitors against various LOX isoforms and cyclooxygenase (COX) enzymes.

InhibitorPrimary TargetIC50 / KiSelectivity Profile
This compound 15-LOXIC50: 0.54 µM (rabbit reticulocyte 15-LOX)[5]; Ki: 197 nM[5]Reported to have no demonstrable effect on 5-LOX, 12-LOX, COX-1, or COX-2. However, some studies suggest it may act on cytochrome P450 (CYP) epoxygenase rather than 15-LOX in certain human cell lines.[5][6]
Zileuton 5-LOX-A selective 5-lipoxygenase inhibitor that blocks the formation of LTB4, LTC4, LTD4, and LTE4.[4][7][8] Some evidence suggests it may also inhibit prostaglandin production by affecting arachidonic acid release.[9][10]
Setileuton (MK-0633) 5-LOX-A potent and selective 5-lipoxygenase inhibitor developed for improved safety, specifically with reduced affinity for the hERG potassium channel.[11]
PF-4191834 5-LOXIC50: 229 ± 20 nM[12]Exhibits approximately 300-fold selectivity for 5-LOX over 12-LOX and 15-LOX and shows no activity toward COX enzymes.[12][13]
VLX-1005 12-LOX-A novel, potent, and highly selective small-molecule inhibitor of human 12-LOX currently in clinical development.[14]

Signaling Pathways and Experimental Workflows

To understand the context of LOX inhibition and the methods used to assess it, the following diagrams illustrate the general LOX signaling pathway and a typical experimental workflow for determining inhibitor selectivity.

LOX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid LOX_Enzymes Lipoxygenase Enzymes (5-LOX, 12-LOX, 15-LOX) Arachidonic_Acid->LOX_Enzymes Oxygenation HPETEs HPETEs LOX_Enzymes->HPETEs Leukotrienes Leukotrienes (e.g., LTB4) Inflammation Inflammation (Chemotaxis, Vascular Permeability) Leukotrienes->Inflammation Pro-inflammatory Effects HPETEs->Leukotrienes HETEs HETEs HPETEs->HETEs

Caption: General Lipoxygenase (LOX) Signaling Pathway.

Inhibitor_Selectivity_Workflow cluster_preparation Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis Enzyme_Prep Purified LOX Isoforms (5-LOX, 12-LOX, 15-LOX) Incubation Incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep Serial Dilutions of Test Inhibitor (e.g., this compound) Inhibitor_Prep->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Quantification Quantify Product Formation (e.g., LTB4 via ELISA) Reaction->Quantification IC50_Calc Calculate IC50 Values for Each LOX Isoform Quantification->IC50_Calc Selectivity Determine Selectivity Ratio IC50_Calc->Selectivity

References

Validating 15-LOX Inhibition: A Comparative Guide to PD146176 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the diverse roles of 15-lipoxygenase (15-LOX), the selection of a potent and selective inhibitor is a critical step. This guide provides an objective comparison of PD146176, a well-characterized 15-LOX inhibitor, with other commercially available alternatives. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways and experimental workflows to aid in your research endeavors.

Inhibitor Performance Comparison

The following table summarizes the key quantitative data for this compound and two alternative 15-LOX inhibitors, Alox15-IN-1 and ThioLox, allowing for a direct comparison of their potency and mechanism of action.

InhibitorTarget(s)Mechanism of ActionIC50K_i_Selectivity
This compound 15-Lipoxygenase (15-LOX)Non-competitive0.54 µM (rabbit reticulocyte 15-LO), 0.81 µM (human 15-LO in IC21 cells)197 nM (rabbit reticulocyte 15-LO)No demonstrable effect on 5-LOX, 12-LOX, COX-1, or COX-2
Alox15-IN-1 ALOX15 (15-LOX)Allosteric0.04 µM (rabbit ALOX15, linoleic acid substrate), 2.06 µM (human ALOX15, arachidonic acid substrate)Not ReportedInformation not widely available
ThioLox 15-Lipoxygenase-1 (15-LOX-1)Competitive12 µM3.30 µMInformation not widely available

Key Experimental Protocols

Accurate validation of 15-LOX inhibition is crucial for interpreting experimental results. Below are detailed protocols for common assays used to characterize 15-LOX inhibitors.

In Vitro 15-LOX Inhibition Assay (Spectrophotometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified 15-LOX.

Materials:

  • Purified recombinant 15-LOX enzyme

  • Arachidonic acid (substrate)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a UV-transparent 96-well plate or cuvette, add the assay buffer, the test inhibitor at various concentrations (or vehicle control, e.g., DMSO), and the purified 15-LOX enzyme.

  • Incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, 13(S)-hydroperoxyeicosatetraenoic acid (13-HpETE).

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular 15-LOX Activity Assay

Objective: To assess the ability of a test compound to inhibit 15-LOX activity within a cellular context.

Materials:

  • A suitable cell line expressing 15-LOX (e.g., human macrophages, or a transfected cell line)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • Arachidonic acid (or other relevant fatty acid substrate)

  • Cell lysis buffer

  • ELISA kit for 13-HODE or other relevant 15-LOX products, or LC-MS/MS system for lipidomics analysis

Procedure:

  • Culture the cells to the desired confluency in multi-well plates.

  • Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with arachidonic acid to induce 15-LOX activity.

  • After incubation, collect the cell supernatant or lyse the cells.

  • Quantify the amount of a specific 15-LOX product (e.g., 13-HODE) in the supernatant or cell lysate using a commercially available ELISA kit or by LC-MS/MS.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control.

  • Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Key Pathways and Workflows

15-LOX Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving 15-LOX. The enzyme metabolizes arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then converted to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). These lipid mediators can then influence various downstream cellular processes, including inflammation and oxidative stress.

15-LOX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid 15_LOX 15-LOX Arachidonic_Acid->15_LOX Substrate 15_HpETE 15(S)-HpETE 15_LOX->15_HpETE Metabolizes This compound This compound This compound->15_LOX Inhibits 15_HETE 15(S)-HETE 15_HpETE->15_HETE Reduced to Downstream_Effects Downstream Cellular Effects (e.g., Inflammation, Oxidative Stress) 15_HETE->Downstream_Effects Activates

Caption: Simplified 15-LOX signaling pathway.

Experimental Workflow for Inhibitor Validation

This diagram outlines a typical workflow for validating a potential 15-LOX inhibitor, from initial in vitro screening to cellular and potential in vivo testing.

Inhibitor_Validation_Workflow Start Start: Identify Potential Inhibitor In_Vitro_Assay In Vitro Enzymatic Assay (Determine IC50) Start->In_Vitro_Assay Selectivity_Screen Selectivity Screening (vs. other LOX and COX enzymes) In_Vitro_Assay->Selectivity_Screen Cellular_Assay Cell-Based Assay (Confirm cellular potency and effect on downstream markers) Selectivity_Screen->Cellular_Assay In_Vivo_Model In Vivo Animal Model (Assess efficacy and pharmacokinetics) Cellular_Assay->In_Vivo_Model End End: Validated Inhibitor In_Vivo_Model->End

Caption: Workflow for 15-LOX inhibitor validation.

Comparative Efficacy of PD146176 and Alternative Therapies in Preclinical Atherosclerosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of PD146176, a 15-lipoxygenase (15-LO) inhibitor, against other therapeutic agents in preclinical models of atherosclerosis. The data presented is intended to offer an objective overview to inform further research and drug development in cardiovascular disease.

Executive Summary

Atherosclerosis is a complex inflammatory disease characterized by the buildup of plaque in the arteries. Therapeutic strategies often target lipid metabolism and inflammation. This guide evaluates the preclinical performance of this compound and compares it with a prominent alternative, the Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor Avasimibe. While both have shown efficacy in animal models, their mechanisms and clinical trajectories have differed significantly.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from in vivo studies of this compound and Avasimibe in atherosclerosis models.

CompoundAnimal ModelKey Efficacy EndpointsResults
This compound Hypercholesterolemic RabbitIliac-femoral monocyte-macrophage area↓ 71% (Progression study)
Iliac-femoral cross-sectional lesion areaNo significant change (Progression study)
Iliac-femoral cholesteryl ester content↓ 63% (Progression study)
Iliac-femoral lesion size and macrophage content↓ 34% (Regression study)
Thoracic aortic gross lesion extent↓ 41% (Regression study)[1]
Avasimibe ApoE*3-Leiden MiceAortic root lesion area↓ 92% (vs. high-cholesterol control)
↓ 78% (vs. cholesterol-matched control)[2][3]
Plasma cholesterol↓ 56% [2]
Monocyte adherence to endotheliumSignificantly reduced[2][3]

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of 15-Lipoxygenase

This compound is a specific inhibitor of 15-lipoxygenase (15-LO).[1] The 15-LO enzyme is implicated in the oxidation of low-density lipoproteins (LDL) within the arterial wall, a critical step in the formation of foam cells and the progression of atherosclerotic plaques.[4][5] By inhibiting 15-LO, this compound is hypothesized to reduce the oxidative stress and inflammatory signaling that contribute to atherosclerosis.

PD146176_Pathway cluster_vessel_wall Vessel Wall cluster_intervention Therapeutic Intervention LDL LDL oxLDL Oxidized LDL LDL->oxLDL Oxidation Macrophage Macrophage oxLDL->Macrophage Uptake Foam_Cell Foam Cell Macrophage->Foam_Cell Transformation Atherosclerotic_Plaque Atherosclerotic Plaque Foam_Cell->Atherosclerotic_Plaque Contributes to This compound This compound Fifteen_LO 15-Lipoxygenase This compound->Fifteen_LO Inhibits Fifteen_LO->oxLDL Promotes Oxidation

Caption: Signaling pathway of this compound in atherosclerosis.

Avasimibe: Inhibition of ACAT

Avasimibe is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that catalyzes the esterification of intracellular free cholesterol into cholesteryl esters for storage.[3][6] In macrophages within atherosclerotic plaques, the accumulation of cholesteryl esters leads to the formation of foam cells.[7] By inhibiting ACAT, Avasimibe was expected to reduce foam cell formation and promote cholesterol efflux.[8][9] However, clinical trials in humans did not demonstrate a favorable effect on coronary atherosclerosis.[10][11]

Avasimibe_Pathway cluster_macrophage Macrophage cluster_intervention Therapeutic Intervention Free_Cholesterol Free Cholesterol Cholesteryl_Esters Cholesteryl Esters Free_Cholesterol->Cholesteryl_Esters Esterification Foam_Cell Foam Cell Formation Cholesteryl_Esters->Foam_Cell Leads to Avasimibe Avasimibe ACAT ACAT Enzyme Avasimibe->ACAT Inhibits ACAT->Cholesteryl_Esters Catalyzes

Caption: Mechanism of action of Avasimibe in inhibiting foam cell formation.

Experimental Protocols

In Vivo Efficacy of this compound in a Rabbit Atherosclerosis Model
  • Animal Model: Rabbits with chronic endothelial denudation of the iliac-femoral artery.

  • Diet and Treatment (Progression Study): Animals were fed a diet containing 0.25% cholesterol, 3% peanut oil, and 3% coconut oil twice daily for 12 weeks. The treatment group received 175 mg/kg of this compound with their meals.

  • Diet and Treatment (Regression Study): Atherosclerotic lesions were pre-established by feeding a 0.5% cholesterol, 3% peanut oil, and 3% coconut oil diet for 9 weeks, followed by a 0% cholesterol/fat diet for 6 weeks. Subsequently, animals were administered 175 mg/kg of this compound once daily for 8 weeks.

  • Endpoint Analysis: Plasma lipid levels were monitored. After the treatment period, the iliac-femoral arteries and thoracic aorta were harvested for morphometric and histological analysis to quantify lesion area, monocyte-macrophage content, and cholesteryl ester content.[1]

In Vivo Efficacy of Avasimibe in a Mouse Atherosclerosis Model
  • Animal Model: Female ApoE*3-Leiden mice, which are susceptible to diet-induced hypercholesterolemia and atherosclerosis.

  • Diet and Treatment: Mice were fed a high-cholesterol diet. One group received the high-cholesterol diet mixed with 0.01% (wt/wt) avasimibe. A low-cholesterol control group was also included to match the plasma cholesterol levels of the avasimibe-treated group.

  • Duration: 22 weeks.

  • Endpoint Analysis: Quantification of atherosclerotic lesion area in the aortic root. Analysis of plasma lipids and lipoprotein composition.[2][8]

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of anti-atherosclerotic compounds.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., ApoE-/- mice, LDLR-/- mice, Rabbits) Diet Induce Atherosclerosis (High-Fat/High-Cholesterol Diet) Animal_Model->Diet Grouping Randomize into Groups (Control, Vehicle, Treatment) Diet->Grouping Treatment Administer Test Compound (e.g., this compound, Avasimibe) Grouping->Treatment Monitoring Monitor Health and Plasma Lipids Treatment->Monitoring Harvest Harvest Aorta and Tissues Monitoring->Harvest Histology Histological Staining (Oil Red O, H&E, Immunohistochemistry) Harvest->Histology Biochemical Biochemical Assays (e.g., Cholesterol, Inflammatory markers) Harvest->Biochemical Quantification Quantify Lesion Area and Composition (e.g., Macrophage, Collagen content) Histology->Quantification

Caption: Generalized workflow for in vivo atherosclerosis studies.

Comparison and Conclusion

This compound demonstrated a notable effect on the inflammatory component of atherosclerosis, significantly reducing monocyte-macrophage accumulation in the arterial wall in a rabbit model.[1] This was achieved without a significant alteration in the overall lesion area in the progression study, suggesting a primary anti-inflammatory mechanism rather than a lipid-lowering one.

In contrast, Avasimibe showed potent lipid-lowering effects in addition to a dramatic reduction in atherosclerotic lesion area in a mouse model.[2][3] The mechanism was tied to the inhibition of cholesterol esterification within macrophages.[3] However, the promising preclinical results for Avasimibe did not translate into clinical success, as human trials failed to show a benefit and even indicated a potential for adverse cardiovascular outcomes.[10][11]

The divergent paths of these two compounds underscore the complexity of translating preclinical findings in atherosclerosis to human therapy. While lipid-lowering remains a cornerstone of treatment, targeting inflammatory pathways, as with this compound, represents a critical and ongoing area of investigation. Future research should focus on elucidating the specific inflammatory mechanisms that can be safely and effectively targeted to prevent and treat atherosclerotic cardiovascular disease.

References

A Comparative Guide to the Cross-Species Activity of PD146176: Human vs. Mouse

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-species activity of PD146176, a notable inhibitor of 15-lipoxygenase (15-LOX), with a focus on its effects in human and murine systems. The significant divergence in the enzymatic activity of human and mouse 15-LOX orthologs presents a critical consideration for preclinical research and the translation of findings to human applications.

Executive Summary

This compound is a widely utilized small molecule inhibitor of 15-lipoxygenase (ALOX15), an enzyme implicated in various inflammatory diseases, cancers, and neurodegenerative disorders. However, the direct translation of its effects from murine models to human applications is complicated by fundamental differences between the human and mouse orthologs of ALOX15. While human ALOX15 predominantly produces 15-hydroxyeicosatetraenoic acid (15-HETE), the mouse counterpart, often referred to as 12/15-lipoxygenase, primarily generates 12-hydroxyeicosatetraenoic acid (12-HETE).[1] This guide synthesizes available data to compare the activity of this compound across these species, offering insights for researchers designing and interpreting preclinical studies.

Quantitative Comparison of Inhibitory Potency

Target EnzymeSpeciesIC50 / KiComments
15-Lipoxygenase (15-LO)Rabbit (reticulocyte)IC50: 0.54 µM, Ki: 197 nMFrequently cited reference for this compound potency.[2]
15-Lipoxygenase (15-LO)Human (in IC21 cells)IC50: 0.81 µMActivity demonstrated in a human cell line transfected with 15-LO.[2]
12/15-Lipoxygenase (12/15-LOX)MouseIn vivo activity demonstratedThis compound has been shown to be effective in a mouse model of Alzheimer's disease, suggesting it inhibits the murine enzyme in a biological system.[2]

Note: The difference in the primary enzymatic product between human (15-HETE) and mouse (12-HETE) ALOX15 should be a primary consideration when interpreting data from murine models.[1]

Alternative Inhibitors: A Brief Comparison

For researchers seeking alternatives to this compound, other 15-LOX inhibitors with varying cross-species activity profiles are available.

InhibitorTarget EnzymeSpeciesIC50Comments
ML351 15-Lipoxygenase-1 (15-LOX-1)Human200 nMHighly potent and selective inhibitor of human 15-LOX-1.[3]
12/15-Lipoxygenase (12/15-LOX)MouseEffective in vivoHas shown efficacy in mouse models of type 1 diabetes.[4]
ThioLox 15-Lipoxygenase-1 (15-LOX-1)Not specifiedCompetitive inhibitorRecognized for its anti-inflammatory and neuroprotective properties.

Experimental Protocols

In Vitro 15-Lipoxygenase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against 15-lipoxygenase.

Materials:

  • Recombinant human or mouse 15-lipoxygenase (ALOX15)

  • This compound

  • Arachidonic acid (substrate)

  • Borate buffer (0.1 M, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Dilute the recombinant 15-LOX in cold borate buffer to the desired concentration.

  • Assay:

    • In a quartz cuvette, mix the borate buffer, the 15-LOX enzyme solution, and the desired concentration of this compound (or DMSO for control).

    • Incubate the mixture at room temperature for 5 minutes.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

In Vivo Administration in a Mouse Model

This protocol provides a general guideline for the administration of this compound in mice, based on a study in an Alzheimer's disease model.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Experimental mice

Procedure:

  • Preparation of Dosing Solution:

    • Suspend this compound in the vehicle solution to the desired concentration. Ensure a homogenous suspension.

  • Administration:

    • Administer the this compound suspension to the mice via oral gavage or intraperitoneal injection. A typical dose used in a mouse model of Alzheimer's disease was 80 mg/kg.[2]

  • Monitoring:

    • Monitor the mice for any adverse effects.

    • At the end of the study period, collect tissues for analysis of relevant biomarkers.

Signaling Pathways and Cross-Species Effects

This compound has been shown to modulate several key signaling pathways. The extent to which these effects are conserved between humans and mice is an area of active investigation.

Human Endothelial Cells

In human endothelial cells, this compound has been reported to upregulate p38 MAPK and PPARα signaling while downregulating Akt signaling.

human_signaling This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Upregulates Akt Akt This compound->Akt Downregulates PPARa PPARα This compound->PPARa Upregulates

Signaling pathways modulated by this compound in human endothelial cells.

Mouse Models

In a mouse model of Alzheimer's disease, this compound was found to stimulate autophagy.[2] While direct evidence of its impact on p38 MAPK, Akt, and PPARα in mouse cells is less clear, studies on these pathways in mouse macrophages suggest they are crucial in inflammatory responses and could be similarly affected.[5][6][7]

mouse_signaling This compound This compound Autophagy Autophagy This compound->Autophagy Stimulates p38_MAPK p38 MAPK (Potential Target) This compound->p38_MAPK Akt Akt (Potential Target) This compound->Akt

Signaling pathways modulated by this compound in mouse models.

Experimental Workflow: Cross-Species Inhibitor Evaluation

The following workflow outlines a logical approach for evaluating the cross-species activity of a 15-LOX inhibitor like this compound.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis recombinant_assay Biochemical Assay (Recombinant Human & Mouse ALOX15) cell_based_assay Cell-Based Assay (Human & Mouse Cell Lines) recombinant_assay->cell_based_assay Confirm cellular activity mouse_model Mouse Model of Disease recombinant_assay->mouse_model Select candidate for in vivo testing pk_pd Pharmacokinetics & Pharmacodynamics mouse_model->pk_pd biomarker Biomarker Analysis pk_pd->biomarker

A logical workflow for the cross-species evaluation of a 15-LOX inhibitor.

Conclusion

The cross-species activity of this compound is a nuanced topic, underscored by the inherent differences between human and mouse 15-lipoxygenase. While this compound demonstrates inhibitory activity in both human and murine systems, researchers must exercise caution when extrapolating results from mouse models to human pathology. The distinct product profiles of the respective enzymes necessitate a thorough understanding of the downstream biological consequences in each species. Future studies providing a direct, side-by-side comparison of this compound's inhibitory kinetics on purified human and mouse ALOX15 would be invaluable to the research community. For now, a careful consideration of the available data and the use of complementary experimental models are crucial for advancing our understanding of the therapeutic potential of 15-LOX inhibition.

References

PD146176: A Selective 15-Lipoxygenase Inhibitor Devoid of Non-Specific Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

PD146176 is a potent and selective inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis.[1][2] A key characteristic that distinguishes this compound from many other lipoxygenase inhibitors is its reported lack of non-specific antioxidant properties.[1] This guide provides a comparative analysis of this compound against other lipoxygenase inhibitors, focusing on its selectivity and the absence of confounding antioxidant effects, supported by available experimental data.

Comparative Analysis of Lipoxygenase Inhibitors

The efficacy and specificity of this compound as a 15-LOX inhibitor, alongside its antioxidant profile, are best understood in comparison to other compounds targeting lipoxygenase pathways. While some lipoxygenase inhibitors, such as baicalein and nordihydroguaiaretic acid (NDGA), exhibit potent antioxidant and free radical scavenging activities, this compound was developed to offer a more targeted inhibition of the 15-LOX pathway without these broader effects.[3]

Enzyme Inhibitory Potency
CompoundTarget LOX Isoform(s)IC50 / KiReference
This compound 15-LOXIC50: 0.54 µM (rabbit reticulocyte) Ki: 197 nM[1]
Baicalein12/15-LOXIC50: 1.2 µM (15-LOX)[3]
NDGAPan-LOX inhibitor-[3]
BWB70C5-LOX-[3]
Zileuton5-LOX-[3]
AA-8615/12/15-LOX-[3]
Antioxidant Activity Comparison
CompoundAntioxidant Activity (DPPH Assay IC50)Lipid Peroxidation InhibitionReference
This compound Reported to lack significant antioxidant propertiesAttenuated lipid peroxide boost in one study[1][2]
Baicalein~20 µMSignificant inhibition[3]
NDGAPotent antioxidantSignificant inhibition[3]
BWB70CSignificant antioxidant activitySignificant inhibition[3]
ZileutonSlight antioxidant activitySlight inhibition[3]
AA-861No significant activitySlight inhibition at high concentrations[3]

Interestingly, one study did observe that this compound could attenuate the increase of lipid peroxides in RAW 264.7 macrophages stimulated with LPS/IFNγ, suggesting a potential context-dependent effect on lipid peroxidation.[2] This might not be a direct antioxidant effect but rather a consequence of its specific enzymatic inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of both enzyme inhibition and antioxidant properties.

15-Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This assay measures the enzymatic activity of 15-LOX by detecting the formation of hydroperoxyeicosatetraenoic acid (HPETE) from arachidonic acid, which absorbs light at 234 nm.

Materials:

  • 15-Lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a UV-transparent 96-well plate, add the reaction buffer, the test compound dilution, and the 15-LOX enzyme solution.

  • Incubate for a defined period at a controlled temperature (e.g., 5 minutes at 25°C).

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This is measured by a decrease in absorbance at 517 nm.

Materials:

  • DPPH solution in methanol or ethanol

  • Test compounds

  • Positive control (e.g., ascorbic acid, Trolox)

  • Methanol or ethanol

Procedure:

  • Prepare various concentrations of the test compounds and the positive control in the solvent.

  • Add a fixed volume of the DPPH solution to each concentration of the test compound.

  • Include a control containing only the solvent and the DPPH solution.

  • Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each solution at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the concentration of the compound.

Lipid Peroxidation Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

Materials:

  • Tissue homogenate or lipid source

  • Inducing agent (e.g., FeSO4/ascorbate)

  • Test compounds

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare a reaction mixture containing the lipid source, inducing agent, and the test compound at various concentrations.

  • Incubate the mixture at 37°C for a specific duration (e.g., 1 hour).

  • Stop the reaction by adding TCA, followed by the TBA reagent.

  • Heat the mixture (e.g., in a boiling water bath for 15-20 minutes) to allow the color to develop.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

  • The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without the test compound.

Visualizing the Concepts

To better illustrate the scientific context and experimental design, the following diagrams are provided.

15-LOX_Pathway Arachidonic Acid Arachidonic Acid 15-LOX 15-LOX Arachidonic Acid->15-LOX Substrate 15-HPETE 15-HPETE 15-LOX->15-HPETE Catalysis Leukotrienes & Lipoxins Leukotrienes & Lipoxins 15-HPETE->Leukotrienes & Lipoxins Inflammation Inflammation Leukotrienes & Lipoxins->Inflammation This compound This compound This compound->15-LOX Inhibition

Figure 1. Simplified signaling pathway of 15-LOX and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Compound Characterization Compound_Selection Select Lipoxygenase Inhibitors (this compound & Comparators) 15_LOX_Assay 15-LOX Inhibition Assay Compound_Selection->15_LOX_Assay Antioxidant_Assays Antioxidant Activity Assays (DPPH, Lipid Peroxidation) Compound_Selection->Antioxidant_Assays Data_Analysis Data Analysis (IC50 Calculation) 15_LOX_Assay->Data_Analysis Antioxidant_Assays->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Figure 2. General experimental workflow for comparing lipoxygenase inhibitors.

References

Reproducing Published Results with PD146176: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of PD146176, a modulator of lipoxygenase (LOX) and cytochrome P450 (CYP) pathways. We offer a comparative analysis with other relevant inhibitors, detailed experimental protocols to facilitate the reproduction of published findings, and visualizations of the key signaling pathways and experimental workflows.

Comparative Performance of this compound and Alternatives

This compound was initially developed as a putative inhibitor of 15-lipoxygenase (15-LOX). However, recent studies have revealed a more complex mechanism of action, particularly in endothelial cells. Below is a summary of the quantitative data for this compound and two alternative 15-LOX-1 inhibitors, ThioLox and ML351. It is important to note that the IC50 values presented were determined in separate studies under varying experimental conditions, which may affect direct comparability.

InhibitorTarget(s)Mechanism of InhibitionIC50 Value (µM)Cell Line/Assay ConditionReference
This compound 15-LOX, CYP EpoxygenaseNon-competitive (15-LOX)0.54 (rabbit reticulocyte 15-LOX)Enzymatic Assay[1]
~3.8Not specified[2]
In EA.hy926 endothelial cells, it does not function as a 15-LOX inhibitor but inhibits CYP epoxygenase and modulates LOX and COX product formation.[3][4]20 (stimulated total LOX and COX products, reduced CYP products)Human EA.hy926 endothelial cells[3]
ThioLox 15-LOX-1Competitive12Not specified[1]
5-20 (neuroprotective effect)HT-22 (neuronal cells)[2]
ML351 15-LOX-1Mixed-type0.2Not specified[2][5]

Experimental Protocols

To facilitate the reproduction of key findings related to this compound's effects on endothelial cells, detailed experimental protocols are provided below.

Cell Culture of EA.hy926 Endothelial Cells

The EA.hy926 cell line is a common model for studying endothelial cell function.

  • Media Preparation : Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 µM hypoxanthine, 0.4 µM aminopterin, and 16 µM thymidine (HAT supplement), and 1% Penicillin/Streptomycin solution.

  • Cell Thawing : Quickly thaw a frozen vial of EA.hy926 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding : Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T75 flask.

  • Incubation : Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing : When cells reach 80-90% confluency, aspirate the medium and wash once with Phosphate-Buffered Saline (PBS). Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a ratio of 1:3 to 1:6.

Western Blot Analysis of p38 MAPK, Akt, and PPARα Signaling

This protocol details the steps to analyze the phosphorylation status of key signaling proteins in response to this compound treatment.

  • Cell Treatment : Seed EA.hy926 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis : Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer : Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein (20-30 µg) onto a 10% or 12% SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-Akt, total Akt, PPARα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using image analysis software.

Oxylipin Profiling by LC-MS/MS

This protocol outlines the analysis of oxylipin production in EA.hy926 cells treated with this compound.

  • Sample Preparation :

    • Treat EA.hy926 cells with this compound as described for the Western blot protocol.

    • Collect the cell culture supernatant and/or cell pellets.

    • Perform solid-phase extraction (SPE) to isolate oxylipins. Condition an SPE cartridge with methanol and then water. Load the sample, wash with a low percentage of methanol, and elute the oxylipins with a higher concentration of organic solvent (e.g., methanol or acetonitrile).[6][7]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis :

    • Liquid Chromatography (LC) : Separate the oxylipins using a C18 reverse-phase column with a gradient elution. A typical mobile phase consists of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same acid as mobile phase B.[7][8]

    • Mass Spectrometry (MS) : Analyze the eluted compounds using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific oxylipins. Optimize the MRM transitions (precursor ion -> product ion) and collision energies for each analyte using authentic standards.[7][8][9]

  • Data Analysis : Identify and quantify the oxylipins by comparing their retention times and MRM transitions to those of the standards. Normalize the results to an internal standard and the amount of protein in the sample.

Visualizations

Signaling Pathway of this compound in Endothelial Cells

The following diagram illustrates the known signaling pathway affected by this compound in EA.hy926 endothelial cells.

PD146176_Signaling_Pathway cluster_enzymes Enzyme Modulation This compound This compound CYP_epoxygenase CYP Epoxygenase This compound->CYP_epoxygenase Inhibits LOX LOX This compound->LOX Stimulates Products COX COX This compound->COX Stimulates Products p38_MAPK p38 MAPK This compound->p38_MAPK Upregulates PPARa PPARα This compound->PPARa Upregulates Akt Akt This compound->Akt Downregulates

This compound signaling pathway in endothelial cells.
Experimental Workflow for Reproducing this compound Results

This diagram outlines the general workflow for investigating the effects of this compound on endothelial cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Downstream Analysis cluster_data Data Interpretation start Culture EA.hy926 Cells treatment Treat with this compound start->treatment western Western Blot (p38, Akt, PPARα) treatment->western lcms LC-MS/MS (Oxylipin Profiling) treatment->lcms viability Cell Viability Assay treatment->viability data_analysis Data Analysis and Comparison western->data_analysis lcms->data_analysis viability->data_analysis

General experimental workflow for this compound studies.

References

Head-to-Head Comparison: PD146176 and Baicalein in Lipoxygenase Inhibition and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of two prominent lipoxygenase (LOX) inhibitors: PD146176 and baicalein. While both compounds are valuable tools in inflammation and cancer research, they exhibit distinct biochemical profiles, mechanisms of action, and effects on cellular signaling pathways. This document aims to furnish researchers with the necessary information to select the most appropriate inhibitor for their specific experimental needs.

I. At a Glance: Key Differences

FeatureThis compoundBaicalein
Primary Target Selective 15-Lipoxygenase (15-LOX) InhibitorBroad-spectrum Lipoxygenase Inhibitor (12-LOX and 15-LOX)
Mechanism of Action Non-competitive inhibitor of 15-LOX.[1]Redox inhibitor of lipoxygenases.[2]
Reported Cellular Effects Stimulates autophagy, reverses cognitive impairment and amyloidosis in Alzheimer's models.[3]Anti-inflammatory, antioxidant, pro-apoptotic, and modulates multiple signaling pathways (NF-κB, MAPK, etc.).[4][5][6]

II. Quantitative Analysis: Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) for this compound and baicalein against various lipoxygenase isoforms and cyclooxygenases. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Target EnzymeThis compoundBaicalein
15-Lipoxygenase (15-LOX) IC50: 0.54 µM (rabbit reticulocyte)[1][3] Ki: 197 nM (rabbit reticulocyte)[1][3] IC50: 0.81 µM (human 15-LO in IC21 cells)[3]IC50: 1.6 µM[7]
12-Lipoxygenase (12-LOX) No demonstrable effect[1]IC50: 0.12 - 0.64 µM[8]
5-Lipoxygenase (5-LOX) No demonstrable effect[1]IC50: 0.85 µM[8]
Cyclooxygenase-1 (COX-1) No demonstrable effect[1]Not a direct inhibitor; may reduce expression.
Cyclooxygenase-2 (COX-2) No demonstrable effect[1]Not a direct inhibitor; inhibits expression.[8]

III. Signaling Pathways and Mechanisms of Action

A. Lipoxygenase Inhibition and Downstream Effects

Both this compound and baicalein exert their primary effects by inhibiting lipoxygenases, enzymes that catalyze the production of inflammatory lipid mediators called leukotrienes and lipoxins from polyunsaturated fatty acids like arachidonic acid.

LOX_Pathway Arachidonic Acid Arachidonic Acid LOX Lipoxygenases (15-LOX, 12-LOX, 5-LOX) Arachidonic Acid->LOX Leukotrienes Leukotrienes & Other Bioactive Lipids LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->LOX Inhibits 15-LOX Baicalein Baicalein Baicalein->LOX Inhibits 12/15/5-LOX

Figure 1. Inhibition of the Lipoxygenase Pathway.
B. Modulation of NF-κB Signaling

Baicalein has been extensively shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[4] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This leads to a downstream reduction in the expression of pro-inflammatory genes. While there is less direct evidence for this compound's effect on this pathway, its primary anti-inflammatory action is considered to be through the reduction of pro-inflammatory lipid mediators.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkBa_P->Proteasome Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Baicalein Baicalein Baicalein->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Transcription Gene Transcription (Pro-inflammatory cytokines, chemokines, etc.) DNA->Transcription

Figure 2. Baicalein's Inhibition of the NF-κB Signaling Pathway.
C. Regulation of Apoptosis and Autophagy

Baicalein is known to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.[9] It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.[3][6] In contrast, this compound has been reported to stimulate autophagy, a cellular process of self-degradation that can have both pro-survival and pro-death roles depending on the context.[3] This stimulation of autophagy is proposed as a mechanism for its neuroprotective effects in Alzheimer's disease models.[3]

Apoptosis_Autophagy cluster_apoptosis Apoptosis Pathway cluster_autophagy Autophagy Pathway Baicalein_A Baicalein Bcl2 Bcl-2 family (e.g., Bax, Bcl-2) Baicalein_A->Bcl2 Modulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Caspases Caspase Cascade Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis PD146176_A This compound Autophagy_Machinery Autophagy Machinery (e.g., Beclin-1, LC3) PD146176_A->Autophagy_Machinery Stimulates Autophagosome Autophagosome Formation Autophagy_Machinery->Autophagosome Cellular_Degradation Cellular Degradation & Recycling Autophagosome->Cellular_Degradation

Figure 3. Differential Effects on Apoptosis and Autophagy.
D. Influence on MAPK Signaling

Baicalein has been shown to inhibit the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK and p38.[6][7][10][11] These pathways are crucial for cell proliferation, differentiation, and stress responses. The inhibitory effect of baicalein on MAPK signaling contributes to its anti-inflammatory and anti-cancer properties. Limited information is available on the direct effects of this compound on MAPK signaling, though some studies suggest it can upregulate p38 MAPK.[12]

IV. Experimental Protocols

A. Lipoxygenase Inhibition Assay (Spectrophotometric)

This protocol provides a general method for determining the in vitro inhibitory activity of compounds against 12-LOX and 15-LOX.

Objective: To measure the IC50 value of a test compound by monitoring the formation of hydroperoxides from a fatty acid substrate.

Materials:

  • Purified recombinant human or rabbit 12-lipoxygenase or 15-lipoxygenase

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Test compound (this compound or baicalein) stock solution in DMSO

  • DMSO (vehicle control)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the following to each well:

    • Borate buffer

    • Enzyme solution (pre-diluted in borate buffer)

    • Test compound dilution or DMSO (for control)

  • Incubate the plate at room temperature for 5-10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate solution (linoleic acid or arachidonic acid) to each well.

  • Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The absorbance increase corresponds to the formation of conjugated diene hydroperoxides.

  • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

B. Western Blot Analysis of NF-κB Activation

This protocol outlines a general procedure to assess the effect of an inhibitor on the nuclear translocation of the NF-κB p65 subunit.

Objective: To determine if a test compound inhibits the stimulus-induced translocation of NF-κB p65 from the cytoplasm to the nucleus.

Materials:

  • Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Test compound (baicalein)

  • Cell culture reagents

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with the inflammatory agent (e.g., LPS) for a predetermined time (e.g., 30-60 minutes).

  • Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

  • Protein Quantification:

    • Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against NF-κB p65, Lamin B1, and GAPDH.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

  • Analysis:

    • Quantify the band intensities for NF-κB p65 in the nuclear and cytoplasmic fractions.

    • Normalize the p65 levels to the respective loading controls (Lamin B1 for nuclear, GAPDH for cytoplasmic).

    • Compare the nuclear p65 levels in inhibitor-treated cells to the stimulated control to determine the extent of inhibition of nuclear translocation.

V. Conclusion

The choice between this compound and baicalein depends critically on the research question.

  • This compound is the preferred tool for studies aiming to specifically investigate the role of 15-lipoxygenase . Its high selectivity makes it ideal for dissecting the specific contributions of this enzyme in various pathological processes, particularly in the context of neurodegenerative diseases where its autophagy-stimulating properties are of interest.

  • Baicalein , with its broad-spectrum inhibitory activity against multiple lipoxygenases and its profound effects on numerous signaling pathways, is a valuable agent for exploring the general anti-inflammatory and anti-cancer potential of targeting the arachidonic acid cascade and related inflammatory signaling. However, its lack of specificity necessitates caution when attributing its effects solely to the inhibition of a single lipoxygenase isoform.

Researchers should carefully consider the selectivity profiles and the known off-target effects of these compounds when designing experiments and interpreting results. The experimental protocols provided in this guide offer a starting point for the in vitro characterization of these and other potential enzyme inhibitors.

References

Safety Operating Guide

Proper Disposal of PD146176: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing PD146176, a potent and selective 15-lipoxygenase-1 inhibitor, adherence to proper disposal procedures is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the disposal of this compound, based on available safety data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is critical for understanding the handling and disposal requirements of the compound.

PropertyValue
Chemical Name 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole
Molecular Formula C₁₅H₁₁NS
Molecular Weight 237.32 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO (to 100 mM) and ethanol (to 50 mM). Sparingly soluble in aqueous buffers.
Storage Store at +4°C.

Hazard Assessment

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is recommended that this material be considered hazardous until further information becomes available.[2] Standard laboratory hygiene practices should be followed at all times.

Disposal Procedures

While specific, detailed experimental protocols for the disposal of this compound are not extensively documented in publicly available resources, general best practices for chemical waste disposal should be followed. The primary guidance is to dispose of the material in accordance with local, state, and federal regulations.

Step-by-Step Disposal Guidance:

  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, empty vials), in a designated and properly labeled hazardous waste container.

    • The container should be suitable for chemical waste, typically a sealable, chemically resistant container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (6,11-Dihydro[1]benzothiopyrano[4,3-b]indole)".

    • Include the approximate quantity of the waste.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area or the main hazardous waste storage area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Professional waste disposal services will handle the final treatment and disposal in compliance with regulations.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Personal Precautions: Avoid breathing dust, vapors, mist, or gas.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]

  • Cleanup:

    • For solid spills, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[3]

    • Wipe the surface with a moist towel to remove any remaining residue.[3]

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs collect_waste Collect Waste in Designated Container consult_ehs->collect_waste label_container Label Container with Chemical Name and Hazard collect_waste->label_container store_waste Store in Secure Waste Accumulation Area label_container->store_waste arrange_pickup Arrange for EHS Waste Pickup store_waste->arrange_pickup end_disposal End: Proper Disposal arrange_pickup->end_disposal

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD146176

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.